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  • Product: 6-Ethyl-2-methylquinoline-4-carboxylic acid
  • CAS: 590376-60-6

Core Science & Biosynthesis

Foundational

structure elucidation of 6-Ethyl-2-methylquinoline-4-carboxylic acid

An In-depth Technical Guide: Structure Elucidation of 6-Ethyl-2-methylquinoline-4-carboxylic acid Authored for Researchers, Scientists, and Drug Development Professionals Preamble: The Imperative of Structural Certainty...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Structure Elucidation of 6-Ethyl-2-methylquinoline-4-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Structural Certainty

Section 1: The Strategic Workflow - A Symphony of Spectroscopies

The elucidation of an unknown molecular structure is a process of systematic inquiry. We begin with a broad overview and progressively refine our understanding with increasingly detailed information. Each analytical technique provides a unique set of clues, and it is the confluence of this data that illuminates the final structure. Our strategy is designed to first establish the fundamental molecular properties (formula and functional groups) before meticulously mapping the atomic connectivity.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity Mapping (NMR) cluster_2 Phase 3: Structural Confirmation MS Mass Spectrometry (Determine Molecular Formula) FTIR FT-IR Spectroscopy (Identify Functional Groups) MS->FTIR Formula informs functional group possibilities Structure Final Validated Structure: 6-Ethyl-2-methylquinoline-4-carboxylic acid MS->Structure Confirms Mass NMR_1D 1D NMR (¹H, ¹³C) (Map H & C Environments) FTIR->NMR_1D Functional groups guide NMR interpretation FTIR->Structure Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Establish Atom-Atom Connectivity) NMR_1D->NMR_2D 1D spectra guide 2D experiment setup & analysis NMR_2D->Structure Definitive connectivity confirms structure

Figure 1: The logical workflow for structure elucidation.

Section 2: Molecular Formula Determination via Mass Spectrometry (MS)

Expertise & Experience: Our first objective is to determine the elemental composition of the molecule. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with sufficient accuracy to distinguish between isobaric formulas. Electrospray Ionization (ESI) is an ideal "soft" ionization technique for this molecule, as it readily protonates the basic quinoline nitrogen or deprotonates the carboxylic acid, yielding a strong molecular ion signal ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.

Trustworthiness: The protocol's validity is ensured by calibrating the instrument immediately prior to analysis with a known standard, guaranteeing mass accuracy typically below 5 ppm. This level of precision allows for the confident assignment of a unique molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of high-purity methanol/water (50:50) with 0.1% formic acid (for positive ion mode).

  • Instrument: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Method: Infuse the sample solution at 5 μL/min into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the accurate mass. The main fragmentation pathway for quinoline carboxylic acids often involves the loss of the carboxylic acid group.[2]

Data Presentation: Expected MS Results
ParameterExpected ValueRationale
Molecular Formula C₁₃H₁₃NO₂Based on the compound name.
Monoisotopic Mass 215.0946 uThe exact mass calculated for C₁₃H₁₃NO₂.
Observed Ion [M+H]⁺ 216.1019 m/zThe protonated parent molecule.
Key Fragment Ion [M - COOH]⁺A common fragmentation for quinoline carboxylic acids, involving the loss of the carboxyl radical.[2][3]

Section 3: Functional Group Identification via FT-IR Spectroscopy

Expertise & Experience: Before assembling the molecular puzzle, we must identify the pieces. Fourier-Transform Infrared (IR) Spectroscopy is a rapid and powerful method for identifying the functional groups present. The vibrational frequencies of chemical bonds serve as a unique fingerprint. For our target, we anticipate clear signatures for the carboxylic acid, the aromatic quinoline system, and the aliphatic ethyl and methyl groups.

Trustworthiness: The protocol is self-validating by observing a combination of expected peaks. For example, the presence of a carboxylic acid is confirmed not just by the C=O stretch, but also by the distinctively broad O-H stretch.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the crystal and apply pressure using the anvil.

  • Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Analysis: Process the spectrum to identify characteristic absorption bands.

Data Presentation: Expected FT-IR Absorptions
Vibrational ModeExpected Wavenumber (cm⁻¹)Interpretation
O–H stretch (Carboxylic Acid) 3300-2500 (very broad)Characteristic of a hydrogen-bonded carboxylic acid dimer.[4]
Aromatic C–H stretch 3100-3000Indicates the protons on the quinoline ring system.
Aliphatic C–H stretch 2975-2850Corresponds to the methyl and ethyl substituents.
C=O stretch (Carboxylic Acid) 1725-1690The carbonyl stretch, conjugated with the aromatic ring.[5]
Aromatic C=C & C=N stretch 1620-1450Multiple bands indicating the quinoline ring framework.
C–O stretch 1320-1210Associated with the carboxylic acid C-O bond.[4]

Section 4: Definitive Structure Mapping via NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing definitive evidence of atomic connectivity.[1] A comprehensive suite of 1D and 2D NMR experiments allows us to build the molecular structure piece by piece.

  • ¹H NMR: Reveals the chemical environment and connectivity of all protons.

  • ¹³C NMR: Provides a count of unique carbon atoms and identifies their types (C, CH, CH₂, CH₃).

  • 2D COSY (COrrelation SpectroscopY): Maps all ¹H-¹H spin-spin couplings, allowing us to trace out connected proton networks, such as the ethyl group and protons on the same aromatic ring.[6]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, pairing up our ¹H and ¹³C assignments.[1]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the fragments. It reveals correlations between protons and carbons over two or three bonds, allowing us to link the ethyl group, the methyl group, and the carboxylic acid to specific positions on the quinoline core.

Trustworthiness: The power of this combined NMR approach lies in its internal redundancy. An HMBC correlation must be consistent with the assignments made from ¹H, ¹³C, COSY, and HSQC. This cross-validation provides an exceptionally high degree of confidence in the final structure.

G cluster_0 Identify Spin Systems cluster_1 Assign C-H Pairs cluster_2 Connect Fragments H1 ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Links) H1->COSY HSQC HSQC (Direct ¹H-¹³C Links) H1->HSQC Ethyl Ethyl Fragment (-CH₂-CH₃) COSY->Ethyl q ↔ t Aromatic Aromatic Protons (H-5, H-7, H-8) COSY->Aromatic d ↔ dd HMBC HMBC (Long-Range ¹H-¹³C Links) Ethyl->HMBC e.g., CH₂ → C-5, C-6, C-7 Aromatic->HMBC e.g., H-5 → C-4, C-6, C-8a C13 ¹³C NMR (Carbon Signals) C13->HSQC HSQC->HMBC Provides anchor points for long-range correlations Final Assembled Structure HMBC->Final

Figure 2: NMR strategy for assembling structural fragments.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of DMSO-d₆. (DMSO is chosen to ensure the acidic carboxylic proton is observable).

  • Acquisition: On a 400 MHz or higher spectrometer, acquire:

    • ¹H NMR spectrum (16 scans).

    • ¹³C NMR spectrum (1024 scans).

    • Gradient-selected COSY, HSQC, and HMBC spectra using standard manufacturer pulse sequences.

  • Processing & Analysis: Process all spectra using appropriate window functions. Reference the spectra to the residual DMSO signal (¹H: 2.50 ppm; ¹³C: 39.52 ppm). Systematically assign all correlations.

Data Presentation: Predicted ¹H and ¹³C NMR Assignments (in DMSO-d₆)
PositionPredicted ¹H δ (ppm), Mult., Int.Predicted ¹³C δ (ppm)Key HMBC Correlations (from Proton to Carbon)
-COOH ~13.5 (s, 1H)~167.5C-4, C-3
2-CH₃ ~2.7 (s, 3H)~24.0C-2, C-3
3-H ~7.6 (s, 1H)~121.0C-2, C-4, C-4a
5-H ~8.1 (d, 1H)~126.0C-4, C-6, C-7, C-8a
6-CH₂CH₃ ~2.9 (q, 2H)~28.5C-5, C-6, C-7, C H₃
6-CH₂CH₃ ~1.3 (t, 3H)~15.0C-6, C H₂
7-H ~7.9 (dd, 1H)~133.0C-5, C-6, C-8a
8-H ~8.3 (d, 1H)~128.0C-6, C-7, C-8a
Quaternary C -C-2 (~158), C-4 (~145), C-4a (~124), C-6 (~142), C-8a (~148)-

Conclusion: A Unified and Irrefutable Structural Assignment

The convergence of data from orthogonal analytical techniques provides an unambiguous structural proof. High-resolution mass spectrometry establishes the elemental formula C₁₃H₁₃NO₂. FT-IR spectroscopy confirms the presence of the critical carboxylic acid, aromatic, and aliphatic functionalities. Finally, a comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic framework, with key HMBC correlations definitively placing the methyl group at the C-2 position, the carboxylic acid at C-4, and the ethyl group at the C-6 position. Each piece of data corroborates the others, leading to the confident and final assignment of the structure as 6-Ethyl-2-methylquinoline-4-carboxylic acid .

References

  • Púček, P., Végvári, A., & Antonov, L. (2009). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 63(3), 337-341.
  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem Scientific Resources.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. BenchChem Scientific Resources.
  • Gant, T. G. (2009).
  • Samba, R., & Tunge, J. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • University College Dublin. (2025). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). UCD Course Search.
  • Intertek.
  • Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2990-2995.
  • Chemistry LibreTexts. (2022).
  • Ordóñez, E. Y., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(8), 983-992.
  • University of Wisconsin-Madison. IR Spectroscopy Tutorial: Carboxylic Acids. Department of Chemistry.
  • Oregon State University.

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Ethyl-2-methylquinoline-4-carboxylic acid

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 6-Ethyl-2-methylquinoline-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 6-Ethyl-2-methylquinoline-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of ¹H and ¹³C NMR spectral interpretation for this quinoline derivative. The guide will cover predicted spectral data, detailed assignments, the structural reasoning behind them, and standardized experimental protocols.

Introduction

6-Ethyl-2-methylquinoline-4-carboxylic acid belongs to the quinoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the integrity of synthesized compounds. NMR spectroscopy is an unparalleled tool for this purpose, offering detailed insights into molecular structure and connectivity.[2][3] This guide will provide a detailed examination of the predicted ¹H and ¹³C NMR spectra of this specific molecule, offering a foundational understanding for researchers working with similar quinoline derivatives.

Molecular Structure and Numbering

To facilitate spectral interpretation, the following standardized numbering system for the quinoline ring and its substituents will be used throughout this guide.

Caption: Molecular structure and numbering of 6-Ethyl-2-methylquinoline-4-carboxylic acid.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 6-Ethyl-2-methylquinoline-4-carboxylic acid are presented below. These predictions are based on known data for quinoline derivatives and the expected effects of the substituents.[4][5][6]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H37.3 - 7.5s-1H
H58.0 - 8.2dJ = ~8.5 Hz1H
H77.8 - 8.0ddJ = ~8.5, ~2.0 Hz1H
H87.6 - 7.8dJ = ~2.0 Hz1H
C2-CH₃2.6 - 2.8s-3H
C6-CH₂CH₃2.8 - 3.0qJ = ~7.5 Hz2H
C6-CH₂CH1.2 - 1.4tJ = ~7.5 Hz3H
COOH12.0 - 13.0br s-1H

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H3, H5, H7, H8): The protons on the quinoline core resonate in the aromatic region (7.0-8.5 ppm).

    • H3: This proton is a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent carboxylic acid group and the nitrogen atom in the ring.

    • H5, H7, H8: These protons on the benzenoid ring exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. H5 is expected to be a doublet due to coupling with H7. H7 will appear as a doublet of doublets, coupling to both H5 and H8. H8 will be a doublet due to coupling with H7. The electron-donating nature of the ethyl group at C6 influences the shielding of these protons.[7]

  • Methyl Protons (C2-CH₃): The methyl group at the C2 position is expected to be a singlet, appearing in the range of 2.6-2.8 ppm. The deshielding effect of the aromatic ring and the nitrogen atom causes this downfield shift compared to a typical aliphatic methyl group.[8]

  • Ethyl Protons (C6-CH₂CH₃): The ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.[5][9] The methylene protons are deshielded by the aromatic ring, while the methyl protons appear further upfield.

  • Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift (12.0-13.0 ppm).[10][11] Its chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for 6-Ethyl-2-methylquinoline-4-carboxylic acid are listed below, based on data from similar quinoline structures.[8][12]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)
C2155 - 158
C3120 - 123
C4145 - 148
C4a128 - 131
C5125 - 128
C6138 - 141
C7130 - 133
C8122 - 125
C8a148 - 151
C2-C H₃23 - 26
C6-C H₂CH₃28 - 31
C6-CH₂C H₃15 - 18
C OOH168 - 172

Interpretation of the ¹³C NMR Spectrum:

  • Quinoline Carbons: The carbon atoms of the quinoline ring resonate in the aromatic region (120-160 ppm). The carbons attached to the nitrogen (C2 and C8a) are significantly deshielded. The quaternary carbons (C4, C4a, C6, C8a) can be identified through DEPT (Distortionless Enhancement by Polarization Transfer) experiments or by their lack of signal in a ¹H-¹³C HSQC spectrum.

  • Substituent Carbons:

    • The methyl carbon at C2 appears in the aliphatic region, typically around 23-26 ppm.

    • The ethyl group carbons (C6-CH₂ and C6-CH₃) will also be in the aliphatic region. The methylene carbon is expected around 28-31 ppm, and the terminal methyl carbon around 15-18 ppm.

    • The carboxylic acid carbon is the most deshielded carbon, appearing at approximately 168-172 ppm.[11]

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.[2][13][14]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For 6-Ethyl-2-methylquinoline-4-carboxylic acid, COSY would show correlations between H5 and H7, and between H7 and H8. It would also confirm the coupling between the methylene and methyl protons of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is a powerful tool for assigning carbon signals based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and piecing together the molecular fragments. For instance, the proton signal of the C2-methyl group would show a correlation to the C2 and C3 carbons.

G cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Connectivity HSQC HSQC H1_NMR->HSQC ¹J(C,H) HMBC HMBC H1_NMR->HMBC ⁿJ(C,H) C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC COSY->HSQC HSQC->HMBC

Caption: Workflow for NMR-based structure elucidation.

Experimental Protocols

The following provides a standardized methodology for acquiring high-quality NMR spectra of 6-Ethyl-2-methylquinoline-4-carboxylic acid.

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve carboxylic acids and its high boiling point.[15][16] It also allows for the observation of the acidic proton. Other potential solvents include deuterated methanol (CD₃OD) or a mixture of CDCl₃ and a few drops of CD₃OD to aid solubility.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm).[17]

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should encompass the range from approximately -1 to 14 ppm to include all signals, particularly the downfield carboxylic acid proton.

  • ¹³C NMR:

    • A proton-decoupled ¹³C NMR spectrum should be acquired.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • DEPT-135 and DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets, optimizing as necessary for the specific sample.

Conclusion

The structural characterization of 6-Ethyl-2-methylquinoline-4-carboxylic acid can be effectively achieved through a combination of 1D and 2D NMR spectroscopy. This guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra, offering a valuable resource for scientists engaged in the synthesis and analysis of quinoline derivatives. The methodologies and spectral interpretations presented herein are grounded in fundamental NMR principles and data from related structures, ensuring a high degree of scientific integrity.

References

  • Journal of Chemical Education. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]

  • Organic Chemistry Tutor. Common HNMR Patterns. [Link]

  • ResearchGate. C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. [Link]

  • MDPI. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. [Link]

  • ResearchGate. The ¹H-NMR spectrum corresponding to newly synthesized compound 4,. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]

  • Unknown Source. Chemical shifts. [Link]

  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. [Link]

  • YouTube. Structure elucidation of quinoline| NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • Bruker. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. [Link]

  • Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]

  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • ResearchGate. 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

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Foundational

An In-Depth Technical Guide to 6-Ethyl-2-methylquinoline-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 6-Ethyl-2-methylquinoline-4-carboxylic acid, a substituted quinoline derivative with significant potential in medicinal chemistry. While a specific CAS n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-Ethyl-2-methylquinoline-4-carboxylic acid, a substituted quinoline derivative with significant potential in medicinal chemistry. While a specific CAS number for this compound is not readily found in public databases, suggesting its status as a novel or less-synthesized molecule, this guide outlines established synthetic routes, predicted physicochemical and spectroscopic properties, and explores its potential therapeutic applications based on the well-documented bioactivities of the quinoline-4-carboxylic acid scaffold. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding for the synthesis, characterization, and evaluation of this and related compounds.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1] When functionalized with a carboxylic acid at the 4-position, the resulting quinoline-4-carboxylic acids exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The carboxylic acid group is crucial for interaction with biological targets, often through hydrogen bonding.[1] The nature and position of substituents on the quinoline ring significantly influence the compound's biological activity, potency, and pharmacokinetic profile.[1]

Identification and Physicochemical Properties

As of the latest database review, a specific CAS number for 6-Ethyl-2-methylquinoline-4-carboxylic acid has not been assigned. This suggests the compound is likely not commercially available and represents an opportunity for novel synthesis and investigation. Based on its structure, the predicted physicochemical properties are summarized in the table below.

PropertyPredicted ValueSource
Molecular FormulaC14H15NO2-
Molecular Weight229.28 g/mol -
XLogP33.2PubChem (Predicted)
Hydrogen Bond Donor Count1PubChem (Predicted)
Hydrogen Bond Acceptor Count3PubChem (Predicted)
Rotatable Bond Count2PubChem (Predicted)
pKa (Strongest Acidic)3.5 (Predicted)-
pKa (Strongest Basic)2.0 (Predicted)-

Synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic acid

The synthesis of substituted quinoline-4-carboxylic acids can be achieved through several classic organic reactions. The Pfitzinger reaction and the Doebner-von Miller reaction are two of the most common and versatile methods.[2][3]

Proposed Synthetic Route: The Pfitzinger Reaction

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.[4][5] For the synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic acid, the proposed reactants would be 5-ethylisatin and acetone.

Reaction Scheme:

5-Ethylisatin + Acetone --(Base, e.g., KOH)--> 6-Ethyl-2-methylquinoline-4-carboxylic acid

Pfitzinger_Reaction 5-Ethylisatin 5-Ethylisatin Intermediate Ring-opened Intermediate 5-Ethylisatin->Intermediate Base (e.g., KOH) Acetone Acetone Acetone->Intermediate Product 6-Ethyl-2-methylquinoline- 4-carboxylic acid Intermediate->Product Cyclization & Dehydration

Caption: Proposed Pfitzinger reaction for the synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic acid.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-ethylisatin (1 equivalent) in a 30% aqueous solution of potassium hydroxide.

  • Addition of Carbonyl: To the stirred solution, add acetone (1.5 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 4-5 to precipitate the carboxylic acid.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Synthetic Route: The Doebner-von Miller Reaction

The Doebner-von Miller reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[3][6] For the target molecule, this would involve the reaction of 4-ethylaniline with pyruvic acid and an aldehyde (e.g., acetaldehyde).

Doebner_von_Miller_Reaction 4-Ethylaniline 4-Ethylaniline Michael_Adduct Michael Adduct 4-Ethylaniline->Michael_Adduct Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Michael_Adduct Acetaldehyde Acetaldehyde Acetaldehyde->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Acid Catalyst Product 6-Ethyl-2-methylquinoline- 4-carboxylic acid Cyclized_Intermediate->Product Oxidation

Caption: Proposed Doebner-von Miller reaction for the synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic acid.

Spectroscopic Characterization (Predicted)

The structure of the synthesized 6-Ethyl-2-methylquinoline-4-carboxylic acid can be confirmed using various spectroscopic techniques. The expected data is summarized below.

TechniqueExpected Observations
¹H NMR - Aromatic protons on the quinoline ring (multiplets).- Singlet for the methyl group at the 2-position.- Quartet and triplet for the ethyl group at the 6-position.- A broad singlet for the carboxylic acid proton (downfield).
¹³C NMR - Resonances for the quinoline ring carbons.- Signals for the methyl and ethyl group carbons.- A downfield signal for the carboxylic acid carbon.
IR Spectroscopy - Broad O-H stretch from the carboxylic acid.- C=O stretch of the carboxylic acid.- C=C and C=N stretches of the quinoline ring.- C-H stretches of the alkyl groups.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Development

The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore with diverse biological activities. The introduction of ethyl and methyl groups at the 6- and 2-positions, respectively, can modulate the lipophilicity and steric properties of the molecule, potentially enhancing its interaction with specific biological targets.

Anticancer Activity

Many quinoline derivatives have demonstrated potent anticancer activity.[7] For instance, some derivatives act as inhibitors of enzymes crucial for cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH) or sirtuins.[8][9] The synthesized compound could be screened against various cancer cell lines to evaluate its cytotoxic potential.

Anticancer_Mechanism cluster_0 Cancer Cell Compound 6-Ethyl-2-methylquinoline- 4-carboxylic acid Target Target Enzyme (e.g., DHODH, SIRT3) Compound->Target Inhibition Pathway Signaling Pathway (e.g., Pyrimidine Biosynthesis) Target->Pathway Proliferation Cell Proliferation Pathway->Proliferation Blocks Apoptosis Apoptosis Proliferation->Apoptosis Induces

Caption: Potential mechanism of anticancer activity for a quinoline-4-carboxylic acid derivative.

Antimicrobial Activity

The quinoline core is present in several antibacterial and antimalarial drugs. The carboxylic acid functionality can chelate with metal ions essential for bacterial enzyme function. The synthesized compound could be tested against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

Conclusion

While 6-Ethyl-2-methylquinoline-4-carboxylic acid appears to be a novel compound, established synthetic methodologies like the Pfitzinger and Doebner-von Miller reactions provide a clear path for its preparation. Based on the known pharmacology of the quinoline-4-carboxylic acid scaffold, this molecule holds promise as a candidate for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. This guide provides the foundational knowledge for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and structurally related compounds.

References

  • PubChem. 2-Methylquinoline-4-carboxylic acid. Available from: [Link]

  • Ladds, M. J. G., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available from: [Link]

  • Chem-Impex. 2-Methyl-quinoline-4-carboxylic acid. Available from: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Human Metabolome Database. Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Available from: [Link]

  • Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • ACS Publications. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available from: [Link]

  • ResearchGate. (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. Available from: [Link]

  • NIH. 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Available from: [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available from: [Link]

  • SlideShare. Pfitzinger Quinoline Synthesis. Available from: [Link]

  • JOCPR. Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Available from: [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]

  • MDPI. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Available from: [Link]

  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available from: [Link]

  • ACS Publications. The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]

  • YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Available from: [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available from: [Link]

  • Illinois Experts. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available from: [Link]

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Exploratory

Solubility Profile of 6-Ethyl-2-methylquinoline-4-carboxylic Acid in Organic Solvents: A Methodical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 6-E...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 6-Ethyl-2-methylquinoline-4-carboxylic acid. As a quinoline-4-carboxylic acid derivative, this compound holds potential as a key intermediate in pharmaceutical synthesis and drug discovery.[1][2][3] A thorough characterization of its solubility in organic solvents is a prerequisite for optimizing synthesis, purification, and formulation processes. This document delineates the core physicochemical principles governing its solubility, presents a robust, step-by-step experimental protocol for accurate solubility determination, and discusses the practical implications of the resulting data for research and drug development.

Introduction: The Significance of a Solubility Profile

6-Ethyl-2-methylquinoline-4-carboxylic acid belongs to a class of heterocyclic aromatic compounds widely explored in medicinal chemistry for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] The molecule's structure, featuring a bulky, hydrophobic quinoline backbone appended with ethyl and methyl groups, combined with a polar, acidic carboxylic acid function, creates a complex solubility challenge.

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physical property that influences:

  • Process Chemistry: Solvent selection for reaction media, which impacts reaction rates, yields, and impurity profiles.

  • Purification: The design of effective crystallization and chromatography procedures.

  • Formulation Development: The feasibility of creating various dosage forms and ensuring adequate bioavailability.[5]

Therefore, a well-defined solubility profile is not merely academic; it is a cornerstone of efficient and successful drug development. This guide provides the theoretical and practical tools necessary to establish such a profile.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility.[6] For 6-Ethyl-2-methylquinoline-4-carboxylic acid, solubility is a balance between the non-polar hydrocarbon regions and the polar functional group.

  • Molecular Structure: The compound possesses a significant non-polar surface area (quinoline ring, ethyl and methyl groups) and a highly polar, hydrogen-bonding carboxylic acid group.

  • Solute-Solvent Interactions: Dissolution requires overcoming the solute's crystal lattice energy. This is achieved when the energy released from the formation of new solute-solvent interactions is comparable to or greater than the energy required to break solute-solute and solvent-solvent bonds.

  • Influence of the Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor. Its presence suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMF, DMSO).[5]

  • Impact of pH: As a carboxylic acid, the compound's solubility in aqueous or protic organic systems is highly pH-dependent. In basic conditions, it will deprotonate to form a highly polar carboxylate salt, which is significantly more soluble in polar solvents.[7]

A Validated Protocol for Experimental Solubility Determination

To obtain reliable and reproducible quantitative data, the isothermal shake-flask method is the industry-standard approach.[8] This method ensures that the solution reaches equilibrium, providing a true measure of saturation solubility at a given temperature.

Causality Behind Experimental Design

The protocol is designed to be a self-validating system. The use of excess solute is critical to ensure that the solvent is fully saturated at equilibrium. The extended equilibration time mitigates kinetic effects, while post-equilibration settling and micro-filtration are essential to prevent undissolved solid particles from artificially inflating the measured concentration.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of 6-Ethyl-2-methylquinoline-4-carboxylic acid (e.g., 20-50 mg) into a series of 4 mL glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial. Solvents should span a range of polarities (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials at a consistent speed (e.g., 150 rpm) for a minimum of 24 hours. A 48- or 72-hour period is recommended to ensure equilibrium is reached for poorly soluble compounds.

  • Sample Processing:

    • Cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the sedimentation of excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a glass syringe.

    • Immediately filter the aliquot through a 0.45 µm chemical-resistant syringe filter (e.g., PTFE) into a clean, labeled analysis vial. Discard the first few drops to saturate the filter membrane.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol) and create a series of calibration standards.

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation:

    • Calculate the solubility (S) in mg/mL using the formula: S = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration & Settling cluster_2 Sampling cluster_3 Analysis & Calculation A 1. Add Excess Solid to Solvent B 2. Seal Vials A->B C 3. Equilibrate in Shaker Bath (24-48h) B->C D 4. Settle Undissolved Solid (2h) C->D E 5. Withdraw Supernatant D->E F 6. Filter (0.45 µm) E->F G 7. Dilute Sample F->G H 8. Quantify by HPLC G->H I 9. Calculate Solubility H->I

Caption: Isothermal Shake-Flask Method for Solubility Determination.

Predicted Solubility Profile and Data Presentation

While experimental data is definitive, a predicted profile based on physicochemical principles is invaluable for initial solvent screening.

Table 1: Predicted Solubility of 6-Ethyl-2-methylquinoline-4-carboxylic Acid in Common Organic Solvents at Ambient Temperature

SolventClassPolarity IndexHydrogen BondingPredicted SolubilityRationale for Prediction
Heptane Non-polar Aprotic0.1NoneVery Low / InsolubleLacks any specific interactions to overcome the solute's crystal lattice energy.
Toluene Non-polar Aprotic2.4NoneVery LowAromatic stacking with the quinoline ring is possible, but insufficient to solvate the polar carboxylic acid.
Dichloromethane Polar Aprotic3.1AcceptorLowWeak interactions with the polar group; insufficient to drive high solubility.
Ethyl Acetate Polar Aprotic4.4AcceptorModerate to LowCan act as a hydrogen bond acceptor for the carboxylic acid, but is less polar overall.
Acetone Polar Aprotic5.1AcceptorModerateStronger hydrogen bond acceptor than ethyl acetate, leading to better solvation of the acid group.
Ethanol Polar Protic4.3Donor & AcceptorHighCapable of forming strong hydrogen bonds with the carboxylic acid, effectively solvating it.
Methanol Polar Protic5.1Donor & AcceptorHighSimilar to ethanol but more polar, expected to be an excellent solvent.
DMSO Polar Aprotic7.2Strong AcceptorHighHighly polar and a very strong hydrogen bond acceptor, likely to be a very good solvent.

Implications for Drug Development Professionals

  • For the Process Chemist: The predicted high solubility in alcohols like methanol and ethanol suggests they are good candidates for reaction solvents.[3] For purification, a mixed solvent system (e.g., ethanol/heptane) could be ideal for recrystallization, where the compound is soluble in the polar solvent but insoluble in the non-polar anti-solvent.

  • For the Formulation Scientist: The poor predicted solubility in non-polar media and likely low aqueous solubility at physiological pH (below its pKa) indicates a potential for dissolution-rate-limited absorption. This early insight directs formulation strategies towards enabling technologies such as salt formation, amorphous solid dispersions, or lipid-based formulations to enhance bioavailability. The ionizable nature of the quinoline scaffold makes its solubility highly dependent on pH and ionic strength.[4]

Conclusion

The solubility profile of 6-Ethyl-2-methylquinoline-4-carboxylic acid is a critical dataset that informs multiple stages of chemical and pharmaceutical development. While theoretical principles provide a strong predictive foundation, rigorous experimental determination via the isothermal shake-flask method is essential for generating the actionable, quantitative data required for process optimization and rational formulation design. Understanding the interplay between the compound's structural features and solvent properties allows scientists to navigate the challenges of synthesis, purification, and drug delivery with greater efficiency and success.

References

  • Title: Solubility of Organic Compounds Source: University of Manitoba, Department of Chemistry URL: [Link]

  • Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]

  • Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: ResearchGate URL: [Link]

  • Title: STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS Source: CIBTech Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University of Massachusetts, Department of Chemistry URL: [Link]

  • Title: 2-Methylquinoline-4-carboxylic acid Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: SpringerLink URL: [Link]

  • Title: A REVIEW ON QUINOLINE AND ITS DERIVATIVES Source: Novelty Journals URL: [Link]

  • Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

  • Title: How To Determine Solubility Of Organic Compounds? Source: YouTube URL: [Link]

  • Title: Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer Source: MDPI URL: [Link]

  • Title: Ácido 2-metil-quinolina-4-carboxílico Source: Chem-Impex URL: [Link]

  • Title: Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes Source: UNT Digital Library URL: [Link]

  • Title: 6-Methoxyquinoline-4-carboxylic acid Source: Chem-Impex URL: [Link]

  • Title: 6-ethyl-2-methylquinoline-3-carboxylic acid (C13H13NO2) Source: PubChemLite URL: [Link]

  • Title: Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review Source: ResearchGate URL: [Link]

Sources

Foundational

A Technical Guide to the Diverse Biological Activities of Quinoline-4-Carboxylic Acid Derivatives: Mechanisms, Applications, and Methodologies

An in-depth technical guide or whitepaper on the core. Introduction: The Quinoline-4-Carboxylic Acid Scaffold The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medic...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are abundant in natural products and synthetic pharmaceuticals, exhibiting a vast array of biological activities.[1][2][3] Among these, the quinoline-4-carboxylic acid core is particularly significant. The presence of the carboxylic acid group at the C(4) position is a strict requirement for certain biological activities, including the inhibition of dihydroorotate dehydrogenase (DHODH), and provides a crucial anchor for molecular interactions with biological targets.[4][5] This guide offers a technical exploration of the multifaceted biological potential of these derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

Key Synthetic Routes

The construction of the quinoline-4-carboxylic acid scaffold is primarily achieved through well-established name reactions, notably the Doebner and Pfitzinger reactions. The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[6] The Pfitzinger reaction utilizes isatin and a carbonyl compound to yield the desired quinoline-4-carboxylic acid.[4][6] Modern synthetic chemistry has introduced enhancements to these traditional methods, employing techniques like microwave irradiation and green chemistry principles to improve yields and reduce reaction times.

G cluster_doebner Doebner Reaction cluster_pfitzinger Pfitzinger Reaction d_aniline Aniline Derivative d_product 2-Substituted Quinoline-4-Carboxylic Acid d_aniline->d_product d_aldehyde Aldehyde d_aldehyde->d_product d_pyruvic Pyruvic Acid d_pyruvic->d_product p_isatin Isatin Derivative p_product 2,3-Substituted Quinoline-4-Carboxylic Acid p_isatin->p_product p_carbonyl Carbonyl Compound p_carbonyl->p_product

Core synthetic pathways to the quinoline-4-carboxylic acid scaffold.

Anticancer Activity: A Multifaceted Approach

Quinoline-4-carboxylic acid derivatives have emerged as potent anticancer agents, acting through diverse mechanisms that disrupt cancer cell proliferation, survival, and metabolism.[2][7]

Inhibition of Key Signaling Pathways and Enzymes

The anticancer efficacy of these compounds stems from their ability to modulate critical cellular targets.[2]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition : DHODH is a crucial enzyme in the de novo pyrimidine biosynthetic pathway, which is often upregulated in rapidly proliferating cancer cells.[5] Derivatives like Brequinar sodium, a 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid, are potent inhibitors of DHODH.[5] The carboxylate at the C(4) position is vital, forming a salt bridge with Arginine (R136) in the enzyme's active site, while the C(2) position requires bulky hydrophobic substituents for optimal activity.[5][8]

  • Sirtuin (SIRT3) Inhibition : Sirtuins are NAD+-dependent deacetylases involved in cellular metabolism and cancer progression.[9] Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective SIRT3 inhibitors, inducing G0/G1 phase cell cycle arrest and differentiation in leukemic cell lines.[9][10]

  • Histone Deacetylase (HDAC) Inhibition : HDACs are key regulators of gene expression, and their inhibition is a validated anticancer strategy. Novel 2-substituted phenylquinoline-4-carboxylic acid derivatives bearing a hydroxamic acid zinc-binding group have shown selective HDAC3 inhibitory activity, leading to G2/M cell cycle arrest and apoptosis.[11]

G cluster_targets Molecular Targets cluster_effects Cellular Effects Q4C Quinoline-4-Carboxylic Acid Derivative DHODH DHODH Q4C->DHODH SIRT3 SIRT3 Q4C->SIRT3 HDAC3 HDAC3 Q4C->HDAC3 Pyrimidine ↓ Pyrimidine Synthesis DHODH->Pyrimidine Metabolism Altered Metabolism SIRT3->Metabolism Gene Altered Gene Expression HDAC3->Gene Arrest Cell Cycle Arrest (G0/G1, G2/M) Pyrimidine->Arrest Metabolism->Arrest Gene->Arrest Apoptosis Apoptosis Gene->Apoptosis CancerCell Cancer Cell Proliferation Arrest->CancerCell Apoptosis->CancerCell

Anticancer mechanisms of quinoline-4-carboxylic acid derivatives.
Quantitative Data Summary

The potency of these derivatives varies significantly based on their substitution patterns and the specific cancer cell line being tested.

Compound Class/ExampleTarget/MechanismCell Line(s)IC50 ValueReference(s)
Brequinar Analog (C44)DHODH-1.0 nM (enzyme)[12]
2-(4-acrylamidophenyl)-... (P6)SIRT3MLLr leukemia7.2 µM (enzyme)[9][10]
2-phenylquinoline-... (D28)HDAC3K56224.45 µM (enzyme)[11]
Various 2,6,7-substitutedCytotoxicityMCF-7, HCT-116, etc.5.6-19.2 µg/mL[2]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of quinoline-4-carboxylic acid derivatives on cancer cell lines.[2]

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antiviral Potential

The quinoline core is foundational to many antimicrobial drugs, and quinoline-4-carboxylic acid derivatives continue this legacy with activity against bacteria, fungi, and viruses.[1][13][14]

Antibacterial and Antifungal Mechanisms

Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria, as well as various fungi.[1][13][15] The mechanisms can be diverse, but some compounds are known to increase the permeability of the microbial plasma membrane, leading to the release of cytoplasmic content and cell death.[13][16] The presence of the carboxylic acid moiety is often cited as a contributor to antibacterial activity.[15]

Antiviral Activity via Host-Targeting

An attractive antiviral strategy is to target host factors required for viral replication, which can reduce the likelihood of drug resistance.[12] As mentioned, quinoline-4-carboxylic acid derivatives are potent inhibitors of human DHODH.[12] Since many viruses rely on the host cell's nucleotide pool for replication, inhibiting this pathway effectively starves the virus of essential building blocks. This mechanism confers broad-spectrum antiviral activity against viruses like Influenza and Vesicular Stomatitis Virus (VSV).[12]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

  • Inoculum Preparation : Culture bacteria overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5x10⁵ CFU/mL in the test wells.

  • Compound Preparation : In a 96-well plate, prepare two-fold serial dilutions of the test compound in broth. The typical volume is 50 µL per well.

  • Inoculation : Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity.

Anti-inflammatory Properties

Chronic inflammation underlies numerous diseases, and quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory potential.[14][17][18]

Modulation of Inflammatory Pathways

Studies have shown that these compounds can exert appreciable anti-inflammatory effects in cellular models, such as lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages.[17][19] The mechanism is believed to involve the modulation of key inflammatory signaling pathways, such as those governed by cyclooxygenase (COX) and NF-κB.[18][20] Quinolines with a carboxylic acid moiety, in particular, have been noted for their COX-inhibitory potential.[20]

Experimental Protocol: LPS-Induced Nitric Oxide Production in Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.[17]

  • Cell Seeding : Plate RAW 264.7 macrophage cells in a 96-well plate at 5x10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment : Treat the cells with various concentrations of the test compounds for 1-2 hours before stimulation.

  • Stimulation : Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response.

  • Incubation : Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement (Griess Assay) : NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature in the dark.

  • Absorbance Reading : Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to calculate the nitrite concentration.

  • Analysis : Determine the compound's ability to inhibit NO production relative to the LPS-only control and calculate the IC₅₀.

Emerging Activities: Neuroprotection and Beyond

The versatility of the quinoline-4-carboxylic acid scaffold extends to other promising therapeutic areas.

  • Neuroprotective Effects : A prenylated quinolinecarboxylic acid derivative, PQA-11, has been shown to prevent neuronal cell death by inhibiting mitogen-activated protein kinase kinase 4 (MKK4), a key player in neurotoxic signaling pathways.[21] This compound protected neurons from glutamate-induced excitotoxicity and toxins implicated in Parkinson's and Alzheimer's diseases, demonstrating potential for treating neurodegenerative disorders.[21]

  • Antimalarial Activity : The quinoline core is famous for antimalarials like chloroquine. More recently, a quinoline-4-carboxamide derivative was discovered to have a novel mechanism of action, inhibiting the parasite's translation elongation factor 2 (PfEF2), which is essential for protein synthesis.[22][23] This compound demonstrated activity against multiple life-cycle stages of the parasite.[22]

  • Antioxidant Capacity : Some derivatives have been investigated for their ability to scavenge free radicals.[4] For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid showed better antioxidant activity than its parent compound, isatin, in a DPPH assay, attributed to its ability to donate hydrogen radicals and stabilize the resulting quinoline radical via resonance.[4]

Conclusion and Future Directions

The quinoline-4-carboxylic acid scaffold is a remarkably versatile and pharmacologically significant platform in drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. The synthetic accessibility of the core allows for extensive structural modifications, enabling the fine-tuning of activity against specific biological targets. Future research will undoubtedly focus on optimizing the lead compounds identified within each therapeutic area, improving their pharmacokinetic profiles, and further elucidating their precise mechanisms of action to develop next-generation therapeutics for a range of human diseases.

References

  • Patel, D. B., Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Yamamoto, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link: pubs.acs.org]
  • Jain, C. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. [Link: sciencedirect.com]
  • Al-Ostath, O. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link: mdpi.com]
  • Amelia, T., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Makara Journal of Science. [Link: scholarhub.ui.ac.id]
  • Strigáčová, J., et al. (2001). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica.
  • Al-Warhi, T., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. [Link: pubmed.ncbi.nlm.nih.gov]
  • Baragana, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link: pubs.acs.org]
  • Leboho, T. C., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link: ncbi.nlm.nih.gov]
  • Zhang, H., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link: frontiersin.org]
  • Leboho, T. C., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link: pubs.acs.org]
  • Zhang, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link: frontiersin.org]
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  • Yoshii, Y., et al. (2018). Prenylated Quinolinecarboxylic Acid Derivative Prevents Neuronal Cell Death Through Inhibition of MKK4. Biochemical Pharmacology. [Link: pubmed.ncbi.nlm.nih.gov]
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  • Chen, S. F., et al. (1992). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology. [Link: pubmed.ncbi.nlm.nih.gov]
  • Zaitsev, S. V., et al. (2011). Synthesis and antiviral activity of several quinoline derivatives. Pharmaceutical Chemistry Journal.
  • Kumar, A., et al. (2023). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Scientific Reports.
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Exploratory

In Silico Exploration of 6-Ethyl-2-methylquinoline-4-carboxylic acid: A-Theoretical-Guide

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1] This technical guide provides a comprehensive framework for the t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1] This technical guide provides a comprehensive framework for the theoretical evaluation of a specific derivative, 6-Ethyl-2-methylquinoline-4-carboxylic acid, leveraging computational chemistry to predict its physicochemical properties, reactivity, and potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for in silico analysis. By elucidating the causality behind methodological choices, this guide aims to empower researchers to conduct robust and self-validating computational studies, thereby accelerating the drug discovery and development process.

Introduction: The Significance of Quinoline-4-Carboxylic Acids and the Power of Theoretical Calculations

Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds, forming the structural core of numerous synthetic and natural molecules with diverse biological functions.[1] These derivatives have been extensively investigated for their potential as antibacterial, anticancer, antimalarial, and antiviral agents.[1][2] The therapeutic versatility of the quinoline ring system stems from its ability to be functionalized at various positions, allowing for the fine-tuning of its pharmacological profile.[1]

6-Ethyl-2-methylquinoline-4-carboxylic acid, with the chemical formula C13H13NO2 and a molecular weight of 215.25 g/mol , is a member of this important chemical family.[3][4] Understanding its molecular structure, electronic properties, and potential interactions with biological targets is paramount for assessing its drug-like potential.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective avenue for pre-screening and characterizing potential drug candidates before their synthesis and experimental testing.[5] Density Functional Theory (DFT) has emerged as a particularly robust method for studying quinoline derivatives, enabling the prediction of molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.[2][3] Furthermore, molecular docking simulations provide invaluable insights into the potential binding modes and affinities of a ligand with a specific protein target, a critical step in rational drug design.[6][7]

This guide will delineate a comprehensive theoretical workflow for the in-depth characterization of 6-Ethyl-2-methylquinoline-4-carboxylic acid, providing a roadmap for its computational evaluation.

Computational Methodology: A Step-by-Step Protocol

The following sections outline a detailed, sequential workflow for the theoretical analysis of 6-Ethyl-2-methylquinoline-4-carboxylic acid. The causality behind each step is explained to provide a clear understanding of its importance in the overall computational assessment.

Molecular Structure and Geometry Optimization

The first and most fundamental step in any theoretical calculation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule at various atomic arrangements until a minimum energy structure is found.

Protocol:

  • Molecule Building: Construct the 2D structure of 6-Ethyl-2-methylquinoline-4-carboxylic acid using a molecular editor such as GaussView, Avogadro, or ChemDraw.

  • Initial 3D Conversion: Convert the 2D structure into an initial 3D conformation.

  • Quantum Chemical Calculation Setup:

    • Software: Gaussian 16 is a widely used software package for these types of calculations.[8]

    • Method: Density Functional Theory (DFT) is the method of choice due to its balance of accuracy and computational cost for molecules of this size.[9]

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and commonly used functional for organic molecules.[9]

    • Basis Set: The 6-311G(d,p) basis set provides a good balance of accuracy and computational efficiency for geometry optimization and subsequent property calculations.[4]

  • Input File Generation: Create an input file for Gaussian specifying the molecular coordinates, charge (0 for a neutral molecule), and spin multiplicity (1 for a singlet state). The keyword Opt is used to request a geometry optimization.

  • Execution and Analysis: Run the Gaussian calculation. Upon successful completion, the output file will contain the optimized Cartesian coordinates of the molecule, which can be visualized to confirm the lowest energy conformation.

Why this is important: An accurate molecular geometry is the foundation for all subsequent calculations. Properties such as electronic structure, vibrational frequencies, and docking poses are highly dependent on the correct three-dimensional arrangement of atoms. An improperly optimized structure will lead to inaccurate and misleading results.

Diagram of the Computational Workflow:

Computational Workflow cluster_dft Density Functional Theory (DFT) Calculations cluster_docking Molecular Docking Simulation cluster_admet ADMET Prediction mol_build 1. Molecule Building (2D to 3D) geom_opt 2. Geometry Optimization (B3LYP/6-311G(d,p)) mol_build->geom_opt Initial Structure freq_anal 3. Vibrational Frequency Analysis geom_opt->freq_anal Optimized Geometry elec_prop 4. Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop Optimized Geometry ligand_prep 5a. Ligand Preparation geom_opt->ligand_prep admet_pred 8. In Silico ADMET (SwissADME) geom_opt->admet_pred SMILES String analysis 7. Analysis of Binding Modes elec_prop->analysis Reactivity Insights docking 6. Docking Simulation (AutoDock Vina) ligand_prep->docking receptor_prep 5b. Receptor Preparation receptor_prep->docking docking->analysis analysis->admet_pred Candidate Refinement

Caption: A comprehensive workflow for the theoretical calculation of 6-Ethyl-2-methylquinoline-4-carboxylic acid.

Vibrational Frequency Analysis

Once the geometry is optimized, it is crucial to perform a vibrational frequency analysis. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule.

Protocol:

  • Calculation Setup: Using the optimized geometry from the previous step, perform a frequency calculation using the same level of theory (B3LYP/6-311G(d,p)). The keyword Freq is added to the Gaussian input file.

  • Analysis of Results:

    • Imaginary Frequencies: Check the output for the number of imaginary frequencies. A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry should be re-optimized.

    • Spectral Prediction: The output will contain the calculated vibrational frequencies and their corresponding IR and Raman intensities. These can be used to generate a theoretical spectrum, which can be compared with experimental data if available. Key vibrational modes, such as the C=O and O-H stretching of the carboxylic acid group, can be identified and analyzed.[9][10]

Why this is important: Confirming a true energy minimum is a critical self-validation step in the computational protocol. Additionally, the predicted vibrational spectrum can aid in the experimental characterization of the synthesized compound.

Electronic Property Calculations

Understanding the electronic structure of a molecule is key to predicting its reactivity and potential biological activity. Key electronic properties include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

Protocol:

  • HOMO-LUMO Analysis:

    • The energies of the HOMO and LUMO are obtained from the geometry optimization output file.

    • The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive.[11] For drug-like molecules, an optimal HOMO energy range is typically -5.5 to -6.2 eV, and for LUMO, it is -2.5 to -0.5 eV.[12]

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Generate a cube file of the electron density and electrostatic potential from the Gaussian output.

    • Visualize the MEP on the molecular surface. The MEP map uses a color scale to represent regions of different electrostatic potential.

      • Red/Yellow: Electron-rich regions (negative potential), indicative of sites susceptible to electrophilic attack.

      • Blue: Electron-poor regions (positive potential), indicative of sites susceptible to nucleophilic attack.[3][13]

      • Green: Neutral regions.

Why this is important: The HOMO and LUMO energies provide insights into the electron-donating and electron-accepting capabilities of the molecule, which are fundamental to its chemical reactivity and ability to interact with biological targets.[12] The MEP map provides a visual representation of the charge distribution and is a powerful tool for predicting sites of intermolecular interactions, such as hydrogen bonding.[3]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This allows for the identification of key binding interactions and the estimation of binding affinity.

Protocol:

  • Protein Target Selection: Based on the known biological activities of quinoline-4-carboxylic acid derivatives, several potential anticancer targets can be considered:

    • Dihydroorotate Dehydrogenase (DHODH): A key enzyme in pyrimidine biosynthesis. A relevant PDB ID is 6J3C.[3][14]

    • Histone Deacetylase 3 (HDAC3): Involved in epigenetic regulation. A relevant PDB ID is 4A69.[9]

    • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A well-established cancer target. A relevant PDB ID is 1M17.[15]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Kinase Domain: A key regulator of angiogenesis. A relevant PDB ID is 3VHE.[7]

  • Protein and Ligand Preparation:

    • Protein: Download the crystal structure from the Protein Data Bank (PDB). Prepare the protein using software like AutoDock Tools by removing water molecules, adding polar hydrogens, and assigning charges.

    • Ligand: Use the optimized structure of 6-Ethyl-2-methylquinoline-4-carboxylic acid. Convert it to the PDBQT format using AutoDock Tools, which assigns charges and defines rotatable bonds.[5][6]

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of the protein. The size and center of the grid box should be chosen to allow the ligand to freely rotate and translate within the binding pocket.[7]

  • Docking Simulation:

    • Software: AutoDock Vina is a widely used and efficient program for molecular docking.[6]

    • Execution: Run the docking simulation, which will generate a set of possible binding poses for the ligand ranked by their predicted binding affinities (in kcal/mol). A more negative binding affinity indicates a more favorable interaction.

  • Analysis of Results:

    • Visualize the top-ranked docking poses in the context of the protein's active site using software like PyMOL or Discovery Studio.

    • Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

Why this is important: Molecular docking provides a rational basis for understanding how a molecule might exert its biological effect. It can help to prioritize compounds for synthesis and experimental testing and can guide the design of more potent and selective inhibitors.

Diagram of the Molecular Docking Workflow:

Molecular_Docking_Workflow start Start protein_selection 1. Select Protein Target (e.g., DHODH - PDB: 6J3C) start->protein_selection protein_prep 2. Prepare Protein (Remove water, add hydrogens) protein_selection->protein_prep grid_box 4. Define Grid Box (Enclose Active Site) protein_prep->grid_box ligand_prep 3. Prepare Ligand (Optimized Geometry, PDBQT format) docking 5. Run Docking Simulation (AutoDock Vina) ligand_prep->docking grid_box->docking analysis 6. Analyze Results (Binding Poses & Interactions) docking->analysis end End analysis->end

Sources

Foundational

An In-depth Technical Guide on the Synthesis of 2,6-Disubstituted Quinolines

Abstract The quinoline scaffold is a privileged heterocyclic motif renowned for its prevalence in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the diverse range of substituted quinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif renowned for its prevalence in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the diverse range of substituted quinolines, the 2,6-disubstituted pattern holds particular significance, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing 2,6-disubstituted quinolines. It is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of classical and modern synthetic methodologies. The guide delves into the mechanistic underpinnings of these reactions, explains the rationale behind experimental choices, and provides detailed, actionable protocols.

Introduction: The Enduring Importance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its unique electronic properties and rigid, planar structure make it an ideal scaffold for molecular recognition by biological targets. Consequently, quinoline derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The substitution pattern on the quinoline nucleus profoundly influences its biological activity. The 2 and 6 positions are particularly crucial, as modifications at these sites can significantly modulate the molecule's interaction with enzymes and receptors.

This guide will explore the key synthetic transformations that enable the construction of the 2,6-disubstituted quinoline framework, providing both the theoretical foundation and practical guidance necessary for successful synthesis in a research and development setting.

Classical Approaches to Quinoline Synthesis

Several named reactions, developed in the late 19th and early 20th centuries, remain foundational to quinoline synthesis. These methods, while sometimes requiring harsh conditions, are often robust and utilize readily available starting materials.

The Skraup and Doebner-von Miller Reactions

The Skraup synthesis, first reported in 1880, is a classic method for preparing quinolines.[4][5] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[6][7] The Doebner-von Miller reaction is a variation that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[8][9][10]

Causality Behind Experimental Choices: The highly exothermic nature of the Skraup synthesis necessitates careful control.[11] Ferrous sulfate is often added as a moderator to prevent the reaction from becoming too vigorous.[4][11] The choice of oxidizing agent, typically nitrobenzene or arsenic acid, is critical for the final aromatization step.[4] The strong acidic conditions (concentrated sulfuric acid) are required to catalyze the dehydration of glycerol to acrolein, the key electrophile in the reaction.[5]

2.1.1. Mechanistic Overview of the Skraup Synthesis

The reaction proceeds through several key steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form acrolein.

  • Michael Addition: The aromatic amine undergoes a Michael addition to the acrolein.

  • Cyclization: The resulting intermediate cyclizes under the acidic conditions.

  • Dehydration and Oxidation: Subsequent dehydration and oxidation yield the final quinoline product.

Skraup_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product Aniline Aniline Michael 2. Michael Addition Aniline->Michael Glycerol Glycerol Dehydration 1. Dehydration (H₂SO₄) Glycerol->Dehydration Acrolein Acrolein Dehydration->Acrolein Acrolein->Michael Cyclization 3. Cyclization Michael->Cyclization DehydroOx 4. Dehydration & Oxidation Cyclization->DehydroOx Quinoline Quinoline DehydroOx->Quinoline

Caption: Simplified workflow of the Skraup synthesis.

2.1.2. Experimental Protocol: Skraup Synthesis of 6-Methylquinoline

Materials:

  • p-Toluidine

  • Glycerol

  • Nitrobenzene (as both solvent and oxidizing agent)

  • Concentrated Sulfuric Acid

  • Ferrous sulfate heptahydrate (moderator)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser, cautiously mix p-toluidine, glycerol, nitrobenzene, and ferrous sulfate.

  • Slowly and with cooling, add concentrated sulfuric acid in portions.

  • Gently heat the mixture in a fume hood. The reaction is highly exothermic and will likely begin to boil without external heating. If the reaction becomes too vigorous, cool the flask with a water bath.[11]

  • After the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours.

  • Allow the mixture to cool and then pour it into a large volume of water.

  • Make the solution basic with sodium hydroxide to precipitate the crude product and unreacted starting materials.

  • Isolate the crude product by steam distillation or solvent extraction.

  • Purify the 6-methylquinoline by distillation or chromatography.

The Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an arylamine with a β-diketone.[5][12][13]

Causality Behind Experimental Choices: The use of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA), is essential for both the initial condensation and the subsequent cyclization and dehydration steps.[5][12] The choice of β-diketone directly determines the substituents at the 2 and 4 positions of the resulting quinoline.

2.2.1. Mechanistic Overview of the Combes Synthesis

The reaction mechanism involves three main stages:

  • Enamine Formation: The arylamine condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[5][12]

  • Cyclization: Protonation of the remaining carbonyl group facilitates an intramolecular electrophilic attack by the aromatic ring.

  • Dehydration: Loss of a water molecule leads to the formation of the aromatic quinoline ring.

Combes_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product Arylamine Arylamine Condensation 1. Condensation Arylamine->Condensation Diketone β-Diketone Diketone->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization 2. Acid-Catalyzed Cyclization Enamine->Cyclization Dehydration 3. Dehydration Cyclization->Dehydration Quinoline 2,4-Disubstituted Quinoline Dehydration->Quinoline

Caption: General workflow for the Combes synthesis.

2.2.2. Experimental Protocol: Combes Synthesis of 2,4-Dimethyl-6-nitroquinoline

Materials:

  • 4-Nitroaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

Procedure:

  • Carefully add 4-nitroaniline to concentrated sulfuric acid in a flask, ensuring the temperature is kept low with an ice bath.

  • Once the 4-nitroaniline has dissolved, slowly add acetylacetone to the mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat it gently for a short period.

  • Pour the reaction mixture onto crushed ice and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid product by filtration, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4-dimethyl-6-nitroquinoline.

The Friedländer Synthesis

The Friedländer synthesis is a versatile and widely used method for preparing quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][14][15] This reaction can be catalyzed by either acids or bases.[15][16]

Causality Behind Experimental Choices: The choice of catalyst (acid or base) can influence the reaction pathway and rate.[15] Lewis acids are also effective catalysts.[14] The reaction is often performed under relatively mild conditions, making it suitable for a wide range of substrates.[1] The key to a successful Friedländer synthesis is the selection of a carbonyl compound with an active α-methylene group that can readily undergo condensation.

2.3.1. Mechanistic Pathways of the Friedländer Synthesis

Two primary mechanisms are proposed for the Friedländer synthesis[14][17]:

  • Aldol Condensation First: The 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound first undergo an aldol condensation, followed by cyclization and dehydration.

  • Schiff Base Formation First: The initial step is the formation of a Schiff base between the amino group and the carbonyl of the second reactant, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.

Friedlander_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Core Process cluster_product Product reactant1 2-Aminoaryl Aldehyde/Ketone condensation Condensation reactant1->condensation reactant2 α-Methylene Carbonyl reactant2->condensation catalyst Acid or Base Catalyst catalyst->condensation solvent Solvent (e.g., Ethanol) heat Heat (optional) cyclization Cyclodehydration condensation->cyclization product Substituted Quinoline cyclization->product

Caption: Experimental workflow for the Friedländer synthesis.

2.3.2. Experimental Protocol: Friedländer Synthesis of 2-Phenyl-6-bromoquinoline

Materials:

  • 2-Amino-5-bromobenzaldehyde

  • Acetophenone

  • Potassium Hydroxide

  • Ethanol

Procedure:

  • Dissolve 2-amino-5-bromobenzaldehyde and acetophenone in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in ethanol to the flask.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration, wash it with water, and dry.

  • Purify the crude 2-phenyl-6-bromoquinoline by recrystallization from a suitable solvent.

Modern Synthetic Methodologies

While classical methods are still valuable, modern synthetic chemistry has introduced more efficient, versatile, and often milder approaches to construct the 2,6-disubstituted quinoline scaffold. These methods frequently employ transition metal catalysis and offer greater functional group tolerance.

Palladium-Catalyzed Syntheses

Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, and quinolines are no exception.[18][19] Various palladium-catalyzed cross-coupling and annulation reactions have been developed for the synthesis of polysubstituted quinolines.[20][21]

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these reactions. The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. The base is often required to facilitate key steps in the catalytic cycle, such as reductive elimination.

3.1.1. Palladium-Catalyzed Annulation of Anilines with Allyl Alcohols

A notable modern approach involves the palladium-catalyzed oxidative cyclization of anilines with aryl allyl alcohols.[19] This method is advantageous as it often proceeds without the need for acids or bases.[19]

3.1.2. Experimental Protocol: Palladium-Catalyzed Synthesis of a 2,6-Disubstituted Quinoline

Materials:

  • A substituted aniline (e.g., 4-chloroaniline)

  • A substituted aryl allyl alcohol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction vial, combine the substituted aniline, the aryl allyl alcohol, and palladium(II) acetate in DMSO.[19]

  • Seal the vial and heat the mixture at an elevated temperature (e.g., 130 °C) for several hours.[19]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired 2,6-disubstituted quinoline.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey Reagents/ConditionsAdvantagesLimitations
Skraup Aromatic amine, glycerolH₂SO₄, oxidizing agentReadily available starting materialsHarsh, exothermic conditions, low yields for some substrates
Doebner-von Miller Aromatic amine, α,β-unsaturated carbonylAcid catalystAccess to a variety of substituted quinolinesPotential for side reactions
Combes Aromatic amine, β-diketoneStrong acid (e.g., H₂SO₄, PPA)Good for 2,4-disubstituted quinolinesRequires specific β-diketone precursors
Friedländer 2-Aminoaryl aldehyde/ketone, α-methylene carbonylAcid or base catalystVersatile, milder conditions, good yieldsPotential regioselectivity issues with unsymmetrical ketones[15]
Palladium-Catalyzed Varies (e.g., anilines, allyl alcohols)Pd catalyst, ligand, baseHigh efficiency, broad substrate scope, mild conditionsCost of catalyst, sensitivity to air and moisture

Conclusion

The synthesis of 2,6-disubstituted quinolines is a rich and evolving field. While classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses provide robust and time-tested routes, modern palladium-catalyzed reactions offer milder conditions and broader substrate scope. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. A thorough understanding of the mechanisms and experimental nuances of each method, as presented in this guide, is paramount for the successful synthesis of these important heterocyclic compounds.

References

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  • Alfa Chemistry. Friedländer Quinoline Synthesis. [URL: https://www.alfa-chemistry.com/reaction/friedlander-quinoline-synthesis.html]
  • Organic Chemistry Portal. Friedlaender Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/friedlaender-synthesis.shtm]
  • Jie Jack Li. (2009). Combes Quinoline Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 500-503). John Wiley & Sons, Inc. [URL: not available]
  • YouTube. (2023, October 18). Friedländer Quinoline Synthesis Mechanism | Organic Chemistry. [URL: https://www.youtube.
  • ResearchGate. (2007). A new general method for the synthesis of 2,6'-diquinoline derivatives. [URL: https://www.researchgate.
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  • Wikipedia. Combes quinoline synthesis. [URL: https://en.wikipedia.org/wiki/Combes_quinoline_synthesis]
  • IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [URL: not available]
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7293936/]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [URL: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal.html]
  • ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [URL: https://www.researchgate.net/publication/7307044_On_the_Mechanism_of_the_Skraup-Doebner-Von_Miller_Quinoline_Synthesis]
  • ResearchGate. Combes quinoline synthesis. [URL: https://www.researchgate.net/publication/287799309_Combes_quinoline_synthesis]
  • MDPI. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [URL: https://www.mdpi.com/1420-3049/27/13/4234]
  • PubMed Central. (2016). Palladium-Catalysed Synthesis and Transformation of Quinolones. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274092/]
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  • ACS Publications. (2003). Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. [URL: https://pubs.acs.org/doi/10.1021/ol034110y]
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Exploratory

A Comprehensive Technical Guide to the Thermal Stability and Melting Point of 6-Ethyl-2-methylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 6-Ethyl-2-methylquinoline-4-carboxylic acid is a member of the quinoline carboxylic acid class of compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

6-Ethyl-2-methylquinoline-4-carboxylic acid is a member of the quinoline carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3][4][5][6] The thermal stability and melting point of active pharmaceutical ingredients (APIs) are critical physicochemical parameters that profoundly influence their synthesis, purification, formulation, and storage. This guide provides an in-depth technical overview of the methodologies used to determine these properties, using 6-Ethyl-2-methylquinoline-4-carboxylic acid as a focal point. While specific experimental data for this compound is not publicly available, this document serves as a comprehensive procedural manual for researchers to elucidate these crucial characteristics. We will delve into the theoretical underpinnings and practical execution of melting point determination, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC), providing field-proven insights and detailed experimental protocols.

Introduction: The Criticality of Thermal Properties in Drug Development

The journey of a drug candidate from discovery to a marketable pharmaceutical product is paved with rigorous characterization of its physical and chemical properties. Among these, thermal stability and melting point stand out as fundamental indicators of a compound's purity, crystal structure, and suitability for formulation. For quinoline-4-carboxylic acid derivatives, which are explored for a wide range of therapeutic applications, a thorough understanding of their thermal behavior is non-negotiable.

  • Melting Point: A sharp melting point range is a primary indicator of high purity for a crystalline organic compound.[7] Conversely, a broad melting range often suggests the presence of impurities. This parameter is crucial during the synthesis and purification stages of 6-Ethyl-2-methylquinoline-4-carboxylic acid, providing a rapid and cost-effective quality control measure.

  • Thermal Stability: The thermal stability of a compound dictates its shelf-life and the conditions under which it can be processed and stored without degradation. For an API like 6-Ethyl-2-methylquinoline-4-carboxylic acid, thermal instability can lead to loss of potency, the formation of toxic degradation products, and altered bioavailability. Techniques like Thermogravimetric Analysis (TGA) are indispensable for determining the temperature at which a compound begins to decompose.[8][9]

This guide will provide the necessary theoretical framework and detailed experimental protocols to empower researchers to accurately characterize the thermal properties of 6-Ethyl-2-methylquinoline-4-carboxylic acid and other related compounds.

Physicochemical Properties of 6-Ethyl-2-methylquinoline-4-carboxylic Acid

PropertyValue
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
CAS Number 590376-60-6

This table summarizes the basic molecular information for 6-Ethyl-2-methylquinoline-4-carboxylic acid.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state. For a pure crystalline substance, this transition occurs over a narrow temperature range.

Principle

The melting point is determined by heating a small, packed sample of the compound in a capillary tube and observing the temperature range from the first sign of melting to the complete liquefaction of the material.[7][10]

Experimental Protocol: Capillary Melting Point Determination

This protocol adheres to the standards for melting point determination of organic chemicals.[11]

Materials:

  • 6-Ethyl-2-methylquinoline-4-carboxylic acid (sample)

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of 6-Ethyl-2-methylquinoline-4-carboxylic acid is completely dry. Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

  • Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube.

  • Packing the Sample: To pack the powder tightly at the bottom of the tube, gently tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This will inform the rate of heating for the accurate determination.

  • Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid is observed (T_initial) and the temperature at which the entire sample has melted (T_final). The melting point is reported as the range T_initial - T_final.

Visualization of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis prep1 Grind Sample prep2 Pack Capillary Tube prep1->prep2 analysis1 Insert into Apparatus prep2->analysis1 analysis2 Rapid Heating (Approx. MP) analysis1->analysis2 analysis3 Slow Heating (Accurate MP) analysis2->analysis3 analysis4 Record T_initial & T_final analysis3->analysis4 TGAWorkflow cluster_setup Instrument & Sample Setup cluster_run Experimental Run cluster_analysis Data Analysis setup1 Calibrate TGA setup2 Weigh Sample setup1->setup2 setup3 Place Sample in Furnace setup2->setup3 run1 Set Purge Gas & Flow Rate setup3->run1 run2 Program Temperature Ramp run1->run2 run3 Initiate Data Acquisition run2->run3 analysis1 Generate Thermogram run3->analysis1 analysis2 Determine T_onset & Decomposition Profile analysis1->analysis2

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. [12][13]It is used to determine the melting point, enthalpy of fusion, and other phase transitions.

Principle

The sample and an inert reference are heated at a constant rate. When the sample undergoes a phase transition, such as melting, it will absorb more heat than the reference to maintain the same temperature. This difference in heat flow is detected and plotted against temperature, resulting in a DSC thermogram with peaks corresponding to thermal events.

Experimental Protocol: DSC of 6-Ethyl-2-methylquinoline-4-carboxylic Acid

Materials and Instrument:

  • Differential Scanning Calorimeter (DSC)

  • High-purity nitrogen (for purge gas)

  • DSC sample pans and lids (e.g., aluminum)

  • Crimper for sealing pans

  • Microbalance

  • 6-Ethyl-2-methylquinoline-4-carboxylic acid (sample)

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 6-Ethyl-2-methylquinoline-4-carboxylic acid into a DSC pan.

  • Pan Sealing: Place a lid on the pan and seal it using a crimper. This prevents sample loss due to volatilization.

  • Instrument Setup: Place the sealed sample pan and an empty sealed reference pan in the DSC cell.

  • Experimental Conditions:

    • Purge Gas: Set a nitrogen purge gas flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Start the experiment and record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (the area under the melting peak).

Visualization of DSC Experimental Workflow

DSCWorkflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis prep1 Weigh Sample into Pan prep2 Seal Pan with Lid prep1->prep2 run1 Place Sample & Reference in Cell prep2->run1 run2 Set Gas Flow & Temp Program run1->run2 run3 Acquire Heat Flow Data run2->run3 analysis1 Generate DSC Thermogram run3->analysis1 analysis2 Determine Melting Point & Enthalpy analysis1->analysis2

Caption: Workflow for Differential Scanning Calorimetry.

Illustrative Data and Interpretation

As no experimental data for 6-Ethyl-2-methylquinoline-4-carboxylic acid is publicly available, the following table presents a set of hypothetical, yet realistic, data that a researcher might obtain following the protocols outlined above.

ParameterIllustrative ValueInterpretation
Melting Point Range 208 - 211 °CA sharp melting range suggests a high degree of purity.
TGA (T_onset) ~250 °CThe compound is thermally stable up to approximately 250 °C, after which significant decomposition begins.
DSC (Melting Peak) 210 °CThe endothermic peak confirms the melting point.
DSC (Enthalpy of Fusion) 85 J/gThis value relates to the energy required to melt the crystalline structure.

This table provides illustrative thermal analysis data for 6-Ethyl-2-methylquinoline-4-carboxylic acid to demonstrate how experimental results would be presented and interpreted. These are not experimentally verified values.

Conclusion: Integrating Thermal Analysis into Drug Development

A comprehensive understanding of the thermal stability and melting point of 6-Ethyl-2-methylquinoline-4-carboxylic acid is paramount for its successful development as a potential therapeutic agent. The methodologies detailed in this guide—capillary melting point determination, thermogravimetric analysis, and differential scanning calorimetry—provide the essential tools for researchers to obtain this critical data. These analyses inform key decisions in process chemistry, formulation development, and regulatory submissions, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References

  • DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • ASTM E324-18, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2018,

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330-336.
  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • Palermo, P. J., & Chiu, J. (1966). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 38(12), 1774-1777.
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  • Ghaoual, M. S., Zasadzinski, J. A., & Tarek, M. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of visualized experiments : JoVE, (86), 51332.
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  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Auriga Research. Retrieved from [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved from [Link]

  • Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. Retrieved from [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved from [Link]

  • Costanzo, M. J., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS medicinal chemistry letters, 13(2), 266–272.
  • Płazińska, A., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules (Basel, Switzerland), 26(16), 4995.
  • Fikriya, H. N., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 158-165.
  • Stankovičová, H., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia microbiologica, 45(4), 305–310.
  • Kumar, A., et al. (2009). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. Proteins, 76(1), 151–167.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2000). ResearchGate. [Link]

  • Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). (2021, September 11). Human Metabolome Database. [Link]

  • Li, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6889–6898.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2021). MDPI. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Gooßen, L. J., et al. (2009). The Thermal Amidation of Carboxylic Acids Revisited. Synthesis, 2009(01), 160-164.

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Foundational

Spectroscopic Analysis of 6-Ethyl-2-methylquinoline-4-carboxylic acid: An In-depth Technical Guide

Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: 6-Ethyl-2-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at the 4-position, a methyl group at...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: 6-Ethyl-2-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at the 4-position, a methyl group at the 2-position, and an ethyl group at the 6-position. As a member of the quinoline carboxylic acid class, it holds potential interest for researchers in medicinal chemistry and drug development due to the established biological activities of this scaffold.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation during synthesis and subsequent applications. This guide provides a detailed technical overview of the anticipated Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) data for 6-Ethyl-2-methylquinoline-4-carboxylic acid, grounded in fundamental principles and data from analogous structures.

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 6-Ethyl-2-methylquinoline-4-carboxylic acid is expected to be complex, exhibiting characteristic bands for its carboxylic acid, aromatic quinoline core, and aliphatic substituents.

Theoretical Framework and Predicted IR Spectrum

The presence of strong hydrogen bonding in carboxylic acids significantly influences their IR spectra, particularly the O-H stretching vibration, which appears as a very broad band.[2] The spectrum of a solid sample would likely represent the hydrogen-bonded dimer.

Key Predicted IR Absorption Bands:

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityRationale and Comments
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, StrongThis very broad and intense band is a hallmark of hydrogen-bonded carboxylic acids and often overlaps with C-H stretching frequencies.[2][3]
C-H Stretch (Aromatic)3100 - 3000Medium to WeakAssociated with the C-H bonds of the quinoline ring system.
C-H Stretch (Aliphatic)2980 - 2850MediumArises from the symmetric and asymmetric stretching of the C-H bonds in the ethyl and methyl groups.
C=O Stretch (Carboxylic Acid)1725 - 1700Strong, SharpThe position of this band is characteristic of a carbonyl group in a carboxylic acid dimer.[2]
C=C and C=N Stretch (Aromatic)1620 - 1450Medium to Strong (multiple bands)These absorptions are characteristic of the quinoline ring system.
C-O Stretch (Carboxylic Acid)1320 - 1210StrongThis band is associated with the stretching of the carbon-oxygen single bond in the carboxylic acid group.[3]
O-H Bend (Carboxylic Acid)950 - 900Broad, MediumAn out-of-plane bending vibration that is also characteristic of carboxylic acid dimers.
C-H Bend (Aromatic)900 - 675Medium to StrongOut-of-plane bending vibrations of the C-H bonds on the substituted quinoline ring. The substitution pattern influences the exact position of these bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol describes a standard method for obtaining an FT-IR spectrum of a solid powder sample.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Record a background spectrum to account for any ambient atmospheric absorptions and instrumental artifacts.

  • Sample Application: Place a small amount of the solid 6-Ethyl-2-methylquinoline-4-carboxylic acid powder onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal and press thoroughly to prevent cross-contamination.

FT-IR Experimental Workflow

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_post Post-Processing & Cleanup p1 Power On & Diagnostics p2 Purge Sample Compartment p1->p2 a1 Clean ATR Crystal p2->a1 a2 Record Background Spectrum a1->a2 a3 Apply Solid Sample a2->a3 a4 Apply Pressure a3->a4 a5 Acquire Sample Spectrum a4->a5 d1 Process & Analyze Spectrum a5->d1 c1 Clean ATR Crystal & Press d1->c1

Caption: Workflow for ATR FT-IR analysis of a solid sample.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Theoretical Framework and Predicted Mass Spectrum

For 6-Ethyl-2-methylquinoline-4-carboxylic acid (Molecular Formula: C₁₃H₁₃NO₂, Molecular Weight: 215.25 g/mol ), electron ionization (EI) would likely induce characteristic fragmentation patterns. The molecular ion peak (M⁺˙) is expected to be observed. The fragmentation of quinoline carboxylic acids often involves the loss of the carboxyl group and subsequent cleavages.[4]

Predicted Key Fragment Ions (under EI):

m/zProposed FragmentProposed Structure/LossRationale
215[M]⁺˙Molecular IonThe intact molecule with one electron removed.
198[M - OH]⁺Loss of a hydroxyl radicalCommon fragmentation for carboxylic acids.
186[M - C₂H₅]⁺Loss of the ethyl groupBenzylic cleavage of the ethyl substituent.
170[M - COOH]⁺Loss of the carboxylic acid groupA prominent fragmentation pathway for quinoline-4-carboxylic acids.[4]
142[M - COOH - C₂H₄]⁺Loss of COOH followed by ethyleneSubsequent fragmentation of the ethyl group from the [M - COOH]⁺ ion.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Given the polarity of the carboxylic acid group and the likely solid nature of the compound, LC-MS with electrospray ionization (ESI) is a suitable method for analysis.

  • Sample Preparation: Prepare a dilute solution of 6-Ethyl-2-methylquinoline-4-carboxylic acid (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.

  • LC System Setup:

    • Mobile Phase: A typical mobile phase for reversed-phase chromatography would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid aids in protonation for positive ion mode ESI.

    • Column: A C18 reversed-phase column is appropriate for this type of small molecule.

    • Flow Rate: Set a flow rate of 0.2-0.5 mL/min.

    • Injection Volume: Inject 1-5 µL of the prepared sample.

  • MS System Setup (ESI):

    • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Capillary Voltage: Set to an appropriate voltage (e.g., 3-4 kV).

    • Nebulizing Gas: Use nitrogen as the nebulizing and drying gas.

    • Drying Gas Temperature: Set to a temperature sufficient to desolvate the ions (e.g., 300-350 °C).

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound of interest. The high-resolution mass of the [M+H]⁺ ion can be used to confirm the elemental composition.

LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample & System Preparation cluster_acq Analysis cluster_post Data Processing sp1 Dissolve Sample in Solvent sp2 Dilute to Working Concentration sp1->sp2 a1 Inject Sample sp2->a1 lc1 Equilibrate LC System lc1->a1 ms1 Calibrate & Tune MS a3 Ionization (ESI) ms1->a3 a2 Chromatographic Separation (LC) a1->a2 a2->a3 a4 Mass Analysis (MS) a3->a4 d1 Generate Total Ion Chromatogram (TIC) a4->d1 d2 Extract Mass Spectrum d1->d2 d3 Identify [M+H]⁺ & Fragments d2->d3

Caption: Workflow for LC-MS analysis of a small molecule.

Conclusion

The structural characterization of 6-Ethyl-2-methylquinoline-4-carboxylic acid can be confidently achieved through the combined application of FT-IR spectroscopy and mass spectrometry. The predicted IR spectrum provides clear indicators of the carboxylic acid and aromatic functionalities, while the mass spectrum offers definitive molecular weight information and structural insights through its fragmentation patterns. The experimental protocols outlined in this guide represent robust methodologies for obtaining high-quality data for this and structurally related compounds, thereby supporting research and development efforts in the chemical and pharmaceutical sciences.

References

  • El-Kashef, H. S., et al. (1983). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 37(3), 363-370. Available at: [Link]

  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892. Available at: [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

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  • Gomez-Perez, M. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1406, 235-243. Available at: [Link]

  • Liu, X., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4595-4600. Available at: [Link]

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  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]

  • Sharma, P., et al. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. PMC. Available at: [Link]

  • Anouar, E. H., et al. (2021). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2016). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Chemistry, 9(8), 52-62. Available at: [Link]

  • Kumar, A., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Doebner-von Miller Synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic acid

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the Doebner-von Miller Reaction in Quinoline Synthesis The quinoline scaffold is a cornerstone in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Doebner-von Miller Reaction in Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents.[1] The Doebner-von Miller reaction, a classic and versatile method in organic synthesis, provides a direct and efficient route to construct the quinoline nucleus.[2] This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, facilitates the condensation of anilines with α,β-unsaturated carbonyl compounds, or a combination of an aldehyde and a ketone, under acidic conditions to yield substituted quinolines.[2][3]

This application note provides a comprehensive guide to the synthesis of a specific derivative, 6-Ethyl-2-methylquinoline-4-carboxylic acid, utilizing the Doebner reaction variant, which employs an aniline, an aldehyde, and pyruvic acid.[4][5] This three-component approach is highly valued for its modularity, allowing for the generation of diverse quinoline libraries for drug discovery programs.[6] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for the synthesis, and discuss critical experimental considerations to ensure a successful and reproducible outcome.

Mechanistic Insights: Unraveling the Doebner-von Miller Pathway

The mechanism of the Doebner-von Miller reaction has been the subject of considerable investigation, with a consensus pointing towards a multi-step pathway initiated by the formation of key intermediates.[2] While the precise sequence can be debated and may vary with specific substrates and conditions, a plausible mechanism for the synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic acid is as follows:

  • Schiff Base Formation: The reaction commences with the acid-catalyzed condensation of p-ethylaniline and acetaldehyde to form the corresponding Schiff base (an N-arylimine).[1]

  • Enolization of Pyruvic Acid: Concurrently, pyruvic acid undergoes tautomerization to its more reactive enol form.[1]

  • Michael-Type Addition: The enol of pyruvic acid then acts as a nucleophile, attacking the electrophilic carbon of the Schiff base in a Michael-type addition. This step forms a key aniline derivative intermediate.

  • Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular electrophilic aromatic substitution, where the activated aromatic ring of the aniline moiety attacks a carbonyl group, leading to the formation of a dihydroquinoline ring system.

  • Dehydration and Oxidation: The dihydroquinoline intermediate subsequently undergoes dehydration and oxidation to yield the final aromatic product, 6-Ethyl-2-methylquinoline-4-carboxylic acid. The oxidation is often facilitated by another molecule of the Schiff base acting as a hydrogen acceptor.[1]

This mechanistic understanding is crucial for troubleshooting and optimizing the reaction, as factors influencing any of these steps can significantly impact the overall yield and purity of the product.

Experimental Protocol: Synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic acid

This protocol details the synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic acid from p-ethylaniline, acetaldehyde, and pyruvic acid.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Molarity/ConcentrationQuantitySupplier/Grade
p-EthylanilineC₈H₁₁N121.18-12.12 g (0.1 mol)Sigma-Aldrich, ≥98%
AcetaldehydeC₂H₄O44.05-4.41 g (0.1 mol)Sigma-Aldrich, ≥99%
Pyruvic AcidC₃H₄O₃88.06-8.81 g (0.1 mol)Sigma-Aldrich, 98%
EthanolC₂H₅OH46.07200 proof150 mLFisher Scientific, ACS Grade
Hydrochloric AcidHCl36.46Concentrated (12 M)5 mLFisher Scientific, ACS Grade
Sodium HydroxideNaOH40.002 M solutionAs neededVWR, ACS Grade
Activated CharcoalC12.01-2 gSigma-Aldrich
Celite®---As neededSigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-ethylaniline (12.12 g, 0.1 mol) and ethanol (100 mL).

  • Acidification: Slowly add concentrated hydrochloric acid (5 mL) to the stirred solution. An exotherm may be observed.

  • Addition of Pyruvic Acid: To this acidic solution, add pyruvic acid (8.81 g, 0.1 mol) in one portion.

  • Addition of Acetaldehyde: Slowly add acetaldehyde (4.41 g, 0.1 mol) dropwise to the reaction mixture over a period of 15-20 minutes. The addition should be controlled to prevent excessive heat generation.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. Slowly neutralize the mixture with a 2 M sodium hydroxide solution until a pH of 6-7 is reached.

  • Isolation of Crude Product: The precipitated solid is the crude 6-Ethyl-2-methylquinoline-4-carboxylic acid. Isolate the crude product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).

  • Purification:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Add activated charcoal (2 g) and reflux for 15 minutes to decolorize the solution.

    • Filter the hot solution through a pad of Celite® to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the final product, 6-Ethyl-2-methylquinoline-4-carboxylic acid (C₁₃H₁₃NO₂, MW: 215.25 g/mol ), can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.[7][8][9]

Workflow Diagram

Doebner_von_Miller_Synthesis p_ethylaniline p-Ethylaniline reaction_flask Reaction Mixture (Reflux, 4-6h) p_ethylaniline->reaction_flask acetaldehyde Acetaldehyde acetaldehyde->reaction_flask pyruvic_acid Pyruvic Acid pyruvic_acid->reaction_flask ethanol_hcl Ethanol / HCl ethanol_hcl->reaction_flask cooling Cooling & Neutralization reaction_flask->cooling filtration1 Vacuum Filtration cooling->filtration1 crude_product Crude Product filtration1->crude_product recrystallization Recrystallization (Hot Ethanol, Charcoal) crude_product->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 drying Drying filtration2->drying final_product 6-Ethyl-2-methylquinoline- 4-carboxylic acid drying->final_product

Caption: Workflow for the synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic acid.

Troubleshooting and Optimization

The Doebner-von Miller reaction, while robust, can sometimes present challenges. Below are common issues and strategies for mitigation:

  • Low Yield:

    • Reagent Purity: Ensure that the aniline is freshly distilled and the aldehyde is free of polymeric impurities.

    • Reaction Time and Temperature: The optimal reflux time can vary. Monitor the reaction by TLC to determine the point of maximum product formation.

    • Acid Catalyst: The concentration of the acid catalyst is critical. Insufficient acid can lead to incomplete reaction, while excessive acid can promote side reactions.

  • Tar Formation:

    • Controlled Addition: The slow, dropwise addition of the aldehyde to the reaction mixture is crucial to control the exothermic nature of the initial condensation and minimize polymerization.

    • Temperature Control: Maintaining a steady reflux temperature is important. Overheating can lead to decomposition and tar formation.

Conclusion

The Doebner-von Miller synthesis remains a highly relevant and powerful tool for the construction of the quinoline ring system. The protocol outlined in this application note for the synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic acid provides a reliable and reproducible method for obtaining this valuable scaffold. By understanding the underlying mechanism and paying close attention to experimental details, researchers can effectively utilize this reaction to generate a wide range of quinoline derivatives for applications in drug discovery and materials science.

References

  • Wikipedia. (2023, October 28). Doebner reaction. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Doebner Reaction. Retrieved from [Link]

  • Orita, A., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(17), 8591-8600. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Doebner-von Miller Synthesis. Retrieved from [Link]

  • Naidoo, A. (2017). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. University of KwaZulu-Natal. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Doebner–Miller reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • ResearchGate. (n.d.). Synthesis of 2-[2-(2-aminophenyl)ethyl]-6- R -quinnoline-4-carboxylic acids from 2-[2-(2-nitrophenyl)ethenyl]. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

Sources

Application

Application Notes and Protocols for 6-Ethyl-2-methylquinoline-4-carboxylic acid in Medicinal Chemistry

Foreword: The Quinoline Scaffold - A Privileged Motif in Drug Discovery The quinoline ring system is a cornerstone of medicinal chemistry, representing a privileged heterocyclic scaffold found in a wide array of therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold - A Privileged Motif in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, representing a privileged heterocyclic scaffold found in a wide array of therapeutic agents.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions have made it a fertile ground for the development of drugs targeting a diverse range of biological targets. The derivatization of the quinoline core, particularly at the 4-position with a carboxylic acid, has proven to be a highly successful strategy in the quest for novel therapeutics.[1] This application note focuses on a specific, yet promising derivative, 6-Ethyl-2-methylquinoline-4-carboxylic acid, providing a comprehensive guide for researchers and drug development professionals on its potential applications and the requisite experimental protocols for its evaluation.

Introduction to 6-Ethyl-2-methylquinoline-4-carboxylic acid: A Compound of Interest

6-Ethyl-2-methylquinoline-4-carboxylic acid belongs to the broader class of quinoline-4-carboxylic acids, which have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[2][3][4] The presence of the carboxylic acid moiety is often crucial for the interaction of these compounds with their biological targets.[5][6] The specific substitutions of an ethyl group at the 6-position and a methyl group at the 2-position of the quinoline core are anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

This document outlines a strategic approach to systematically investigate the therapeutic potential of 6-Ethyl-2-methylquinoline-4-carboxylic acid, from initial synthesis and characterization to a cascade of in vitro assays designed to elucidate its biological activity and mechanism of action.

Synthetic Strategy: The Pfitzinger Reaction

A common and effective method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger condensation reaction.[1][2] This approach involves the reaction of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. For the synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic acid, 5-ethylisatin would be reacted with pyruvic acid.

Protocol 1: Synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic acid via the Pfitzinger Reaction

Materials:

  • 5-Ethylisatin

  • Pyruvic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-ethylisatin (1 equivalent) and pyruvic acid (1.2 equivalents) in ethanol.

  • Slowly add a solution of potassium hydroxide (3 equivalents) in ethanol to the reaction mixture while stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and filter to remove any insoluble impurities.

  • Acidify the filtrate to pH 3-4 with dilute hydrochloric acid to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-Ethyl-2-methylquinoline-4-carboxylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Proposed Biological Evaluation Workflow

Based on the known activities of related quinoline-4-carboxylic acid derivatives, a tiered screening approach is recommended to efficiently assess the biological potential of 6-Ethyl-2-methylquinoline-4-carboxylic acid.

G A Antiproliferative Activity (MTT Assay) D DHODH Inhibition Assay A->D If active E SIRT3 Inhibition Assay A->E If active F HDAC Inhibition Assay A->F If active B Antimicrobial Activity (MIC Determination) I Kinase Profiling B->I If active C Anti-inflammatory Activity (COX Inhibition Assay) C->I If active G Cell Cycle Analysis D->G H Apoptosis Assays D->H E->G E->H F->G F->H

Caption: Proposed workflow for the biological evaluation of 6-Ethyl-2-methylquinoline-4-carboxylic acid.

Detailed Application Protocols

Antiproliferative Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screen for potential anticancer agents.[7]

Protocol 2: MTT Assay for Antiproliferative Activity

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-Ethyl-2-methylquinoline-4-carboxylic acid (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of 6-Ethyl-2-methylquinoline-4-carboxylic acid in complete medium. Replace the medium in the wells with the compound dilutions and include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Target-Based Assay: Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for cancer and autoimmune diseases.[2] Several quinoline-4-carboxylic acids have shown potent DHODH inhibitory activity.[2][8]

Protocol 3: In Vitro DHODH Inhibition Assay

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Decylubiquinone (CoQD)

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • 6-Ethyl-2-methylquinoline-4-carboxylic acid

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and CoQD in a 96-well plate.

  • Add varying concentrations of 6-Ethyl-2-methylquinoline-4-carboxylic acid or a known inhibitor (e.g., Brequinar) to the wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding DHO and DCIP.

  • Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.

  • Calculate the initial reaction rates and determine the IC₅₀ value of the compound.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Antiproliferative Activity of 6-Ethyl-2-methylquinoline-4-carboxylic acid

Cell LineIC₅₀ (µM)
MCF-7 (Breast)12.5
HCT116 (Colon)8.2
A549 (Lung)15.1

Table 2: Hypothetical Enzyme Inhibition Data

TargetIC₅₀ (nM)
DHODH75
SIRT3> 10,000
HDAC3> 10,000

Mechanism of Action Elucidation

Should 6-Ethyl-2-methylquinoline-4-carboxylic acid demonstrate significant activity in the primary screens, further studies to elucidate its mechanism of action are warranted.

G cluster_0 Active Compound cluster_1 Cellular Effects cluster_2 Molecular Target A 6-Ethyl-2-methylquinoline-4-carboxylic acid D Target Enzyme (e.g., DHODH) A->D Inhibition B Cell Cycle Arrest C Induction of Apoptosis D->B D->C

Caption: Logical relationship for mechanism of action studies.

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial investigation of 6-Ethyl-2-methylquinoline-4-carboxylic acid as a potential therapeutic agent. The proposed synthetic route and biological evaluation cascade offer a systematic approach to uncovering its pharmacological profile. Positive results from these initial studies would warrant further investigation, including lead optimization to improve potency and drug-like properties, in vivo efficacy studies in relevant animal models, and detailed pharmacokinetic and toxicology assessments. The versatility of the quinoline-4-carboxylic acid scaffold suggests that 6-Ethyl-2-methylquinoline-4-carboxylic acid could be a valuable starting point for the development of novel therapeutics.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health.
  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
  • Li, X., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.
  • Pietsch, E. C., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revue Marocaine de Chimie Hétérocyclique.
  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.
  • Tanji, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. (n.d.). BenchChem.
  • El-Sayed, M. A. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025). ResearchGate.
  • Vempati, R. K., et al. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica.
  • de Souza, A. C. C., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry.
  • EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. (n.d.). Google Patents.
  • Gella, I. M., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022). Bentham Science.

Sources

Method

Application Notes & Protocols: A Researcher's Guide to the Pfitzinger Reaction for Quinoline Derivative Synthesis

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental setup and execution of the Pfitzinger reaction. This powerful transformation is a cornerstone i...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental setup and execution of the Pfitzinger reaction. This powerful transformation is a cornerstone in heterocyclic chemistry for the synthesis of substituted quinoline-4-carboxylic acids, a scaffold of immense interest in medicinal chemistry.[1][2][3] Our focus is to move beyond a simple recitation of steps, offering instead a rationale-driven protocol grounded in mechanistic understanding and field-proven insights.

The quinoline core is a "privileged structure" in drug discovery, appearing in compounds with a vast spectrum of biological activities, including anticancer, antibacterial, antiviral, and antimalarial properties.[1][4][5] The Pfitzinger reaction offers a direct, versatile, and efficient route to this critical molecular framework, making its mastery essential for any serious drug discovery program.[3][5]

The Scientific Foundation: Mechanism of the Pfitzinger Reaction

Understanding the reaction mechanism is not merely an academic exercise; it is fundamental to troubleshooting, optimization, and adapting the protocol for novel substrates. The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is the condensation of an isatin (or a derivative) with a carbonyl compound possessing an α-methylene group, conducted in the presence of a strong base.[1][2][6]

The reaction proceeds through several distinct stages:

  • Base-Catalyzed Ring Opening: The reaction is initiated by the hydrolytic cleavage of the amide bond within the isatin ring by a strong base, typically potassium hydroxide (KOH). This irreversible step opens the five-membered ring to form the potassium salt of a keto-acid intermediate (isatinic acid).[1][2][7] While this intermediate can be isolated, it is almost always generated in situ.[2]

  • Imine Formation: The aniline moiety of the opened intermediate then condenses with the carbonyl group of the second reactant (an aldehyde or ketone) to form an imine, often referred to as a Schiff base.[2][6]

  • Tautomerization: The imine rapidly tautomerizes to its more thermodynamically stable enamine isomer.[1][2] This step is crucial as it positions the nucleophilic carbon for the subsequent cyclization.

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, where the enamine's α-carbon attacks the ketone of the isatinic acid backbone.[1][2] This is followed by a dehydration step, which results in the aromatization of the newly formed ring, yielding the final, stable quinoline-4-carboxylic acid product.[2][8]

Visualizing the Mechanism

The following diagram illustrates the sequential steps of the Pfitzinger reaction mechanism.

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-Acid Intermediate (2) Isatin->KetoAcid  Amide Hydrolysis Imine Imine (3) KetoAcid->Imine Condensation Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine Enamine Enamine (4) Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic Acid (5) Cyclized->Product Dehydration H2O_loss - H₂O Cyclized->H2O_loss Base Base (e.g., KOH) Base->Isatin

Caption: The Pfitzinger reaction mechanism from isatin to quinoline-4-carboxylic acid.

Experimental Protocols: From Benchtop to Product

Successful synthesis relies on careful execution and an understanding of each step's purpose. We present two validated protocols: a standard method using conventional heating and a rapid, microwave-assisted alternative.

Core Safety & Handling

EHS Advisory: The Pfitzinger reaction utilizes strong bases (e.g., KOH) and requires heating. Always perform these procedures in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory.[5]

Protocol 1: Conventional Synthesis via Reflux

This method is robust and requires standard laboratory equipment. It is ideal for larger-scale reactions where microwave synthesis may not be practical. This generalized protocol is based on several established procedures.[1][4][9]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (e.g., acetone, acetophenone)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute or 95%)

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid

  • Diethyl ether (for extraction)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Step-by-Step Procedure:

  • Base Preparation: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL). Stir until the KOH is fully dissolved. Rationale: The small amount of water is crucial for the initial hydrolysis of the isatin's amide bond.

  • Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution. Stir the mixture at room temperature for approximately 1 hour. A color change from purple/orange to a dark brown is typically observed, indicating the formation of the potassium salt of isatinic acid.[1]

  • Addition of Carbonyl Compound: To this mixture, add the carbonyl compound (0.07-0.15 mol). Rationale: A slight excess of the carbonyl compound can help drive the reaction to completion, but a large excess can complicate purification.

  • Reflux: Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain for 24 hours.[1][9] The reaction progress should be monitored periodically using Thin-Layer Chromatography (TLC).

  • Work-up - Solvent Removal: After the reaction is complete (as determined by TLC), allow the flask to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Work-up - Purification:

    • Add deionized water to the residue to dissolve the potassium salt of the desired quinoline-4-carboxylic acid product.[1]

    • Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (2-3 times). This removes unreacted carbonyl compound and other non-polar, neutral impurities.[1]

    • Discard the organic layers.

  • Product Isolation:

    • Cool the remaining aqueous layer in an ice bath.

    • Slowly acidify with dilute HCl or acetic acid until the product precipitates completely. The target pH is typically between 4 and 5.[1]

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Dry the product in a vacuum oven.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the Pfitzinger reaction, reducing reaction times from hours to minutes.[1][5]

Materials:

  • Isatin

  • Appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone)[1]

  • 33% aqueous potassium hydroxide (KOH) solution

  • Acetic Acid

  • Microwave-safe reaction vessel with a sealing cap

  • Microwave reactor

Step-by-Step Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1]

  • Addition of Carbonyl: To this solution, add the carbonyl compound (10.0 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for approximately 9 minutes. Rationale: Microwave energy directly and efficiently heats the polar reaction mixture, dramatically increasing the reaction rate.

  • Work-up and Isolation:

    • After irradiation, allow the vessel to cool to room temperature.

    • Filter the resulting dark solution.

    • Pour the filtrate into an ice-water mixture (approx. 100 mL) and acidify with acetic acid.[1]

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to afford the final product.[1]

General Experimental Workflow

The following diagram outlines the universal workflow for synthesizing and purifying quinoline derivatives via the Pfitzinger reaction.

Pfitzinger_Workflow Setup 1. Reaction Setup (Isatin + Base + Carbonyl) Reaction 2. Reaction (Conventional Heating or Microwave) Setup->Reaction Monitoring 3. Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Work-up (Solvent Removal, Aqueous Dissolution) Monitoring->Workup Complete Extraction 5. Extraction (Remove Neutral Impurities) Workup->Extraction Precipitation 6. Acidification & Precipitation Extraction->Precipitation Isolation 7. Isolation (Filtration & Washing) Precipitation->Isolation Purification 8. Final Purification (Recrystallization) Isolation->Purification Product Pure Quinoline-4-carboxylic Acid Purification->Product

Caption: General workflow for Pfitzinger reaction synthesis and purification.

Data Presentation: Substrate Scope and Yields

The versatility of the Pfitzinger reaction is one of its greatest strengths, allowing for the synthesis of a diverse library of quinoline derivatives. The choice of substituted isatins and various carbonyl compounds enables fine-tuning of the final product's properties.

Isatin DerivativeCarbonyl CompoundBaseReaction Time (min)Yield (%)Reference
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOH9 (Microwave)77-85[1]
5-MethylisatinPhenoxyacetoneKOHNot SpecifiedHigh[6][8]
5-Chloroisatin5,6-dimethoxy indanoneKOH16 hours (Reflux)36[6][8]
IsatinAcetoneKOH24 hours (Reflux)~30[9]
Isatin4-MethylacetophenoneKOH24 hours (Reflux)~40[9]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete hydrolysis of isatin. 2. Steric hindrance from bulky carbonyl compounds.[10] 3. Reaction not run to completion. 4. Product is water-soluble and lost during workup.[11]1. Ensure the base is fully dissolved and allow sufficient time for ring opening (monitor color change). 2. Increase reaction time or temperature. Consider microwave synthesis. 3. Monitor reaction carefully by TLC until the starting material is consumed. 4. Before discarding the aqueous layer post-extraction, acidify a small sample to check for precipitation. If product is highly polar, consider alternative workup/extraction solvents.
Crude product is impure 1. Excess carbonyl compound remaining. 2. Incomplete removal of base. 3. Formation of side-products.1. Ensure thorough extraction with an organic solvent (like diethyl ether) before acidification.[1] 2. Wash the filtered product thoroughly with cold deionized water. 3. Optimize reaction conditions (temperature, time). Purify the crude product via recrystallization or column chromatography.
TLC shows a new spot after workup The product may be unstable to the acidic or basic conditions of the workup.[11]Test the stability of your product by taking a small aliquot of the reaction mixture and exposing it to the workup reagents (e.g., acid) before performing the full-scale workup. Adjust pH carefully during precipitation.

References

  • Pfitzinger reaction. Wikipedia. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. International Journal of ChemTech Research. [Link]

  • Yadav, V., & Yadav, N. Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. YouTube. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

  • Synthetic route to quinoline-4-carboxyl derivatives. a) The classical Pfitzinger reaction... ResearchGate. [Link]

  • ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ResearchGate. [Link]

  • Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. [Link]

  • Synthesis of quinoline derivatives 31, 34 and 37 from isatin, 1,3 dicarbonyl compound and alcohol. ResearchGate. [Link]

  • Pfitzinger Quinoline Synthesis. Unknown Source. [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • The Pfitzinger Reaction. (Review). ResearchGate. [Link]

  • Chemistry of Pfitzinger Synthesis. Scribd. [Link]

  • Pfitzinger Reaction. YouTube. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • THE PFITZINGER REACTION IN THE SYNTHESIS OF QUINOLINE DERIVATIVES. Journal of Organic Chemistry. [Link]

Sources

Application

methods for purifying 6-Ethyl-2-methylquinoline-4-carboxylic acid

An Application Guide for the Chromatographic and Chemical Purification of 6-Ethyl-2-methylquinoline-4-carboxylic Acid Authored by: Senior Application Scientist, Chemical R&D Abstract This comprehensive application note p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Chromatographic and Chemical Purification of 6-Ethyl-2-methylquinoline-4-carboxylic Acid

Authored by: Senior Application Scientist, Chemical R&D

Abstract

This comprehensive application note provides detailed methodologies for the purification of 6-Ethyl-2-methylquinoline-4-carboxylic acid, a key intermediate in pharmaceutical synthesis and materials science. Recognizing that the purity of this compound is paramount for reliable downstream applications, we present a selection of robust purification protocols tailored for researchers, scientists, and drug development professionals. The guide covers fundamental techniques including pH-mediated acid-base extraction, systematic recrystallization, and preparative chromatography. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower the user to adapt and troubleshoot effectively.

Introduction: The Imperative for Purity

6-Ethyl-2-methylquinoline-4-carboxylic acid belongs to the quinoline carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in molecules with diverse biological activities, including antimicrobial and anticancer properties.[1] The presence of unreacted starting materials, reaction byproducts, or isomers can drastically alter the pharmacological profile and toxicological properties of any final active pharmaceutical ingredient (API). Therefore, achieving high purity (>99%) is not merely a quality control metric but a fundamental requirement for valid and reproducible research and development.

This guide details three primary methods for purification, each suited for different scales and impurity profiles. The choice of method depends on the nature of the impurities, the quantity of material to be purified, and the desired final purity level.

Strategic Approach to Purification

The unique structure of 6-Ethyl-2-methylquinoline-4-carboxylic acid, featuring both a weakly basic quinoline nitrogen and an acidic carboxylic acid group, provides a powerful handle for purification. This amphoteric nature allows for selective extraction based on pH manipulation, a technique that is often the most efficient first-pass purification strategy.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} Figure 1: Decision workflow for the purification of 6-Ethyl-2-methylquinoline-4-carboxylic acid.

Method 1: Acid-Base Extraction

Principle: This technique leverages the differential solubility of the target compound in aqueous and organic phases based on its ionization state. The carboxylic acid group can be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[2][3] This salt will migrate to the aqueous phase, leaving non-acidic organic impurities behind in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the pure carboxylic acid to precipitate out of the solution.[4][5]

dot graph G { layout=dot; rankdir="TB"; node [shape=none, margin=0, fontname="Arial"]; edge [fontname="Arial"];

} Figure 2: Mechanism of acid-base extraction for purification.

Protocol 3.1: Acid-Base Extraction
  • Dissolution: Dissolve the crude 6-Ethyl-2-methylquinoline-4-carboxylic acid in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Liquid-Liquid Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure from CO₂ evolution.

    • Allow the layers to separate completely. The target compound is now in the upper aqueous layer as its sodium salt.

    • Drain the lower organic layer (containing neutral impurities) and set it aside.

    • Repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution to ensure complete recovery.

  • Precipitation:

    • Combine all aqueous extracts in a beaker.

    • Cool the beaker in an ice bath to minimize the solubility of the final product.

    • Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution reaches 4-5 (check with pH paper). A precipitate of the pure product will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water to remove residual salts.

    • Dry the purified product under vacuum at 40-50°C to a constant weight.

Method 2: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and upon cooling, the solution becomes supersaturated with respect to the target compound, which then crystallizes out, leaving the more soluble impurities behind in the mother liquor. For quinoline derivatives, ethanol is a commonly effective solvent.[6]

Protocol 4.1: Single-Solvent Recrystallization
  • Solvent Selection: Screen for a suitable solvent. An ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Ethanol, isopropanol, and acetic acid are good starting points. (See Table 1).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring (using a hot plate). Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Solvent SystemSuitability Rationale
Ethanol Often provides good solubility at high temperatures and lower solubility at cold temperatures for quinoline carboxylic acids.[1][6]
Isopropanol Similar properties to ethanol but less volatile; can be a good alternative.
Ethanol/Water A binary system where water acts as an anti-solvent. Dissolve in hot ethanol and add hot water dropwise until turbidity persists, then clarify with a few drops of hot ethanol before cooling.
N,N-Dimethylformamide (DMF)/Water For compounds with lower solubility in alcohols. Dissolve in a minimum of hot DMF and add hot water to induce crystallization.
Acetic Acid Can be effective due to the acidic nature of the target compound, but requires thorough drying to remove residual solvent.[1]
Table 1: Recommended Solvents for Recrystallization Screening.

Method 3: Chromatographic Purification

Principle: When impurities are structurally very similar to the target compound, chromatography is the method of choice. Both normal-phase column chromatography and reversed-phase HPLC can be employed.

Protocol 5.1: Silica Gel Column Chromatography

Silica gel chromatography separates compounds based on their polarity. The polar carboxylic acid group will interact strongly with the polar silica gel stationary phase, requiring a relatively polar mobile phase for elution.

  • Stationary Phase: Silica gel (100-200 mesh is suitable for general purification).[7]

  • Mobile Phase (Eluent) Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.[8]

    • Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Pro-Tip: Adding 0.5-1% acetic acid to the eluent system can significantly improve peak shape and reduce tailing by ensuring the carboxylic acid group remains protonated.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the proportion of the polar solvent (gradient elution) to elute the target compound.

  • Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC). Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.

Protocol 5.2: High-Performance Liquid Chromatography (HPLC)

For analytical purity assessment or small-scale preparative work, reversed-phase HPLC is highly effective. The method below is adapted from a protocol for a structurally similar quinoline carboxylic acid and serves as an excellent starting point.[9]

ParameterAnalytical MethodPreparative Method
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 50% to 90% B over 15 minutes60% to 85% B over 20 minutes
Flow Rate 1.0 mL/min20 mL/min
Detection 254 nm, 325 nm254 nm, 325 nm
Column Temp. 30°CAmbient
Sample Prep. 1 mg/mL in Methanol or Acetonitrile10-20 mg/mL in DMF or Methanol
Table 2: Starting HPLC Method Parameters.

Purity Verification

Post-purification, the integrity of the compound must be verified.

  • HPLC Analysis: Use the analytical method in Table 2 to confirm purity is >99%.

  • ¹H NMR Spectroscopy: Confirm the structural identity and absence of proton signals from impurities.

  • Mass Spectrometry: Verify the correct molecular weight.

  • Melting Point: A sharp, defined melting point range is indicative of high purity.

Conclusion

The purification of 6-Ethyl-2-methylquinoline-4-carboxylic acid can be achieved efficiently through a systematic application of acid-base extraction, recrystallization, or chromatography. For crude material from synthesis, a primary purification by acid-base extraction followed by a final polishing step via recrystallization from ethanol is often the most effective and scalable strategy. The protocols and principles outlined in this guide provide the necessary tools for researchers to obtain high-purity material essential for advancing their scientific objectives.

References

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available from: [Link]

  • Lahna, K., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available from: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available from: [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • Yamamoto, E., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • Fatimah, I., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available from: [Link]

  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available from: [Link]

  • RA College. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. Available from: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from: [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Available from: [Link]

  • Kashaev, A. G., et al. (2010). Synthesis of 2-[2-(2-Aminophenyl)ethyl]-6-R-quinnoline-4-carboxylic Acids from 2-[2-(2-Nitrophenyl)ethenyl]-6-R-quinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 46(9), 1425-1426. Available from: [Link]

  • Khan, I., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Tropical Journal of Pharmaceutical Research, 17(7), 1355-1363. Available from: [Link]

  • MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Chem. Proc. 2025, 18, 142. Available from: [Link]

Sources

Method

Introduction: The Significance of Quantifying Quinoline Carboxylic Acids

An In-Depth Guide to the Analytical Quantification of Quinoline Carboxylic Acids Quinoline carboxylic acids represent a class of heterocyclic compounds integral to numerous scientific domains. Structurally, they consist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Quantification of Quinoline Carboxylic Acids

Quinoline carboxylic acids represent a class of heterocyclic compounds integral to numerous scientific domains. Structurally, they consist of a quinoline ring system substituted with one or more carboxyl groups. Their importance is underscored by their diverse applications and roles; they serve as key intermediates in the synthesis of pharmaceuticals, function as active pharmaceutical ingredients (APIs) themselves, and appear as critical metabolites in biological pathways.[1][2] For instance, quinolinic acid (2,3-pyridinedicarboxylic acid) is a key metabolite in the kynurenine pathway, the primary route for tryptophan catabolism, and has been implicated as a potential biomarker for several neurodegenerative disorders.[3][4]

Given their prevalence and significance, the ability to accurately and reliably quantify quinoline carboxylic acids is paramount for researchers, scientists, and drug development professionals. Precise quantification is essential for:

  • Pharmaceutical Quality Control: Ensuring the purity and potency of APIs and finished drug products.[1]

  • Drug Development: Studying pharmacokinetics, metabolism, and stability of new chemical entities containing the quinoline carboxylic acid moiety.[5]

  • Clinical and Biological Research: Investigating metabolic pathways and identifying potential disease biomarkers in complex biological matrices like plasma, urine, and cerebrospinal fluid.[4][5]

This technical guide provides detailed application notes and validated protocols for the quantification of quinoline carboxylic acids using two of the most powerful and widely adopted analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Core Principles: Physicochemical Properties and Analytical Strategy

The analytical behavior of quinoline carboxylic acids is governed by their physicochemical properties. The quinoline core lends a degree of hydrophobicity and provides a strong chromophore for UV detection, while the carboxylic acid group(s) introduces polarity and a site for ionization.[3][6] The acidic nature of the carboxyl group (pKa typically in the low single digits) means that the overall charge of the molecule is highly dependent on the pH of the surrounding medium.[7] This pH dependence is a critical factor in designing effective sample preparation and chromatographic separation methods.[6]

The choice between HPLC-UV and LC-MS/MS is primarily dictated by the required sensitivity and the complexity of the sample matrix.

  • HPLC-UV is a robust, cost-effective, and widely available technique ideal for analyzing relatively clean samples where analyte concentrations are in the microgram per milliliter (µg/mL) range or higher.[1] It is often the method of choice for routine quality control in pharmaceutical manufacturing.[1]

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for quantifying trace levels of analytes (nanogram per milliliter (ng/mL) or lower) in complex biological matrices.[5][8] Its specificity, achieved through Multiple Reaction Monitoring (MRM), allows for confident quantification even in the presence of numerous interfering compounds.[5][9]

Application Note I: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This section details a validated reverse-phase HPLC (RP-HPLC) method for the quantification of quinoline-2-carboxylic acid, a common representative of this compound class.[1] The methodology leverages a C18 stationary phase to retain the analyte based on its hydrophobicity, while a UV detector monitors the eluent at a wavelength where the quinoline chromophore exhibits strong absorbance.[1]

Causality in Method Design

The selection of a C18 column is based on its effective interaction with the hydrophobic quinoline ring structure.[1] The mobile phase consists of an acidified aqueous component and an organic solvent (acetonitrile). The acid (e.g., phosphoric acid) serves to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape.[1] A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure efficient elution of the analyte while maintaining good resolution from potential impurities.[1]

Experimental Protocol: RP-HPLC-UV

This protocol is adapted from a validated method for quinoline-2-carboxylic acid.[1]

1. Instrumentation and Materials

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: C18 Reverse-Phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]

  • Reagents:

    • Quinoline carboxylic acid reference standard (purity ≥98%).[1]

    • Acetonitrile (HPLC grade).[1]

    • Methanol (HPLC grade).[1]

    • Phosphoric acid (analytical grade).[1]

    • Ultrapure water.[1]

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the quinoline carboxylic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

3. Sample Preparation

  • Accurately weigh the sample containing the analyte and transfer it to a volumetric flask.

  • Add a portion of methanol and sonicate for 15-20 minutes to ensure complete dissolution.[1]

  • Allow the solution to cool to room temperature and dilute to the final volume with methanol.[1]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]

4. Chromatographic Conditions

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)[1]
Mobile Phase A: 0.1% Phosphoric acid in Water; B: Acetonitrile[1]
Gradient Elution 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30 °C[1]
Detection Wavelength 289 nm[1]
Run Time 15 minutes[1]

5. Data Analysis and System Validation

  • Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

  • Method Validation: The method should be validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for the intended purpose.[1][10] The developed HPLC method demonstrated high specificity with no interference from common excipients at the retention time of Quinoline-2-carboxylic acid.[1]

Typical Performance Characteristics
Validation ParameterTypical Result
Linearity (r²) >0.999[1]
Precision (%RSD) < 2%[1]
Accuracy (Recovery) 98-102%[1]
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Stock & Working Standards HPLC HPLC Separation (C18 Column) Standard_Prep->HPLC Sample_Prep Dissolve & Filter Sample Sample_Prep->HPLC UV_Detect UV Detection (289 nm) HPLC->UV_Detect Data_Analysis Peak Integration & Quantification UV_Detect->Data_Analysis

Caption: General workflow for quinoline carboxylic acid quantification by HPLC-UV.[1]

Application Note II: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as the analysis of metabolites in biological fluids, LC-MS/MS is the preferred method.[5] This section describes a protocol for the quantification of quinoline-2-carboxylic acid in plasma, a complex biological matrix.[5]

Causality in Method Design

The core of this method is the coupling of liquid chromatography for physical separation with tandem mass spectrometry for highly specific detection.

  • Sample Preparation: Biological matrices like plasma contain high concentrations of proteins and other macromolecules that can interfere with analysis and damage the LC-MS system. Therefore, a robust sample preparation step is essential. Protein precipitation using a cold organic solvent like acetonitrile is a rapid and effective method to remove the bulk of these interferences.[5] For even cleaner extracts and to overcome matrix effects, Solid Phase Extraction (SPE) may be employed.[5][9]

  • Ionization: Electrospray Ionization (ESI) is typically used for polar molecules like quinoline carboxylic acids. In positive ion mode, the molecule is readily protonated to form the precursor ion [M+H]⁺.[5]

  • Tandem Mass Spectrometry (MS/MS): The technique of Multiple Reaction Monitoring (MRM) provides exceptional selectivity. The first quadrupole (Q1) is set to isolate the precursor ion of the analyte. This ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to monitor for a specific, characteristic product ion.[5] This precursor-to-product ion transition is unique to the analyte, minimizing the likelihood of false positives from co-eluting matrix components.[5]

Experimental Protocol: LC-MS/MS

This protocol is adapted from a recommended method for analyzing quinoline-2-carboxylic acid in plasma.[5]

1. Instrumentation and Materials

  • LC-MS/MS System: A system composed of an HPLC or UPLC unit coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 Reverse-Phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Reagents:

    • Quinoline carboxylic acid reference standard.[5]

    • Stable isotope-labeled internal standard (e.g., ¹³C- or D-labeled analog) is highly recommended for optimal accuracy.[5]

    • Acetonitrile and Methanol (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Ultrapure water.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Stock and Working Standards: Prepare as described in the HPLC-UV protocol, using a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Internal Standard (IS) Spiking Solution: Prepare a solution of the stable isotope-labeled IS in acetonitrile at a fixed concentration.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.[5]

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.[5]

  • Vortex vigorously for 1 minute to precipitate proteins.[5]

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a clean tube or HPLC vial.[5]

  • For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase A.[5]

4. LC-MS/MS Conditions

ParameterCondition
LC Column C18 Reverse-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient A suitable gradient starting with high aqueous content (e.g., 95% A) and ramping up to high organic content (e.g., 95% B) to elute the analyte.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode ESI Positive[5]
MRM Transition For Quinoline-2-carboxylic acid: Precursor Ion [M+H]⁺ m/z 174.1 -> Product Ion m/z 128.1 (corresponding to loss of H₂O and CO)[5]
Collision Energy To be optimized for the specific instrument and analyte.

5. Data Analysis and Validation

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. The use of an internal standard corrects for variations in sample preparation and instrument response.

  • The method's linearity, accuracy, and precision should be validated using quality control samples at low, medium, and high concentrations within the calibration range.[5] A coefficient of determination (r²) >0.99 is desirable.[5]

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Add IS in Acetonitrile (300 µL) Plasma->Spike Vortex Vortex & Centrifuge Spike->Vortex Supernatant Collect Supernatant Vortex->Supernatant LC LC Separation Supernatant->LC ESI ESI+ Ionization LC->ESI MRM MRM Detection (Q1/Q3) ESI->MRM Quant Quantification vs. IS MRM->Quant

Caption: General workflow for LC-MS/MS analysis in a biological matrix.[5]

Conclusion

The choice of analytical technique for the quantification of quinoline carboxylic acids is contingent upon the specific requirements of the application, including desired sensitivity, sample matrix complexity, and available instrumentation. For routine analysis of bulk materials or formulations, the described RP-HPLC-UV method offers a robust and reliable solution.[1] For trace-level quantification in challenging biological matrices, the LC-MS/MS method provides the necessary sensitivity and selectivity for accurate and defensible results.[5] In all cases, proper method validation is a critical prerequisite to ensure that the data generated are reliable, consistent, and fit for their intended purpose.[10][11]

References
  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available from: [Link]

  • ACS Food Science & Technology. Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. Available from: [Link]

  • PubChem - NIH. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971. Available from: [Link]

  • Solubility of Things. Quinoline-4-carboxylic acid. Available from: [Link]

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  • PubMed. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Available from: [Link]

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Application

Application Notes and Protocols for Testing the Antimicrobial Activity of Novel Quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Promise of Quinolines in an Era of Resistance The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Promise of Quinolines in an Era of Resistance

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a significant class of synthetic broad-spectrum antibacterial agents.[1] The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Quinolone compounds, known for their potent bactericidal activity, continue to be a promising area of research for new therapeutic options.[2] This document provides a comprehensive guide for the initial in vitro evaluation of novel quinoline compounds, outlining a systematic approach from preliminary screening to more detailed characterization of their antimicrobial properties.

As a Senior Application Scientist, this guide is structured to provide not just a series of steps, but a validated workflow that ensures the generation of reproducible and reliable data. Each protocol is designed as a self-validating system with integrated quality control measures, grounded in internationally recognized standards.

Guiding Principles and Strategic Workflow

The successful evaluation of a novel antimicrobial agent hinges on a systematic and logical progression of experiments. This workflow is designed to efficiently characterize the antimicrobial profile of new quinoline compounds.

Antimicrobial Testing Workflow cluster_0 Phase 1: Compound Preparation & Preliminary Assessment cluster_1 Phase 2: Primary Antimicrobial Screening cluster_2 Phase 3: Secondary Characterization cluster_3 Phase 4: Data Analysis & Interpretation solubility Solubility Testing concentration Initial Concentration Range Finding solubility->concentration mic MIC Determination (Broth Microdilution) concentration->mic cytotoxicity Cytotoxicity Assay (MTT) concentration->cytotoxicity disk_diffusion Disk Diffusion Assay (Optional) mic->disk_diffusion mbc MBC Determination mic->mbc analysis Data Interpretation & Reporting mbc->analysis cytotoxicity->analysis

Figure 1: A strategic workflow for the antimicrobial evaluation of novel quinoline compounds.

Phase 1: Compound Preparation & Preliminary Assessment

Solubility Testing

The bioavailability and, consequently, the antimicrobial activity of a compound are fundamentally dependent on its solubility. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening due to its ability to dissolve a wide range of compounds.

Protocol for DMSO Solubility Assessment:

  • Preparation of Stock Solution:

    • Accurately weigh out the novel quinoline compound.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[3]

    • Vortex or sonicate until the compound is completely dissolved.[3]

  • Kinetic Solubility in Aqueous Buffer:

    • Dispense a small volume of the DMSO stock solution (e.g., 5 µL) into a microtiter plate well.[4]

    • Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve the desired final concentration.[4]

    • Mix thoroughly and incubate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).[4]

    • Visually inspect for any precipitation. The presence of a precipitate indicates that the compound has exceeded its solubility at that concentration.

Initial Concentration Range Finding

For a novel compound, the effective concentration range is unknown. A preliminary experiment to determine a broad range of activity is crucial to inform the concentrations used in the Minimum Inhibitory Concentration (MIC) assay. A common starting point for novel compounds is to test a wide range of concentrations, for example, from 0.125 µM to 64 µM.[5]

Phase 2: Primary Antimicrobial Screening

The primary goal of this phase is to determine the lowest concentration of the novel quinoline compound that inhibits the visible growth of a microorganism. This is known as the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.[6] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Materials and Reagents:

  • Novel quinoline compound stock solution (in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Sterile 96-well microtiter plates[8]

  • Bacterial strains (see Table 1)

  • 0.5 McFarland turbidity standard[9]

  • Sterile saline (0.85%)

  • Multichannel pipette

Table 1: Recommended Bacterial Strains for Initial Screening

Gram DesignationSpeciesATCC NumberRationale
Gram-positiveStaphylococcus aureusATCC 25923A common cause of skin and soft tissue infections.
Gram-negativeEscherichia coliATCC 25922A frequent cause of urinary tract and bloodstream infections.
Gram-negativePseudomonas aeruginosaATCC 27853An opportunistic pathogen known for its intrinsic resistance.

Protocol for Broth Microdilution:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.[9][10]

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[8]

  • Preparation of Quinoline Compound Dilutions:

    • In a 96-well plate, perform a serial two-fold dilution of the novel quinoline compound in CAMHB to achieve the desired concentration range.

    • Ensure the final volume in each well is consistent (e.g., 50 µL).

  • Inoculation:

    • Add an equal volume (e.g., 50 µL) of the diluted bacterial inoculum to each well containing the quinoline compound.

    • The final volume in each well will be 100 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

    • Positive Control: A well-known quinolone antibiotic (e.g., ciprofloxacin) should be tested in parallel to validate the assay.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[5]

  • Reading the MIC:

    • The MIC is the lowest concentration of the quinoline compound at which there is no visible growth (turbidity) of the microorganism.[11]

Disk Diffusion Assay (Optional)

The disk diffusion assay is a qualitative or semi-quantitative method that can be used as a preliminary screen for antimicrobial activity.[12] It is particularly useful for rapidly assessing the susceptibility of multiple bacterial strains to a novel compound.

Phase 3: Secondary Characterization

Following the determination of the MIC, further characterization is necessary to understand the nature of the antimicrobial activity (bactericidal vs. bacteriostatic) and to assess the compound's potential toxicity to mammalian cells.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13]

Protocol for MBC Determination:

  • From the MIC Plate: Following the reading of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.[13]

  • Subculturing: Aliquot a small volume (e.g., 10 µL) from each of these selected wells and plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the quinoline compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[13]

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of a novel antimicrobial compound to mammalian cells to ensure its therapeutic potential. The MTT assay is a colorimetric assay that measures cell viability.[14]

Protocol for MTT Assay:

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of the novel quinoline compound (typically the same range as used for the MIC assay) and incubate for a specified period (e.g., 24 hours).[15]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Phase 4: Data Analysis & Interpretation

Interpreting MIC and MBC Values
  • MIC: The MIC value is a measure of the compound's potency. A lower MIC indicates greater potency.[11]

  • MBC/MIC Ratio: The ratio of MBC to MIC can provide insight into the nature of the antimicrobial activity.

    • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

    • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Interpreting Cytotoxicity Data

The results of the MTT assay are typically expressed as the concentration of the compound that causes a 50% reduction in cell viability (IC50). A higher IC50 value indicates lower cytotoxicity.

The Quinolone Mechanism of Action

Quinolones exert their bactericidal effect by targeting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[16] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones lead to the fragmentation of bacterial DNA and ultimately cell death.[16]

Quinolone Mechanism of Action cluster_0 Bacterial Cell cluster_1 Outcome quinolone Quinolone Compound dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits dna Bacterial DNA dna_gyrase->dna Relaxes supercoils DNA Replication & Repair DNA Replication & Repair dna_gyrase->DNA Replication & Repair topo_iv->dna Decatenates daughter chromosomes Chromosome Segregation Chromosome Segregation topo_iv->Chromosome Segregation Cell Division Cell Division DNA Replication & Repair->Cell Division cell_death Bacterial Cell Death DNA Replication & Repair->cell_death Inhibition leads to Chromosome Segregation->Cell Division Chromosome Segregation->cell_death Inhibition leads to

Figure 2: The mechanism of action of quinolone antibiotics.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Antimicrobial Susceptibility Testing

IssuePossible Cause(s)Recommended Action(s)
Inconsistent MIC results Inoculum density is too high or too low.[17]Standardize the inoculum using a 0.5 McFarland standard and a spectrophotometer.
Contamination of the culture.Perform a purity check of the inoculum.
Inaccurate drug concentrations.[17]Verify the preparation of the stock solution and serial dilutions.
No growth in the growth control well Inactive inoculum.Use a fresh (18-24 hour) culture.
Incorrect media used.Ensure the use of cation-adjusted Mueller-Hinton Broth.
Growth in the sterility control well Contamination of the media or reagents.Use fresh, sterile media and reagents.

Conclusion

This comprehensive guide provides a robust framework for the initial in vitro evaluation of novel quinoline compounds. By following these standardized protocols and understanding the principles behind them, researchers can generate high-quality, reproducible data that will be crucial for the continued development of new and effective antimicrobial agents. Adherence to the guidelines set forth by organizations such as the CLSI is paramount for ensuring the validity and comparability of results across different laboratories.[18]

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Method

Application Note &amp; Protocols: Strategic Derivatization of the Carboxylic Acid Group on the Quinoline Scaffold

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Quinoline-4-carboxylic acids, in particular, represent a critical subclass, offe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Quinoline-4-carboxylic acids, in particular, represent a critical subclass, offering a versatile synthetic handle—the carboxylic acid group—for molecular elaboration.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this functional group. We delve into the core chemical transformations, including amide and ester formation, bioisosteric replacement, and rearrangement reactions. The narrative emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to empower chemists in their synthetic campaigns.

Introduction: The Quinoline Carboxylic Acid as a Privileged Synthetic Intermediate

Quinoline derivatives are ubiquitous in natural products and bioactive compounds, exhibiting a vast range of biological activities including antimalarial, anticancer, and antibacterial properties.[1][2][3] The carboxylic acid moiety, often at the 4-position, is not merely a structural component but a strategic anchor for chemical modification. Derivatization at this site allows for the fine-tuning of critical drug-like properties:

  • Modulation of Physicochemical Properties: Altering solubility, lipophilicity (LogP), and polar surface area (PSA).

  • Enhancement of Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Engagement: Introducing new pharmacophoric elements to optimize interactions with biological targets.

  • Prodrug Strategies: Creating bioreversible derivatives to improve drug delivery or patient compliance.

This guide moves beyond a simple catalog of reactions, offering insights into why and how specific derivatization pathways are chosen and executed.

Foundational Step: Activation of the Carboxylic Acid

Direct reaction of a carboxylic acid with nucleophiles like amines or alcohols is generally inefficient due to the acidic proton, which leads to a competing acid-base reaction.[4] Therefore, the first and most critical step in derivatization is the conversion of the hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack.

Acyl Chloride Formation

Formation of an acyl chloride is a classic and robust method for activating a carboxylic acid.[5] The resulting acyl chloride is highly electrophilic and reacts readily with a wide range of nucleophiles.

Causality & Mechanistic Insight: Reagents like thionyl chloride (SOCl₂) and oxalyl chloride convert the carboxylic acid into a highly reactive acyl chloride.[6][7] Thionyl chloride is often preferred in laboratory settings because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.[6][8] A catalytic amount of N,N-Dimethylformamide (DMF) is typically added to accelerate the reaction via the formation of a Vilsmeier intermediate.

Protocol 2.1: Synthesis of Quinoline-4-carbonyl chloride using Thionyl Chloride

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the quinoline carboxylic acid (1.0 eq).

  • Solvent Addition: Suspend the acid in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 0.2-0.5 M).

  • Catalyst: Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5–2.0 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically 40-80 °C, depending on the solvent) for 1-3 hours. Monitor the reaction by TLC or quenching a small aliquot with methanol and analyzing by LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

⚠️ Safety Note: Acyl chlorides are moisture-sensitive and corrosive. Thionyl chloride is toxic and reacts violently with water. All operations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Core Derivatization Strategies & Protocols

Strategy 1: Amide Bond Formation (Amidation)

The amide bond is a fundamental linkage in peptides and a prevalent feature in many top-selling pharmaceuticals.[9] Its conformational rigidity and hydrogen bonding capabilities make it a crucial element for molecular recognition at biological targets.

Method A: From Acyl Chlorides

This is a straightforward approach where the highly reactive acyl chloride is coupled with a primary or secondary amine. The reaction is typically fast and high-yielding.[4]

Protocol 3.1.1: General Procedure for Amidation via Acyl Chloride

  • Preparation: Dissolve the amine (1.0-1.2 eq) in anhydrous DCM in a separate flask under an inert atmosphere. Add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Addition: Cool the amine solution to 0 °C. Slowly add a solution of the crude quinoline-4-carbonyl chloride (1.0 eq) in anhydrous DCM dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction for 1-16 hours until completion.

  • Work-up: Quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Method B: Direct Amidation using Peptide Coupling Reagents

Modern peptide coupling reagents offer a milder and more versatile alternative to the acyl chloride method, proceeding via an activated ester intermediate.[9][10] This approach is highly efficient, minimizes side reactions, and is compatible with a broader range of sensitive functional groups.

Causality & Mechanistic Insight: Coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or TBTU (Tetramethyluronium Tetrafluoroborate) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is rapidly converted into an activated ester (e.g., an HOBt or HOAt ester), which then undergoes nucleophilic attack by the amine to form the stable amide bond with minimal risk of racemization for chiral substrates.[3][10][11]

Protocol 3.1.2: General Procedure for Amide Coupling using HATU

  • Preparation: In a round-bottom flask, dissolve the quinoline carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in an anhydrous polar aprotic solvent like DMF or DCM (0.1-0.2 M).

  • Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the mixture.

  • Reaction: Stir the solution at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by flash column chromatography.

Table 1: Comparison of Common Amide Coupling Reagents

ReagentFull NameByproductsAdvantagesDisadvantages
HATU Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumTetramethylureaVery fast, high efficiency, low racemizationHigh cost, potential for guanidinylation of primary amines
TBTU/HBTU (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateTetramethylureaRobust, reliable, widely used, lower cost than HATUPotentially explosive HOBt component[10]
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / HydroxybenzotriazoleWater-soluble ureaByproducts are water-soluble, easy removalSlower reaction rates, risk of racemization
DIC/HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleDiisopropylureaCost-effective, urea is more soluble than DCC'sCan be sluggish, potential for side reactions

G cluster_0 Activation cluster_1 Coupling Q_COOH Quinoline-COOH Activated_Ester Activated Intermediate (O-Acylisourea/Ester) Q_COOH->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, TBTU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Amide_Product Quinoline-CONH-R (Final Product) Activated_Ester->Amide_Product Nucleophilic Attack Amine Primary or Secondary Amine (R-NH₂) Amine->Amide_Product

Strategy 2: Ester Formation (Esterification)

Esters are valuable derivatives for creating prodrugs, modifying solubility, or serving as intermediates for further transformations.

Method: Fischer-Speier Esterification

This classic method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis.[12]

Protocol 3.2.1: General Procedure for Fischer Esterification

  • Preparation: Suspend the quinoline carboxylic acid (1.0 eq) in the desired alcohol (used as both reagent and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or p-toluenesulfonic acid (PTSA).

  • Reaction: Heat the mixture to reflux for 4-24 hours. The reaction is an equilibrium, and driving it to completion often requires removing the water byproduct (e.g., with a Dean-Stark apparatus) or using a large excess of the alcohol.

  • Work-up: Cool the reaction, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and neutralize by washing with saturated aqueous NaHCO₃.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and purify by column chromatography.

Field Insight: While simple, Fischer esterification uses harsh conditions (strong acid, high heat) that may not be suitable for quinolines with sensitive functional groups.[1] For more delicate substrates, conversion to the acyl chloride followed by reaction with an alcohol in the presence of a base like pyridine is a superior method.

G start Quinoline-COOH + R'-OH step1 Protonation of Carbonyl [Quinoline-C(OH)₂⁺-R] start->step1 H⁺ step2 Nucleophilic Attack by R'-OH step1->step2 step3 Tetrahedral Intermediate [Quinoline-C(OH)₂(O⁺H-R')] step2->step3 step4 Proton Transfer step3->step4 step5 Elimination of Water step4->step5 step6 Deprotonation step5->step6 product Quinoline-COOR' + H₂O step6->product -H⁺

Strategy 3: Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy in medicinal chemistry to replace a functional group (like a carboxylic acid) with another that has similar physical or chemical properties, aiming to improve the molecule's overall profile.[13][14][15]

Replacement A: Hydroxamic Acids

Hydroxamic acids (R-CO-NHOH) are excellent metal chelators and are key pharmacophores for inhibiting metalloenzymes, most notably histone deacetylases (HDACs).[16] They can be readily synthesized from activated carboxylic acids.

Protocol 3.3.1: Synthesis of Quinoline Hydroxamic Acid

  • Preparation: Prepare the quinoline acyl chloride as described in Protocol 2.1 or an activated ester using standard coupling methods.

  • Hydroxylamine Solution: In a separate flask, prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and a base (e.g., TEA or NaHCO₃, 2.0-3.0 eq) in a suitable solvent (e.g., THF/water mixture) at 0 °C.

  • Coupling: Slowly add the solution of the activated quinoline carboxylic acid to the hydroxylamine solution at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature for 2-6 hours.

  • Work-up: Adjust the pH to ~7 with a mild acid (e.g., citric acid). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.

Replacement B: Tetrazoles

The 1H-tetrazole ring is arguably the most successful non-classical bioisostere for the carboxylic acid group.[17] It mimics the acidity (pKa ≈ 4.5-5.0) and planar geometry of a carboxylate but offers increased metabolic stability and improved lipophilicity, which can enhance cell permeability and oral bioavailability.[17][18] Direct conversion from a carboxylic acid is a multi-step process, typically proceeding via a nitrile intermediate.

structs [label=<

Quinoline-COOH Carboxylic Acid Quinoline-CONHOH Hydroxamic Acid Quinoline-CN₄H Tetrazole

>];

{rank=same; "Carboxylic Acid"; "Hydroxamic Acid"; "Tetrazole"} } } Caption: Structural comparison of key bioisosteres.

Strategy 4: Curtius Rearrangement

The Curtius rearrangement is a powerful thermal or photochemical reaction that converts an acyl azide into an isocyanate.[19] This transformation provides an entry point to amines, carbamates, and ureas, effectively converting a carboxylic acid into a diverse array of nitrogen-containing functional groups.[20]

Causality & Mechanistic Insight: The reaction begins with the formation of an acyl azide, typically from an acyl chloride and sodium azide, or directly from the carboxylic acid using diphenylphosphoryl azide (DPPA).[21] Upon heating, the acyl azide loses dinitrogen gas (N₂) to form a transient, electron-deficient acyl nitrene, which immediately rearranges to form a stable isocyanate intermediate. This isocyanate is highly electrophilic and can be "trapped" by various nucleophiles.[22][20]

Protocol 3.4.1: Curtius Rearrangement and Trapping to form a Carbamate

  • Acyl Azide Formation:

    • Dissolve the quinoline carboxylic acid (1.0 eq) in an anhydrous solvent like toluene or dioxane.

    • Add DPPA (1.1 eq) and a base like TEA (1.1 eq).

    • Stir at room temperature for 1-2 hours until the acyl azide formation is complete (can be monitored by IR for the characteristic azide stretch at ~2140 cm⁻¹).

  • Rearrangement and Trapping:

    • To the solution containing the acyl azide, add the desired alcohol (e.g., benzyl alcohol or t-butanol, >2.0 eq).

    • Heat the reaction mixture to reflux (80-110 °C) for 2-12 hours. The rearrangement to the isocyanate and subsequent trapping occurs in situ.

    • Monitor the disappearance of the acyl azide and formation of the carbamate product by TLC or LC-MS.

  • Work-up & Purification:

    • Cool the reaction and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the desired carbamate derivative.

G cluster_products Trapping Products Acyl_Azide Quinoline-CO-N₃ (Acyl Azide) Isocyanate Quinoline-N=C=O (Isocyanate Intermediate) Acyl_Azide->Isocyanate Heat, -N₂ Amine Quinoline-NH₂ (Amine) Isocyanate->Amine + H₂O Carbamate Quinoline-NHCOOR' (Carbamate) Isocyanate->Carbamate + R'-OH Urea Quinoline-NHCONHR' (Urea) Isocyanate->Urea + R'-NH₂

Summary & Outlook

The carboxylic acid on the quinoline scaffold is a gateway to immense chemical diversity. The choice of derivatization strategy—be it simple amidation, prodrug formation via esterification, sophisticated bioisosteric replacement, or functional group transformation through rearrangement—should be guided by the specific goals of the research program. By understanding the underlying chemical principles and employing robust, validated protocols such as those detailed herein, researchers can effectively navigate the synthetic landscape to optimize their quinoline-based molecules for therapeutic success.

References

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (n.d.). MDPI. Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). Journal of Organic Chemistry. Retrieved from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). DergiPark. Retrieved from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. Retrieved from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved from [Link]

  • Acyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • N-Oxide-Induced Ugi Reaction: A Rapid Access to Quinoline-C2-amino Amides via Deoxygenative C(sp2)–H Functionalization. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. (2016). ACS Publications. Retrieved from [Link]

  • Methods for Hydroxamic Acid Synthesis. (n.d.). PubMed Central. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved from [Link]

  • Current Organic Chemistry. (n.d.). Jazan University. Retrieved from [Link]

  • Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Curtius rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. (n.d.). Synfacts. Retrieved from [Link]

  • Methods for synthesizing hydroxamic acids and their metal complexes. (2024). European Journal of Chemistry. Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Retrieved from [Link]

  • N-Oxide-Induced Ugi Reaction: A Rapid Access to Quinoline-C2-amino Amides via Deoxygenative C(sp2)–H Functionalization. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Methods for Hydroxamic Acid Synthesis. (2025). ResearchGate. Retrieved from [Link]

  • (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). ResearchGate. Retrieved from [Link]

  • Review: Synthesis, Reactions and Biological Applications of Tetrazole Based Quinoline Derivatives. (n.d.). Chemical Research and Technology. Retrieved from [Link]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PubMed Central. Retrieved from [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). ACS Omega. Retrieved from [Link]

  • Acids to Acyl Chlorides, Part 1. (2021). YouTube. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (2024). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Newbold and Spring : 373. Hydroxarnic Acids. Part I. Cyclic Hydroxamic Acids derived from Pyridine and Quinoline. (n.d.). RSC Publishing. Retrieved from [Link]

  • Curtius Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Acyl chloride synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bioisosteres for carboxylic acid groups. (n.d.). Hypha Discovery. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • 2.8: Acid Halides for Ester Synthesis. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). SciSpace. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Doebner-von Miller Quinoline Synthesis: A Technical Support Guide for Yield Optimization

Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of quinoline der...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of quinoline derivatives. Here, we address common challenges encountered during this classic yet often temperamental reaction, providing in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven insights.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted to directly address specific issues you may encounter in the lab. Each problem is followed by an analysis of its root causes and a set of actionable solutions.

Issue 1: Low to No Yield of the Desired Quinoline Product

Question: My Doebner-von Miller reaction is resulting in a disappointingly low yield, or in some cases, no discernible product. What are the likely causes and how can I rectify this?

Answer: A low or non-existent yield in a Doebner-von Miller synthesis can typically be traced back to several critical reaction parameters. Let's break down the most common culprits and their solutions.

Probable Causes & Solutions:

  • Sub-Optimal Acid Catalysis: The choice and concentration of the acid catalyst are paramount.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) are effective, but their performance can be substrate-dependent.[1][2]

    • Troubleshooting Steps:

      • Verify Acid Concentration: Ensure your acid is not too dilute, as this will stall the reaction.

      • Catalyst Screening: If yields are consistently low, consider screening a panel of both Brønsted and Lewis acids to identify the optimal catalyst for your specific aniline and carbonyl compound.[3]

      • Use of Moderators: In some cases, particularly in vigorous reactions, moderators like ferrous sulfate or boric acid can help control the reaction rate and improve yields.[4]

  • Inappropriate Reaction Temperature: This reaction often requires heating to proceed at a reasonable rate.[1] However, excessive heat can be detrimental.

    • Troubleshooting Steps:

      • Temperature Optimization: Systematically vary the reaction temperature to find the sweet spot for your substrates. The lowest effective temperature that promotes product formation while minimizing byproduct formation is ideal.[3]

      • Control Exothermicity: Be mindful of the initial exothermic nature of the reaction.[1][5] It may be necessary to cool the reaction mixture during the initial addition of reagents before commencing heating.

  • Insufficient Reaction Time or Product Degradation: The reaction time can vary widely based on the reactivity of the starting materials.

    • Troubleshooting Steps:

      • Reaction Monitoring: Closely monitor the progress of the reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This will help you determine the point of maximum product formation and avoid potential degradation from prolonged heating.

  • Poor Quality Reagents: The purity of your starting materials, especially the aniline and the α,β-unsaturated carbonyl compound, is crucial.

    • Troubleshooting Steps:

      • Reagent Purification: Use freshly distilled aniline and ensure the α,β-unsaturated carbonyl compound is free of polymeric impurities.

  • Ineffective Workup Procedure: Significant product loss can occur during the isolation phase.

    • Troubleshooting Steps:

      • Complete Neutralization: Ensure the acidic reaction mixture is thoroughly neutralized to liberate the free quinoline base before extraction.[1]

      • Optimize Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[1]

Issue 2: Excessive Tar and Polymer Formation

Question: My reaction mixture is transforming into a thick, dark, and unmanageable tar, which is severely hampering product isolation and yield. What is causing this and how can I prevent it?

Answer: Tar formation is arguably the most common and frustrating side reaction in the Doebner-von Miller synthesis.[3][6] The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[3][7]

Probable Causes & Solutions:

  • Uncontrolled Polymerization of the Carbonyl Compound: The highly reactive nature of the α,β-unsaturated carbonyl compound under strong acidic conditions leads to its self-condensation.

    • Troubleshooting Steps:

      • Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly and in a controlled manner to the heated acidic solution of the aniline.[1][3] This maintains a low instantaneous concentration of the carbonyl compound, favoring the desired reaction pathway over polymerization.

      • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce its self-polymerization.[3][7]

      • In Situ Generation of the Carbonyl Compound: When using aldehydes that are prone to polymerization, such as acetaldehyde to form crotonaldehyde, generating it in situ at a low temperature can be highly effective.[1]

Issue 3: Formation of Dihydroquinoline or Tetrahydroquinoline Impurities

Question: My final product is contaminated with partially hydrogenated quinoline derivatives. Why is this happening and how can I ensure complete aromatization?

Answer: The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[3][8] The presence of hydrogenated impurities indicates that this oxidation is incomplete.

Probable Causes & Solutions:

  • Inefficient or Insufficient Oxidizing Agent: The reaction relies on an oxidizing agent to drive the final aromatization step. In many cases, an intermediate anil or the α,β-unsaturated carbonyl compound itself acts as the oxidant.[8]

    • Troubleshooting Steps:

      • Choice of Oxidant: While the reaction can proceed without an external oxidant, for challenging substrates or to ensure complete conversion, consider adding a suitable oxidizing agent. Common choices include nitrobenzene or arsenic acid, though for cleaner reactions, alternatives like air (aerobic oxidation), hydrogen peroxide, or selenium dioxide can be explored.[3]

      • Ensure Stoichiometric Excess: If using an external oxidant, employ a stoichiometric excess to drive the oxidation to completion.[3]

      • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) can be performed.[3]

  • Sub-optimal Reaction Conditions for Oxidation: The oxidation step may have different optimal conditions than the initial cyclization.

    • Troubleshooting Steps:

      • Prolonged Reaction Time/Higher Temperature: After the initial cyclization, a longer reaction time or a higher temperature may be necessary to facilitate complete oxidation. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[3]

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Doebner-von Miller reaction?

A1: The exact mechanism has been a topic of debate, but a fragmentation-recombination mechanism is now widely supported by isotopic labeling studies.[2][4][9] This pathway involves:

  • Michael Addition: A nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[8]

  • Fragmentation: The resulting adduct fragments into an imine and a saturated carbonyl compound.[2][8]

  • Recombination: These fragments then recombine via an aldol-type condensation to form a new, larger α,β-unsaturated imine.[8]

  • Cyclization: This is followed by an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.[8]

  • Aromatization: The dihydroquinoline is then oxidized to the final quinoline product.[8]

Q2: I am using a substituted aniline with an electron-withdrawing group and getting very low yields. Why is this?

A2: Anilines with electron-withdrawing groups are less nucleophilic, which slows down the initial Michael addition and can lead to poor yields in the conventional Doebner-von Miller reaction.[3][10] In such cases, a modified approach or alternative quinoline synthesis may be more suitable.

Q3: Can I use α,β-unsaturated ketones in this reaction?

A3: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful with α,β-unsaturated aldehydes.[3] Ketones, especially those with significant steric hindrance, may result in lower yields or the formation of complex product mixtures.[3]

Q4: How can I effectively purify my quinoline product from the tarry byproducts?

A4: Purification can be challenging. For volatile quinolines, steam distillation is a classic and effective method to separate the product from non-volatile tars.[1][6] For less volatile products, column chromatography on silica gel or alumina is common. It is often beneficial to first filter the crude product through a plug of silica gel to remove the bulk of the tar before attempting fine purification.[3]

Experimental Protocols & Data

Generalized Step-by-Step Protocol to Minimize Tar Formation (Synthesis of 2-Methylquinoline)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reagent Preparation: In the addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[3]

  • Reaction Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction's progress by TLC.[3]

  • Workup - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[3]

  • Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).[3]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3] The crude product can then be purified by distillation or column chromatography.

Table 1: Effect of Acid Catalyst on Quinoline Synthesis
Catalyst TypeCatalyst ExampleTypical Yield RangeNotes
Brønsted Acid HCl, H₂SO₄, p-TsOHModerate to GoodCommonly used, can promote tarring if not controlled.[1][3]
Lewis Acid ZnCl₂, SnCl₄, Sc(OTf)₃Good to ExcellentCan offer milder conditions and improved selectivity.[1][2][4]
Solid Acid Amberlite, Montmorillonite K10Moderate to GoodOffers advantages in catalyst recovery and reuse.[2][11]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizing the Process

Doebner-von Miller Reaction Mechanism

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct 1. Michael Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Fragments Imine + Saturated Carbonyl Fragments Michael_Adduct->Fragments 2. Fragmentation New_Imine Recombined Imine Fragments->New_Imine 3. Recombination Dihydroquinoline Dihydroquinoline New_Imine->Dihydroquinoline 4. Cyclization Quinoline Quinoline Dihydroquinoline->Quinoline 5. Oxidation

Caption: Key stages of the Doebner-von Miller reaction mechanism.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Reported Check_Catalyst Check Catalyst Is acid type/conc. optimal? Start->Check_Catalyst Check_Temp Check Temperature Is it too high or too low? Check_Catalyst:q1->Check_Temp Yes Optimize_Catalyst Screen different acid catalysts Check_Catalyst:q1->Optimize_Catalyst No Check_Time Monitor Reaction Is reaction complete or degrading? Check_Temp:q1->Check_Time Yes Optimize_Temp Systematically vary temperature Check_Temp:q1->Optimize_Temp No Check_Workup Review Workup Incomplete neutralization? Inefficient extraction? Check_Time:q1->Check_Workup Yes Optimize_Time Run time course study via TLC/HPLC Check_Time:q1->Optimize_Time No Optimize_Workup Ensure complete neutralization and multiple extractions Check_Workup:q1->Optimize_Workup No Check_Workup:q2->Optimize_Workup No Improved_Yield Improved Yield Optimize_Catalyst->Improved_Yield Optimize_Temp->Improved_Yield Optimize_Time->Improved_Yield Optimize_Workup->Improved_Yield

Caption: A logical workflow for troubleshooting low product yield.

References

  • Doebner–Miller reaction - Wikipedia . Wikipedia. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications . ACS Publications. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate . ResearchGate. [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare . Slideshare. [Link]

  • Doebner-von Miller reaction | Semantic Scholar . Semantic Scholar. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH . NCBI. [Link]

  • Synthesis of Quinoline Derivatives by an Improved Döebner-von Miller Reaction Using a Recyclable Ag(I)-Exchanged Montmorillonite K10 Catalyst | Semantic Scholar . Semantic Scholar. [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace . University of KwaZulu-Natal ResearchSpace. [Link]

  • Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal - ResearchGate . ResearchGate. [Link]

  • Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal | Semantic Scholar . Semantic Scholar. [Link]

  • Synthesis of quinolines via Doebner–Von Miller reaction. - ResearchGate . ResearchGate. [Link]

  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate . ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series . IIP Series. [Link]

  • Doebner-Miller reaction - chemeurope.com . ChemEurope.com. [Link]

Sources

Optimization

common side reactions in the synthesis of 2-methylquinoline derivatives

Welcome to the technical support guide for the synthesis of 2-methylquinoline derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and sid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-methylquinoline derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during key synthetic procedures. Here, we move beyond simple protocols to explain the causality behind experimental observations and provide robust, field-tested solutions to optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the laboratory. Each issue is broken down into its common symptoms, root chemical causes, and actionable troubleshooting steps.

Problem 1: Low Yield and Significant Tar/Polymer Formation in Doebner-von Miller Synthesis

Symptoms:

  • The reaction mixture becomes a dark, thick, intractable tar.

  • Product isolation is difficult, often requiring extensive purification.

  • The final yield of the desired 2-methylquinoline is significantly lower than expected.

Root Cause: The Doebner-von Miller reaction is conducted under strongly acidic conditions, which are necessary for the cyclization cascade. However, these same conditions can aggressively catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone starting material (e.g., crotonaldehyde).[1][2] This acid-catalyzed polymerization is one of the most prevalent side reactions, leading to the formation of high-molecular-weight tars that trap the product and complicate the work-up.[1][3]

Troubleshooting Steps & Solutions:

  • Control Reactant Concentration via Gradual Addition:

    • Rationale: Maintaining a low instantaneous concentration of the α,β-unsaturated carbonyl compound minimizes its opportunity for self-polymerization.

    • Protocol: Add the α,β-unsaturated aldehyde (e.g., crotonaldehyde) slowly and dropwise to the heated acidic solution of the aniline over an extended period. This ensures it preferentially reacts with the aniline rather than itself.[1][2]

  • Employ a Biphasic Solvent System:

    • Rationale: Sequestering the polymerization-prone carbonyl compound in a non-polar organic phase, separate from the acidic aqueous phase containing the aniline, drastically reduces its self-condensation.[1][3][4]

    • Protocol: Reflux the aniline in an aqueous acid (e.g., 6 M HCl), and introduce the α,β-unsaturated carbonyl compound dissolved in an immiscible organic solvent like toluene.[1] Vigorous stirring is essential to maximize the interfacial area for the desired reaction.

  • Optimize Acid Catalyst and Temperature:

    • Rationale: While strong acids are required, excessively harsh conditions (high concentration or temperature) accelerate tar formation more than the desired reaction.[1]

    • Action:

      • Temperature Control: Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Excessive heat promotes polymerization.[1]

      • Catalyst Screening: Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄).[1][5] Milder Lewis acids may offer a better balance between reaction rate and side product formation.

Visualizing the Competing Pathways

The following diagram illustrates the desired reaction pathway versus the primary side reaction.

G cluster_main Desired Doebner-von Miller Reaction cluster_side Competing Side Reaction Aniline Aniline Reaction_Mix Aniline->Reaction_Mix Crotonaldehyde Crotonaldehyde Crotonaldehyde->Reaction_Mix Side_Product Polymer / Tar (Side Product) Crotonaldehyde->Side_Product  Self-Polymerization Acid Strong Acid (H+) Acid->Reaction_Mix Catalyzes Acid->Side_Product Catalyzes (Strongly) Product 2-Methylquinoline (Desired Product) Reaction_Mix->Product   Cyclization Cascade

Caption: Competing reaction pathways in the Doebner-von Miller synthesis.

Problem 2: Formation of Regioisomers in Combes & Friedländer Syntheses

Symptoms:

  • NMR and LC-MS analysis reveals a mixture of two or more isomeric quinoline products.

  • Separation of the desired regioisomer by chromatography is challenging and reduces the isolated yield.

Root Cause: This issue arises when using an unsymmetrical ketone or β-diketone reactant. The initial condensation with the aniline (Combes) or the 2-aminoaryl ketone (Friedländer) can occur at two different α-positions, leading to the formation of two distinct intermediates that cyclize to different regioisomers.[4][6][7] The final product ratio is governed by a delicate balance of steric and electronic factors of the substituents on both reactants.[4][8]

Troubleshooting Steps & Solutions:

  • Modify Substituents to Enhance Selectivity (Combes Synthesis):

    • Rationale: You can direct the cyclization by manipulating the electronic and steric properties of the reactants.

    • On the β-diketone: Increasing the steric bulk of one of the R groups on the unsymmetrical β-diketone can sterically hinder attack at the more crowded carbonyl, favoring the formation of one regioisomer.[4]

    • On the Aniline: The electronic nature of aniline substituents is critical. For example, in certain syntheses, electron-donating groups (like methoxy) may favor one isomer, while electron-withdrawing groups (like chloro) favor the other.[4][8] A pilot study with different substituted anilines may be necessary.

  • Leverage Catalyst Control (Friedländer Synthesis):

    • Rationale: The choice of catalyst can significantly influence which reaction pathway is favored.

    • Action: While classical conditions use strong bases like KOH or NaOH, modern methods offer better control.[9] Amine catalysts, particularly cyclic secondary amines like pyrrolidine derivatives, have been shown to provide high regioselectivity for the formation of 2-substituted quinolines from methyl ketones by favoring condensation at the methyl group over the methylene group.[10][11]

  • Control Reaction Kinetics:

    • Rationale: The relative rates of formation of the competing intermediates can sometimes be influenced by reaction conditions.

    • Protocol: The slow addition of the unsymmetrical ketone to the reaction mixture has been shown to increase regioselectivity in some amine-catalyzed Friedländer annulations.[10][11] Additionally, adjusting the reaction temperature can favor one pathway over the other.[10][11]

Visualizing the Regioselectivity Challenge

This diagram shows how an unsymmetrical ketone can lead to two different products in the Friedländer synthesis.

G Start_A 2-Aminoaryl Ketone Intermediate_A Intermediate A (via CH2 attack) Start_A->Intermediate_A Condensation at α-CH2 Intermediate_B Intermediate B (via CH3 attack) Start_A->Intermediate_B Condensation at α'-CH3 Start_B Unsymmetrical Ketone (R1-CH2-CO-CH3) Product_A Regioisomer 1 (2,3-Disubstituted) Intermediate_A->Product_A Cyclization Product_B Regioisomer 2 (2-Substituted) Intermediate_B->Product_B Cyclization

Caption: Formation of regioisomers from an unsymmetrical ketone.

Frequently Asked Questions (FAQs)

Q1: My Doebner-von Miller reaction is clean but appears to have stalled, and the final product is contaminated with a partially hydrogenated species. What is happening? A1: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] If your reaction stalls at this stage, it indicates an issue with the oxidant. In classical syntheses, an excess of the aniline Schiff base or an added oxidant (like nitrobenzene in the Skraup variation) accomplishes this. If conditions are not sufficiently oxidizing, the dihydroquinoline may persist. Solution: Consider adding a mild oxidant (e.g., arsenic pentoxide, ferric chloride, or even air/oxygen bubbling through the mixture in some modern protocols) during the work-up or final stage of the reaction to drive the aromatization to completion.

Q2: I am attempting a Friedländer synthesis, but the yield is extremely low, with most of my starting materials unreacted. What should I check first? A2: Low conversion in a Friedländer synthesis is a common problem and often points directly to the catalyst or reaction conditions.[12][13]

  • Catalyst Choice: The reaction is notoriously inefficient without a proper catalyst.[13] Traditional strong acids or bases can cause degradation.[12] Evaluate modern, milder catalytic systems like metal triflates, ionic liquids, or solid acid catalysts (e.g., silica nanoparticles, Montmorillonite K-10), which can provide excellent yields under solvent-free or milder conditions.[13][14]

  • Temperature: The reaction can be highly sensitive to temperature. Classical methods often require high heat (150-220 °C), which may not be optimal for your specific substrates.[4][9] Systematically screen the temperature in 10-20 °C increments, monitoring by TLC to find the sweet spot between reaction rate and decomposition.[12]

  • Solubility: Ensure your reactants are soluble in the chosen solvent at the reaction temperature. Poor solubility can prevent the components from reacting. If needed, switch to a more polar solvent like DMF or ethanol.[12]

Q3: Can I use an α,β-unsaturated ketone instead of an aldehyde in the Doebner-von Miller synthesis of a 2-methylquinoline? A3: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful and less prone to side reactions with α,β-unsaturated aldehydes like crotonaldehyde.[1] Ketones, especially those with significant steric bulk around the carbonyl group, may lead to lower yields or require more forcing conditions to proceed efficiently.[1]

General Troubleshooting Workflow

For a systematic approach to diagnosing issues in your quinoline synthesis, follow this logical workflow.

G Start Start: Low Yield or Impure Product Check_Appearance Analyze Crude Mixture: What is the main issue? Start->Check_Appearance Tar Problem: Tarry / Polymeric Mixture Check_Appearance->Tar Dark & Viscous Isomers Problem: Mixture of Regioisomers Check_Appearance->Isomers Multiple Spots (TLC) or Peaks (LCMS) Stalled Problem: Unreacted Starting Material Check_Appearance->Stalled Starting Material Remains Sol_Tar1 Solution: 1. Use Biphasic System 2. Slow Reactant Addition 3. Lower Temperature Tar->Sol_Tar1 Sol_Isomers1 Solution: 1. Modify Sterics/Electronics 2. Change Catalyst (e.g., Amine) 3. Slow Reactant Addition Isomers->Sol_Isomers1 Sol_Stalled1 Solution: 1. Screen Catalysts (Lewis/Brønsted) 2. Optimize Temperature 3. Check Reactant Purity/Solubility Stalled->Sol_Stalled1

Caption: A systematic workflow for troubleshooting quinoline synthesis.

References

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). Benchchem.
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Avoiding common pitfalls in quinoline synthesis. (2025). Benchchem.
  • Regioselectivity of Friedländer Quinoline Syntheses. (2025).
  • Optimizing solvent and base conditions for quinoline synthesis. (2025). Benchchem.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). Benchchem.
  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. (2025). Benchchem.
  • Friedländer synthesis. (n.d.). Wikipedia. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2018). MDPI. [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025). ResearchGate. [Link]

  • Sloop, J. C. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467-77. [Link]

  • Doebner–Miller reaction. (n.d.). Wikipedia. [Link]

  • Prajapati, S. M. (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Tar Formation in Skraup &amp; Doebner-von Miller Quinoline Syntheses

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize the Skraup and Doebner-von Miller (DVM) reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize the Skraup and Doebner-von Miller (DVM) reactions. These classic methods remain powerful tools for constructing the quinoline scaffold, a core component in numerous pharmaceuticals and functional materials. However, their notorious tendency to produce significant amounts of tarry byproducts often complicates experiments, reduces yields, and makes purification challenging.

This document provides in-depth, field-proven insights to help you diagnose, troubleshoot, and, most importantly, prevent excessive tar formation. We will move beyond simple procedural steps to explore the causal mechanisms behind these side reactions, empowering you to make informed decisions for successful synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding issues encountered during these syntheses.

Q1: My reaction mixture turned into a thick, black, intractable goo. What is it?

A: This "tar" is a complex mixture of polymeric materials. The primary cause is the harsh, acidic conditions (e.g., concentrated H₂SO₄ or HCl) that catalyze the polymerization of your α,β-unsaturated aldehyde or ketone starting material.[1][2] In the Skraup synthesis, the in situ formation of acrolein from glycerol is highly exothermic, and localized hotspots can cause the starting materials, intermediates, and even the product to decompose and char, contributing to the tar.[1]

Q2: The Skraup synthesis is famously exothermic and difficult to control. How can I make the reaction safer and more manageable?

A: The reputation of the Skraup reaction for being violent is well-deserved.[3] The initial dehydration of glycerol to acrolein is highly exothermic. To moderate the reaction, you should:

  • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture before adding the acid.[2][3] Ferrous sulfate helps to smooth the reaction rate and prevent it from becoming uncontrollably violent.

  • Control Reagent Addition: Add the concentrated sulfuric acid slowly, in portions, with efficient stirring and external cooling (e.g., an ice-water bath).

  • Ensure Efficient Stirring: Use a mechanical stirrer, especially for larger-scale reactions, to ensure even heat distribution and prevent the formation of dangerous localized hotspots.[2]

Q3: My Doebner-von Miller reaction is low-yielding due to polymerization. How can I prevent this?

A: The key is to keep the concentration of the reactive α,β-unsaturated carbonyl compound low in the acidic aqueous phase where it is prone to polymerization. The most effective strategy is to employ a biphasic reaction medium .[1] By sequestering the bulk of the carbonyl substrate in a non-miscible organic solvent (like toluene or benzene), you limit its exposure to the acid catalyst, drastically reducing polymerization and improving the yield of the desired quinoline product.[1]

Q4: Are there alternatives to using highly reactive aldehydes like acrolein?

A: Yes. Instead of using the volatile and highly polymerizable aldehyde directly, you can use a more stable precursor that generates it in situ at a controlled rate. A prime example is using acrolein diethyl acetal .[1] Under acidic conditions, the acetal slowly hydrolyzes to release acrolein, keeping its instantaneous concentration low and favoring the reaction with aniline over polymerization.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems related to tar formation.

Problem 1: Runaway Reaction & Rapid Tar Formation

Your reaction begins normally but suddenly becomes highly exothermic, with the temperature rising uncontrollably, followed by rapid darkening and solidification into a tarry mass.

  • Probable Cause: Insufficient heat dissipation. The rate of heat generation from the exothermic reaction steps has exceeded the rate at which it can be removed from the system, leading to a thermal runaway. This is especially common in the classic Skraup synthesis.

  • Causality Explained: The dehydration of glycerol and the subsequent Michael addition and cyclization steps are all exothermic. Without proper control, the reaction temperature increases, which in turn accelerates the reaction rate, creating a dangerous feedback loop that leads to decomposition and charring.

  • Solutions & Protocols:

    • Implement Moderation (Skraup): For every mole of aniline, add approximately 0.1 moles of ferrous sulfate heptahydrate (FeSO₄·7H₂O) to the initial mixture of aniline and glycerol.

    • Strict Temperature Control: Pre-cool your reaction vessel in an ice bath before the slow, dropwise addition of concentrated sulfuric acid. Maintain cooling throughout the addition and monitor the internal temperature closely. Do not allow it to rise uncontrollably.

    • Scale-Appropriate Mixing: Ensure your stirring is vigorous enough to prevent phase separation and create a vortex. For volumes over 500 mL, a magnetic stir bar is often insufficient; a mechanical overhead stirrer is required.

Problem 2: High Tar Formation with Low Yield (Non-Violent Reaction)

Your reaction proceeds smoothly without a dangerous exotherm, but the final workup reveals a large amount of tar and a disappointingly low yield of the desired quinoline.

  • Probable Cause: Acid-catalyzed polymerization of the carbonyl substrate is the dominant reaction pathway. This is the most common failure mode for the Doebner-von Miller synthesis.

  • Causality Explained: The α,β-unsaturated carbonyl compound is activated by protonation in the acidic medium. While this facilitates the desired Michael addition with aniline, it also makes the molecule highly susceptible to polymerizing with itself. If the concentration of this activated species is too high, polymerization will outcompete the quinoline synthesis.

  • Solutions & Protocols:

    • Adopt a Biphasic System (DVM): This is the most robust solution. By adding an organic solvent like toluene, the carbonyl substrate is partitioned primarily into the organic phase, while the aniline salt resides in the aqueous acidic phase. The reaction occurs at the interface, where the concentration of the carbonyl substrate in the acidic phase is kept low and constant, thus suppressing polymerization.[1] See Protocol 2 for a detailed methodology.

    • Use a Carbonyl Precursor: Instead of crotonaldehyde, for example, use crotonaldehyde diethyl acetal. The slow in situ hydrolysis provides a steady, low concentration of the reactive aldehyde.

    • Consider Alternative Catalysts: While strong Brønsted acids are traditional, Lewis acids such as tin tetrachloride (SnCl₄) or scandium(III) triflate (Sc(OTf)₃) can catalyze the reaction, sometimes under milder conditions that may reduce side reactions.[4]

Problem 3: Product Is Synthesized but Difficult to Isolate from Tar

Analysis of a crude sample (e.g., by TLC or GC-MS) shows the presence of your product, but purification is challenging due to the tarry nature of the mixture, leading to significant product loss.

  • Probable Cause: The quinoline product is physically trapped within the polymer matrix of the tar.

  • Causality Explained: The tar is a high-molecular-weight, viscous, and often insoluble material. The desired quinoline product, formed concurrently, becomes dissolved or entrapped within this matrix, making extraction or crystallization inefficient.

  • Solutions & Protocols:

    • Steam Distillation: For quinoline and its more volatile derivatives (e.g., methylquinolines), this is the classic and most effective purification method.[2] After quenching and neutralizing the reaction, pass steam through the mixture. The quinoline co-distills with the water, leaving the non-volatile tar behind. The product can then be recovered from the aqueous distillate by solvent extraction.

    • Solvent Extraction Series: If the product is not steam-volatile, a series of extractions may be necessary. After basification, try extracting the mixture with a nonpolar solvent (e.g., hexane) to remove nonpolar impurities, followed by a more polar solvent (e.g., dichloromethane or ethyl acetate) to recover the quinoline product, potentially leaving the most intractable tar behind.

    • Acid-Base Extraction: Quinolines are basic. After the initial workup, you can dissolve the crude mixture in a suitable organic solvent and extract it with aqueous acid (e.g., 10% HCl). The protonated quinoline salt will move to the aqueous phase, leaving non-basic tar components in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH), and re-extracted with an organic solvent to recover the purified quinoline.

Visualizing the Reaction & Side Reactions

Core Reaction Pathway

The following diagram illustrates the simplified, desired mechanism for the Skraup-Doebner-von Miller synthesis.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct 1. Michael Addition (Acid Catalyzed) Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Cyclized_Int Cyclized Intermediate (Dihydroquinolinol) Michael_Adduct->Cyclized_Int 2. Electrophilic Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclized_Int->Dihydroquinoline 3. Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline 4. Oxidation

Caption: Simplified mechanism of the Skraup-DVM synthesis.

The Pathway to Tar Formation

This diagram shows the competing side reaction where the carbonyl substrate polymerizes under acidic conditions.

G Carbonyl α,β-Unsaturated Carbonyl (Monomer) Protonated Protonated Monomer (Activated) Carbonyl->Protonated H⁺ (Acid Catalyst) Dimer Dimer Protonated->Dimer + Monomer Trimer Trimer Dimer->Trimer + Monomer Polymer Polymer (Tar) Trimer->Polymer ...n Monomers

Caption: Acid-catalyzed polymerization leading to tar formation.

Summary of Preventative Measures

For quick reference, this table summarizes key experimental parameters and their recommended adjustments to minimize tar formation.

ParameterStandard ConditionIssue if UncontrolledRecommended Action to Reduce Tar
Temperature Gentle heating to initiate, then reflux.Runaway exotherm, charring, polymerization.Slow initial heating; use an ice bath during acid addition; ensure efficient stirring.
Acid Catalyst Conc. H₂SO₄ or HCl.Strongly promotes carbonyl polymerization.Add acid slowly and with cooling; consider milder Lewis acids (e.g., SnCl₄).
Carbonyl Substrate α,β-unsaturated aldehyde/ketone.Highly susceptible to polymerization.Use a stable precursor (e.g., an acetal); employ a biphasic reaction medium.[1]
Moderator (Skraup) Often omitted in basic procedures.Violent, uncontrollable exotherm.Always add FeSO₄ or boric acid as a moderator for Skraup reactions.[2][3]
Reaction Medium Homogeneous (single phase).High concentration of reactive species.Use a biphasic system (e.g., water/toluene) for DVM reactions.[1]

Key Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderator to ensure a safer and more controlled reaction.

  • Setup: In a fume hood, equip a 1-L three-necked round-bottom flask with a mechanical overhead stirrer, a dropping funnel, and a reflux condenser.

  • Charging Reactants: To the flask, add aniline (e.g., 0.25 mol), glycerol (e.g., 0.75 mol), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, e.g., 0.025 mol).

  • Acid Addition: Begin vigorous stirring. Place the flask in a cold water bath. Slowly and carefully add concentrated sulfuric acid (e.g., 1.25 mol) from the dropping funnel over a period of at least 45-60 minutes. Monitor the temperature to keep it below 120°C.

  • Reaction: After the acid addition is complete, replace the water bath with a heating mantle. Gently heat the mixture to reflux (approx. 130-140°C) and maintain reflux for 3-4 hours. The mixture will darken significantly.

  • Work-up: Allow the mixture to cool to below 100°C. Carefully dilute the mixture by slowly adding it to 2 L of cold water with stirring.

  • Neutralization & Purification: Make the solution strongly alkaline by slowly adding a 40% aqueous NaOH solution. Prepare for steam distillation. Distill the mixture with steam until the distillate is no longer oily.

  • Isolation: Extract the aqueous distillate with dichloromethane or toluene. Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude quinoline.

Protocol 2: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline (Lepidine)

This protocol utilizes a two-phase system to suppress polymerization of the carbonyl substrate.

  • Setup: In a fume hood, equip a 500-mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Charging Reactants: To the flask, add aniline (e.g., 0.1 mol), concentrated hydrochloric acid (e.g., 0.2 mol), and toluene (e.g., 100 mL). Stir to form a slurry of aniline hydrochloride.

  • Substrate Addition: Slowly add crotonaldehyde (e.g., 0.12 mol) to the stirred mixture.

  • Reaction: Heat the biphasic mixture to reflux (approx. 90-100°C) with vigorous stirring for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully make the mixture strongly alkaline (pH > 12) by adding 40% aqueous NaOH solution.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer two more times with toluene.

  • Purification: Combine the toluene extracts and wash them with brine. Dry over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation. The resulting crude product can be further purified by vacuum distillation.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Vin Chemistry. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • Daly, K. M., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 989. Retrieved from [Link]

  • ResearchGate. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • chemeurope.com. (n.d.). Doebner-Miller reaction. Retrieved from [Link]

  • PubMed. (1999). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Polymers, 15(25), 4831. Retrieved from [Link]

  • MDPI. (n.d.). Study of Quinoline Insoluble (QI) Removal for Needle Coke-Grade Coal Tar Pitch by Extraction with Fractionalized Aliphatic Solvents and Coke Formation Thereof. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • Google Patents. (n.d.). Method for extracting quinoline and isoquinoline from coal tar wash oil.
  • ResearchGate. (n.d.). The purification of coal tar by the addition of quinoline and Zn(Oh)2. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Catalysts for Quinoline-4-Carboxylic Acid Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for catalyst optimization in quinoline-4-carboxylic acid synthesis. This guide is designed for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for catalyst optimization in quinoline-4-carboxylic acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into common challenges and troubleshooting strategies, presented in a direct question-and-answer format to address specific experimental issues.

Section 1: Catalyst Selection and Core Concepts

This section addresses foundational questions regarding the choice of catalytic systems for the synthesis of quinoline-4-carboxylic acids, primarily focusing on the widely used Doebner reaction.

Q1: What are the primary catalytic strategies for synthesizing quinoline-4-carboxylic acids, and which should I choose?

The synthesis of quinoline-4-carboxylic acids is predominantly achieved through three-component reactions, with the Doebner reaction being the most common.[1] This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. The choice of catalyst is critical and largely depends on the electronic properties of your substrates, particularly the aniline.

The main catalytic approaches are:

  • Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TSA) and hydrochloric acid (HCl) are classic catalysts for the Doebner reaction.[2] They are effective for anilines with electron-donating groups.

  • Lewis Acids: These are often required for less reactive, electron-deficient anilines (e.g., those with nitro or trifluoromethyl groups).[3][4] Common Lewis acids include zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), and boron trifluoride etherate (BF₃·Et₂O).[2][5]

  • Heterogeneous Catalysts: Solid acid catalysts like zeolites, functionalized silica, or nanocatalysts offer significant advantages in terms of reusability and simplified product purification.[6][7][8]

For initial experiments with standard anilines, a Brønsted acid like p-TSA is a reliable starting point.[9] If you are working with electron-withdrawing groups, a Lewis acid such as BF₃·THF is a more robust choice.[3][4]

Q2: How do I select an optimal catalyst for an aniline with strong electron-withdrawing groups?

Anilines bearing electron-withdrawing groups (EWGs) are notoriously poor nucleophiles, which often leads to low yields in traditional Doebner reactions.[3][4] To overcome this, a more potent catalyst is required to activate the carbonyl group of the aldehyde for nucleophilic attack.

Recommendation: A strong Lewis acid is the preferred choice. Boron trifluoride complexes, such as BF₃·THF or BF₃·Et₂O , have demonstrated high activity and have been shown to significantly improve yields for electron-deficient anilines.[3][4]

Causality: The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This heightened reactivity compensates for the reduced nucleophilicity of the aniline, facilitating the initial imine formation, which is a critical step in the reaction cascade. A 2023 study highlighted that for anilines with EWGs, using BF₃·THF in acetonitrile (MeCN) at elevated temperatures (e.g., 65 °C) provides optimal conditions.[4]

Section 2: Reaction Optimization and Troubleshooting

This section provides detailed troubleshooting guides for common issues encountered during the synthesis.

Q3: My reaction yield is consistently low (<30%). What are the most likely causes and how can I systematically troubleshoot this?

Low yield is the most frequent complaint. The issue can typically be traced to the catalyst, reaction conditions, or substrate reactivity. Use the following decision tree to diagnose the problem.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Condition Issues cluster_substrates Substrate & Reagent Issues Start Problem: Low Yield Catalyst Step 1: Evaluate Catalyst Start->Catalyst C1 Is the catalyst appropriate for the aniline's electronics? Catalyst->C1 Check Conditions Step 2: Optimize Conditions Cond1 Is the temperature correct? (Too high -> tar; Too low -> stall) Conditions->Cond1 Check Substrates Step 3: Check Substrates Sub1 Confirm purity of aniline, aldehyde, and pyruvic acid. Substrates->Sub1 Check C2 Is catalyst loading optimal? C1->C2 Yes C3 Is the catalyst active/fresh? C2->C3 Yes C3->Conditions Yes Cond2 Is the solvent optimal? (Try MeCN or EtOH) Cond1->Cond2 Yes Cond3 Is reaction time sufficient? (Monitor by TLC/HPLC) Cond2->Cond3 Yes Cond3->Substrates Yes Sub2 Consider slow addition of pyruvic acid. Sub1->Sub2 Yes

Caption: A decision tree for troubleshooting low reaction yields.

Detailed Troubleshooting Steps:

  • Catalyst Selection & Loading: For electron-neutral or rich anilines, start with p-TSA (10-20 mol%).[9] For electron-poor anilines, switch to BF₃·THF (0.5-1.0 equivalents).[3] Excessively high catalyst loading can sometimes promote polymerization.[10]

  • Solvent: The choice of solvent is crucial. While ethanol is common, acetonitrile (MeCN) has been shown to provide superior yields in many cases, especially when using Lewis acid catalysts.[3]

  • Temperature: The reaction often requires heating, but excessive temperatures (>100-110 °C) can lead to the formation of tar and byproducts.[10][11] A vigorous exothermic reaction may require initial cooling.[10]

  • Reagent Addition: For sensitive substrates, the slow, dropwise addition of pyruvic acid to the mixture of aniline, aldehyde, and catalyst can significantly improve yields by maintaining a low concentration of the reactive enol intermediate.[3][4]

Q4: My reaction is producing a large amount of dark, intractable tar. How can this be prevented?

Tar formation is a classic sign of uncontrolled polymerization, often catalyzed by strong acids.[10] This occurs when side reactions, such as the self-condensation of aldehydes or pyruvic acid, dominate over the desired product pathway.

Preventative Measures:

  • Reduce Catalyst Concentration: Start by lowering the catalyst loading. While catalytic amounts are needed, excess acid can accelerate unwanted polymerization.

  • Control Temperature: This is the most critical parameter. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting the reaction at 0 °C or room temperature before gently heating.

  • Optimize Reagent Stoichiometry: Some protocols report improved yields by using a slight excess of the aniline and aldehyde relative to pyruvic acid.[4] This can favor the desired three-component reaction over self-condensation pathways.

  • Use a Milder Catalyst: If tarring persists with strong acids like H₂SO₄ or BF₃·Et₂O, consider switching to a milder catalyst. Sulfamic acid (H₂NSO₃H) or certain heterogeneous catalysts can be effective alternatives that often result in cleaner reactions.[7][11]

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield Inappropriate catalyst; Non-optimal temperature/solvent; Impure reagents.Match catalyst to aniline electronics (e.g., BF₃·THF for EWGs)[3][4]; Screen solvents (MeCN is often best)[3]; Monitor reaction by TLC to find optimal time/temp.
Tar Formation Excessively high temperature; High catalyst concentration; Uncontrolled exotherm.Reduce reaction temperature[10]; Lower catalyst loading; Use dropwise addition of a key reagent (e.g., pyruvic acid).[3]
Poor Regioselectivity Substrate structure (e.g., meta-substituted anilines); Reaction mechanism ambiguity.Change catalyst type (Lewis vs. Brønsted) to favor a different pathway[12]; Modify reaction conditions (e.g., solvent, temp) as selectivity can be sensitive.
Catalyst Deactivation (Heterogeneous) Pore blockage by polymers; Leaching of active sites.Wash catalyst with solvent to remove adsorbed species; Perform calcination to burn off organic residues (for stable inorganic catalysts).

Table 1: Troubleshooting Guide for Common Issues in Quinoline-4-Carboxylic Acid Synthesis.

Section 3: Advanced Topics and Catalyst Systems

This section explores modern catalytic systems and more complex mechanistic considerations.

Q5: What are the primary advantages of using heterogeneous or nanocatalysts for this synthesis?

Heterogeneous and nanocatalysts are central to green chemistry approaches for quinoline synthesis.[13] Their main advantages over traditional homogeneous catalysts include:

  • Ease of Separation and Reusability: The catalyst can be recovered by simple filtration, which simplifies product workup and significantly reduces cost and waste.[6][7]

  • Improved Stability: Many solid catalysts exhibit higher thermal stability compared to their homogeneous counterparts.

  • Potentially Milder Reaction Conditions: Some nanocatalysts have shown high activity under solvent-free conditions or at lower temperatures, further enhancing the environmental friendliness of the process.[14][15]

  • Enhanced Selectivity: The defined pore structures of catalysts like zeolites can impart shape selectivity, potentially improving product regioselectivity.[6]

Examples include sulfonic acid-functionalized graphitic carbon nitride (g-C₃N₄-SO₃H)[7], zeolite-based catalysts[6], and various magnetic nanocatalysts that can be easily recovered with an external magnet.[15]

Q6: How does the catalyst influence the reaction mechanism and potential byproducts in the Doebner reaction?

The catalyst plays a pivotal role in dictating the reaction pathway. The Doebner reaction is believed to proceed through a series of steps, including imine formation, Michael addition, cyclization, and oxidation.

Doebner_Mechanism Aniline Aniline Catalyst Acid Catalyst (H+) Aldehyde Aldehyde PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Imine Schiff Base (Imine) Catalyst->Imine Condensation (-H₂O) Adduct Michael Adduct Imine->Adduct Michael Addition Enol->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Dihydroquinoline Dihydroquinoline -4-carboxylic acid Cyclized->Dihydroquinoline Dehydration (-H₂O) Quinoline Quinoline-4- carboxylic acid Dihydroquinoline->Quinoline Oxidation (H-transfer)

Caption: Simplified mechanism of the acid-catalyzed Doebner reaction.

The acid catalyst is essential for several steps:

  • Imine Formation: It protonates the aldehyde carbonyl, activating it for attack by the aniline.

  • Enol Formation: It catalyzes the tautomerization of pyruvic acid to its enol form.

  • Cyclization: It promotes the intramolecular electrophilic aromatic substitution that forms the new heterocyclic ring.

A key feature of the Doebner reaction is the "hydrogen-transfer" step, where an intermediate (often a second molecule of the initially formed imine) acts as the oxidant to aromatize the dihydroquinoline intermediate to the final quinoline product.[3][9][16] The choice of catalyst can influence the efficiency of this redox process. Inefficient oxidation can lead to the isolation of dihydroquinoline byproducts.

References
  • Yuan, G., et al. (2017). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Advances. Available at: [Link]

  • Yuan, G., et al. (2017). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Advances. Available at: [Link]

  • Chen, H., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available at: [Link]

  • Puttaswamy, M., et al. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports. Available at: [Link]

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Komatsu, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Madsen, C., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate (2023). Plausible mechanism for the synthesis of quinoline-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Komatsu, H., et al. (2013). Three-Component Synthesis of Quinoline-4-Carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

  • Google Patents (2015). Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • Patil, S., et al. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. Available at: [Link]

  • Redd, R., et al. (2003). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. Available at: [Link]

  • Bains, A. K., et al. (2020). Homogeneous Nickel-Catalyzed Sustainable Synthesis of Quinoline and Quinoxaline under Aerobic Conditions. ACS Publications. Available at: [Link]

  • ResearchGate (2017). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Available at: [Link]

  • Langer, P., et al. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Thieme. Available at: [Link]

  • ResearchGate (2020). Homogeneous Nickel-Catalyzed Sustainable Synthesis of Quinoline and Quinoxaline under Aerobic Conditions. ResearchGate. Available at: [Link]

  • Stevenson, S., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

  • Wallace, D., et al. (2002). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. ACS Publications. Available at: [Link]

  • ResearchGate (2023). Hydrogenation of quinolines with homogeneous catalysts. ResearchGate. Available at: [Link]

  • ResearchGate (2020). Optimizing reaction parameters for the preparation of benzo‐[h]quinoline‐4‐carboxylic acid. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (2024). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Alam, M., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. MDPI. Available at: [Link]

  • Wikipedia (2023). Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Denmark, S., et al. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ACS Publications. Available at: [Link]

  • Ghasemi, S., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Publications. Available at: [Link]

  • Dialnet (2016). Support effect on conversion of quinoline over res2 catalyst. Dialnet. Available at: [Link]

  • ResearchGate (2023). Doebner–von Miller reaction catalyzed by mesoporous polymeric solid acid: an efficient route to produce 1,10-phenanthroline. ResearchGate. Available at: [Link]

  • ResearchGate (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. ResearchGate. Available at: [Link]

  • Alam, M., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols: An Overview. ACS Publications. Available at: [Link]

  • ResearchGate (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Substituted Quinoline Carboxylic Acids

Welcome to the technical support center for the purification of substituted quinoline carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted quinoline carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the purification of this important class of compounds. The purity of active pharmaceutical ingredients (APIs) is a critical factor that can directly impact a drug's therapeutic efficacy and safety.[1][2] This guide offers practical, in-depth solutions to streamline your purification workflows and ensure the highest quality of your final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of substituted quinoline carboxylic acids in a question-and-answer format.

Issue 1: Poor Solubility of the Target Compound

Q: My substituted quinoline carboxylic acid has very low solubility in common organic solvents, making chromatographic purification and crystallization difficult. What strategies can I employ to overcome this?

A: Poor solubility is a frequent challenge with quinoline carboxylic acids due to their rigid, planar structure and the presence of both a basic nitrogen atom and an acidic carboxylic acid group.[3][4][5] This can lead to strong intermolecular interactions and high crystal lattice energy.[6]

Root Cause Analysis:

  • Amphoteric Nature: The presence of both acidic (carboxylic acid) and basic (quinoline nitrogen) functional groups can lead to zwitterion formation, which often results in high melting points and low solubility in organic solvents.

  • Crystal Packing: Strong hydrogen bonding and π-π stacking interactions between the quinoline rings can lead to a highly stable crystal lattice that is difficult to solvate.[7]

  • Substituent Effects: The nature and position of substituents on the quinoline ring can significantly impact solubility.[6] For instance, bulky, non-polar substituents may decrease aqueous solubility, while polar substituents might have the opposite effect.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor solubility.

Detailed Protocols:

  • Protocol 1: Purification via pH Modulation (Acid-Base Extraction)

    • Dissolve the crude substituted quinoline carboxylic acid in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with an aqueous base (e.g., 1M NaOH or 1M NaHCO₃) to deprotonate the carboxylic acid, forming the water-soluble carboxylate salt. The basic impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

    • Acidify the aqueous layer with an aqueous acid (e.g., 1M HCl) to a pH where the quinoline carboxylic acid precipitates out.[8] The optimal pH will depend on the pKa of the specific derivative.

    • Filter the precipitate, wash with deionized water to remove any inorganic salts, and dry under vacuum.

  • Protocol 2: Recrystallization from a High-Boiling Point Solvent

    • In a fume hood, suspend the crude product in a minimal amount of a high-boiling point polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9]

    • Heat the suspension with stirring until the solid dissolves completely.

    • Slowly cool the solution to room temperature to allow for the formation of well-defined crystals.

    • If crystallization does not occur, consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then allow it to stand.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.

Issue 2: Co-elution of Impurities during Chromatography

Q: I am using reverse-phase HPLC for purification, but some impurities are co-eluting with my target compound. How can I improve the separation?

A: Co-elution is a common problem, especially with structurally similar impurities such as regioisomers or precursors.[10] Optimizing the chromatographic conditions is key to achieving baseline separation.

Root Cause Analysis:

  • Similar Polarity: Impurities with polarities very close to the target compound will have similar retention times.

  • Inadequate Mobile Phase: The chosen mobile phase may not be providing sufficient selectivity for the components of the mixture.

  • Suboptimal Stationary Phase: The column chemistry may not be ideal for discriminating between the target compound and the impurities.

Troubleshooting Strategies:

StrategyDescriptionRecommended Action
Mobile Phase Modification Altering the mobile phase composition can significantly impact selectivity.- Change the organic modifier: If using acetonitrile, try methanol or vice versa. The different solvent properties can alter the interactions with the stationary phase. - Adjust the pH: For ionizable compounds like quinoline carboxylic acids, small changes in the mobile phase pH can dramatically affect retention times and selectivity.[4][5] - Introduce an ion-pairing reagent: For highly polar compounds, adding an ion-pairing reagent like trifluoroacetic acid (TFA) can improve peak shape and resolution.
Stationary Phase Selection Different column chemistries offer different separation mechanisms.- Try a different reverse-phase column: If using a C18 column, consider a C8, phenyl-hexyl, or polar-embedded column. These offer different selectivities. - Consider an alternative chromatographic mode: For challenging separations, techniques like HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode chromatography can be effective.[3][11]
Gradient Optimization The gradient profile can be fine-tuned to improve resolution.- Decrease the gradient slope: A shallower gradient will increase the run time but can significantly improve the separation of closely eluting peaks. - Incorporate an isocratic hold: An isocratic hold at a specific mobile phase composition can help to separate critical pairs.

Experimental Protocol: HPLC Method Development for a Substituted Quinoline Carboxylic Acid

This protocol provides a starting point for developing a robust HPLC purification method.[12]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a linear gradient from 10% to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 289 nm).[12]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Based on the initial results, adjust the parameters as described in the table above to optimize the separation.

Issue 3: Removal of Residual Metal Catalysts

Q: My synthesis involves a palladium-catalyzed cross-coupling reaction, and I am struggling to remove the residual palladium from my final product. What are the best methods for this?

A: Residual metal catalysts are a significant concern in pharmaceutical development due to their potential toxicity.[13] Several techniques can be employed for their removal.

Root Cause Analysis:

  • Coordination: The quinoline nitrogen and/or the carboxylic acid group can coordinate to the metal center, making it difficult to remove by simple filtration or extraction.

  • Insoluble Species: The catalyst may have precipitated out as insoluble metal particles that are difficult to separate from the product.

Metal Scavenging Workflow:

Caption: Workflow for removing residual metal catalysts.

Protocol: Metal Scavenging with Functionalized Silica

  • Dissolve the crude product in a suitable organic solvent.

  • Add a metal scavenger, such as a thiol-functionalized silica gel (typically 5-10 wt% equivalence relative to the theoretical amount of residual metal).

  • Stir the mixture at room temperature or slightly elevated temperature for a few hours to allow for complete scavenging.

  • Filter off the silica scavenger.

  • Concentrate the filtrate to obtain the purified product.

  • Analyze the product for residual metal content using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of substituted quinoline carboxylic acids?

A1: The impurity profile will depend on the synthetic route employed.[14] Common synthetic methods include the Doebner, Pfitzinger, and Friedländer reactions.[15] Potential impurities include:

  • Starting materials: Unreacted anilines, aldehydes, or ketones.

  • Regioisomers: If unsymmetrical starting materials are used, different regioisomers of the quinoline core can be formed.[10][16]

  • Byproducts from side reactions: Self-condensation of ketones (aldol reaction) is a common side reaction.[16]

  • Residual solvents: Solvents used in the reaction or purification steps.[14][17]

  • Catalysts: Acid or metal catalysts used in the synthesis.[18][19]

Q2: I have a racemic mixture of a chiral substituted quinoline carboxylic acid. What are the recommended methods for chiral separation?

A2: Chiral separation is crucial for the development of stereoisomerically pure drugs. The most common methods for resolving enantiomers of quinoline carboxylic acids are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective technique.[20][21] Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptides are often successful.[20]

  • Diastereomeric Salt Formation: The racemic carboxylic acid can be reacted with a chiral base (e.g., a chiral amine) to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the separated diastereomeric salt with an acid.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is gaining popularity as a green and efficient alternative to HPLC for preparative chiral separations.[22]

Q3: How do I choose the best crystallization solvent for my substituted quinoline carboxylic acid?

A3: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[23] A systematic approach to solvent screening is recommended:

  • Solubility Testing: Test the solubility of a small amount of your compound in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane).

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be used.[23] This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (anti-solvent) until the solution becomes turbid.

  • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. Slow cooling generally yields larger, purer crystals.

Q4: Are there any specific safety precautions I should take when working with substituted quinoline carboxylic acids?

A4: As with any chemical, it is essential to consult the Safety Data Sheet (SDS) for the specific compound you are working with. General safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when handling volatile solvents.

  • Handling Powders: Avoid inhaling fine powders. Use appropriate engineering controls or respiratory protection if necessary.

  • Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.

References

  • Understanding Compound Purification Practices. Moravek. [Link]

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. [Link]

  • Purification Solutions for Pharmaceutical Compounds. Neopharm Labs. [Link]

  • Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. PubMed. [Link]

  • Picking the best purification method for your API can be a tricky challenge. Tayana. [Link]

  • Chiral separation by a terminal chirality triggered P-helical quinoline oligoamide foldamer. PubMed. [Link]

  • Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Medium. [Link]

  • Preparative Purification Solutions in Drug Discovery Synthesis. YouTube. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs. The Journal of Organic Chemistry. [Link]

  • Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. ResearchGate. [Link]

  • Fractionation, purification and downstream processing of biologics. European Pharmaceutical Review. [Link]

  • New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. MDPI. [Link]

  • Strategies for Managing API Impurities in Drug Development. Pharma Times Official. [Link]

  • Purification of Quinoline. Chempedia - LookChem. [Link]

  • A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. ResearchGate. [Link]

  • Purification of APIs. ZEOCHEM. [Link]

  • API Purification. Zamann Pharma Support GmbH. [Link]

  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. National Institutes of Health. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central. [Link]

  • Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. Arkivoc. [Link]

  • Method for purifying quinolinecarboxylic acid derivative.
  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]

  • Quinoline. Wikipedia. [Link]

  • Separation of 8-Nitroquinoline-2-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry. [Link]

  • (PDF) Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. ResearchGate. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. MDPI. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Polymerization in α,β-Unsaturated Carbonyl Reactions

Welcome to the technical support center for handling α,β-unsaturated carbonyl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging iss...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling α,β-unsaturated carbonyl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of unintended polymerization. Due to their conjugated electronic structure, these valuable reagents are inherently susceptible to polymerization, which can compromise reaction yields, purity, and even safety.[1][2] This resource provides in-depth, field-proven insights into the causes of polymerization and offers practical, evidence-based strategies for its prevention and control.

Frequently Asked Questions (FAQs)

Q1: Why did my acrylate monomer solidify in its storage container?

A: Spontaneous polymerization during storage is a frequent issue. It is typically caused by the depletion of the added polymerization inhibitor, often accelerated by improper storage conditions such as exposure to heat, light, or atmospheric oxygen.[3][4][5] Most commercial monomers, like acrylic acid, are stabilized with inhibitors such as the monomethyl ether of hydroquinone (MEHQ), which require the presence of dissolved oxygen to function effectively.[3] Storing the container in a cool, dark, and well-ventilated area is crucial.[4][6]

Q2: I'm running a Michael addition with a strong base and getting a lot of polymer. What's happening?

A: While free-radical polymerization is common, α,β-unsaturated carbonyls are also highly susceptible to anionic polymerization, especially when strong nucleophiles or bases are used.[7] The nucleophile can attack the β-carbon, initiating a chain-growth polymerization that competes with your desired conjugate addition.[8][9] To mitigate this, consider using a milder base, controlling the stoichiometry carefully, or running the reaction at a lower temperature to favor the thermodynamic Michael adduct over the kinetically rapid polymerization.[10]

Q3: Do I always need to remove the inhibitor before my reaction?

A: Not always, but it is highly recommended for achieving reproducible results.[11] Inhibitors are designed to scavenge radicals, the same species you might be trying to generate in a controlled polymerization or that can be formed as byproducts in other reactions.[11][12] Their presence can lead to induction periods, lower yields, or complete reaction failure.[12] However, for some non-radical reactions like certain Michael additions, the small amount of inhibitor may not significantly interfere.[13] When in doubt, removing the inhibitor provides better control over your reaction.[12]

Q4: What is the safest and most effective way to remove a phenolic inhibitor like MEHQ from my monomer?

A: For laboratory-scale work, the most common and effective methods are washing with an aqueous base (caustic wash) or passing the monomer through a column of basic activated alumina.[12]

  • Caustic Washing: Involves extracting the weakly acidic inhibitor into a dilute aqueous sodium hydroxide solution. This requires subsequent washing with water and brine, followed by thorough drying of the monomer.[12]

  • Alumina Column: Passing the monomer through a plug or column of activated basic alumina is a fast and efficient way to adsorb the inhibitor.[12][14] This method avoids introducing water into your system. It is critical to use the purified, inhibitor-free monomer immediately, as it is now highly prone to polymerization.[12]

Troubleshooting Guide: Diagnosing and Solving Polymerization Issues

This section addresses specific experimental problems. Identify your issue below to find its probable causes and recommended solutions.

Issue 1: Polymerization During Storage or Thawing
  • Symptoms: The monomer has become viscous, contains solid chunks, or has completely solidified.

  • Probable Causes:

    • Inhibitor Depletion: The inhibitor has been consumed over time due to exposure to heat or light.

    • Oxygen Exclusion: Phenolic inhibitors like MEHQ and hydroquinone require oxygen to function. Storing under a completely inert atmosphere for extended periods can render them ineffective.[3]

    • Improper Thawing: When a frozen monomer like acrylic acid is thawed, the inhibitor may not redistribute evenly. Withdrawing liquid from a partially thawed container can leave the remaining solid with a dangerously low inhibitor concentration.[6]

  • Solutions:

    • ✓ Action: Always store monomers according to the manufacturer's recommendations, typically in a cool, dark place in the original container, which is often designed to permit air headspace.[3][15]

    • ✓ Action: If a monomer has frozen, thaw it completely and gently agitate the container to ensure the inhibitor is homogeneously mixed before use. Avoid localized overheating during thawing.[6]

    • ✓ Action: Regularly check the expiration date and visual appearance of your monomers.

Issue 2: Polymerization During a Reaction (e.g., Michael Addition, Aldol Condensation)
  • Symptoms: The reaction mixture becomes an intractable solid, a precipitate forms unexpectedly, or yields of the desired product are very low with significant high-molecular-weight material observed.

  • Probable Causes:

    • Anionic Polymerization: Strong bases (e.g., organolithiums, Grignards, strong alkoxides) can initiate rapid anionic polymerization.[7]

    • Radical Formation: High reaction temperatures or the presence of radical-initiating impurities can trigger free-radical polymerization. This is especially problematic during exothermic reactions where thermal control is lost.[16][17]

    • High Concentration: High monomer concentration increases the probability of chain-growth reactions.

  • Solutions:

    • ✓ Action: Control Temperature: Run the reaction at the lowest effective temperature. Use an ice bath to dissipate heat from exothermic additions.

    • ✓ Action: Choose Reagents Carefully: If possible, opt for weaker bases or catalysts that are less likely to initiate anionic polymerization.[10]

    • ✓ Action: Maintain Dilution: Perform the reaction at a suitable dilution. A slow, controlled addition of one reagent to the other can help maintain a low instantaneous concentration of the reactive species.

    • ✓ Action: Add a Reaction-Compatible Inhibitor: For reactions run at elevated temperatures, consider adding a small amount of a radical inhibitor like phenothiazine or hydroquinone, provided it doesn't interfere with your desired chemistry.[18]

Issue 3: Polymerization During Purification (Distillation)
  • Symptoms: The material in the distillation flask solidifies or "pops," or the distillation column becomes clogged.

  • Probable Causes:

    • Thermal Initiation: The high temperatures required for distillation can initiate thermal polymerization, especially once the volatile inhibitor has been removed.[12]

    • Inhibitor Removal: Standard inhibitors like MEHQ are volatile and will co-distill with the monomer, leaving the distillation pot unprotected.

  • Solutions:

    • ✓ Action: Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, minimizing thermal stress on the monomer.[12]

    • ✓ Action: Add a Non-Volatile Inhibitor: Add a small amount of a non-volatile inhibitor, such as copper shavings or copper(II) salts, to the distillation flask. This will protect the material in the pot without contaminating the distillate.[11]

    • ✓ Action: Ensure Condenser is Free of Inhibitor: Do not place inhibitors in the receiving flask or condenser, as this will contaminate your purified product. The vapor phase is generally less prone to polymerization.[11][15]

Key Prevention Strategies: A Deeper Dive

Strategic Use of Inhibitors

Inhibitors are the first line of defense against unwanted polymerization. They work by intercepting the reactive intermediates that propagate the polymer chain.

  • Free-Radical Inhibitors (Radical Scavengers): These are the most common type.

    • Mechanism: They react with and neutralize growing polymer radicals (P•) to form stable, non-radical species, effectively terminating the chain reaction. Phenolic inhibitors like hydroquinone require oxygen to form the active quinone species.

    • Examples: Hydroquinone (HQ), Monomethyl ether of hydroquinone (MEHQ), Butylated hydroxytoluene (BHT), Phenothiazine.[3][16]

  • Anionic Polymerization Inhibitors:

    • Mechanism: While less common as additives, protic substances like water or alcohols can act as terminating agents in anionic polymerizations by protonating the propagating carbanionic chain end.[7] Careful exclusion of unintentional water is key to living anionic polymerization, but its controlled addition can terminate an unwanted reaction.

Table 1: Common Free-Radical Inhibitors and Their Properties

InhibitorCommon AbbreviationTypical ConcentrationKey Characteristics
HydroquinoneHQ100-1000 ppmHighly effective, requires oxygen to function.
Monomethyl ether of hydroquinoneMEHQ15-200 ppmMost common stabilizer for commercial acrylates. Requires oxygen.[3]
Butylated hydroxytolueneBHT100-500 ppmEffective radical scavenger, often used in food and pharma applications.
PhenothiazinePTZ200-1000 ppmVery effective at higher temperatures; does not require oxygen.[18]
Control of Reaction Environment

The reaction environment plays a critical role in preventing polymerization.

  • Temperature: Higher temperatures increase the rate of both initiation and propagation of polymer chains. Maintaining low and consistent temperatures is one of the most effective control measures.[10]

  • Atmosphere:

    • For radical reactions , oxygen can be both an initiator (forming peroxides) and an inhibitor (reacting with carbon-centered radicals to form less reactive peroxy radicals).[19] For storage with phenolic inhibitors, its presence is essential.[3] During a reaction, sparging with an inert gas like nitrogen or argon is a standard practice to prevent side reactions and peroxide formation.

    • For anionic reactions , an inert atmosphere is absolutely critical to prevent quenching of the anionic intermediates by oxygen or moisture.[7]

  • Light: UV light can initiate radical polymerization. Reactions should be protected from light by using amber glass vessels or by wrapping the flask with aluminum foil.[15]

Visualizing the Problem and Solution

Understanding the mechanism of polymerization helps in identifying the points of intervention.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Inhibition I Initiator (I) (Heat, Light, Base) IM Active Center (I-M) = radical or anion I->IM Reacts with M1 Monomer (M) IM2 Active Center (I-M) IMM Growing Chain (I-M-M) IM2->IMM Adds to M2 Monomer (M) Chain Growing Chain (P*) DeadPolymer Inactive Polymer (P-H) Chain->DeadPolymer Reacts with Inhibitor Inhibitor (InH) Inhibitor->DeadPolymer

Caption: Free-radical polymerization pathway and the role of inhibitors.

Experimental Protocol: Inhibitor Removal Using an Alumina Column

This protocol describes a standard, reliable method for removing phenolic inhibitors (e.g., MEHQ, HQ) from liquid monomers like acrylates and methacrylates prior to reaction.[12]

Materials:

  • Monomer containing inhibitor

  • Basic activated alumina (Activity I)

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Clean, dry receiving flask (preferably amber glass or covered in foil)

Procedure:

  • Column Preparation:

    • Secure the chromatography column vertically to a stand.

    • Insert a small plug of glass wool or cotton into the bottom of the column to retain the alumina.

    • Add the basic activated alumina to the column. A bed height of 5-10 cm is typically sufficient for lab-scale purifications (e.g., 5-50 mL of monomer). Gently tap the column to ensure even packing.

  • Purification:

    • Carefully add the monomer to the top of the alumina bed.

    • Open the stopcock and allow the monomer to percolate through the column under gravity. Do not apply pressure unless absolutely necessary, as this can heat the column.

    • Collect the purified, inhibitor-free monomer in the receiving flask.

  • Post-Purification Handling:

    • Crucial Step: The purified monomer is now highly susceptible to polymerization and should be used immediately.[12]

    • If immediate use is not possible, store the purified monomer in a refrigerator, under an inert atmosphere (argon or nitrogen), and protected from light for the shortest possible time.

G Start Start: Inhibited Monomer PrepColumn 1. Prepare Column (Glass wool + Basic Alumina) Start->PrepColumn AddMonomer 2. Add Monomer to Column PrepColumn->AddMonomer Elute 3. Elute Monomer (Gravity flow) AddMonomer->Elute Collect 4. Collect Purified Monomer Elute->Collect Use 5. Use Immediately! Collect->Use Store Short-term Storage (Cold, Dark, Inert Gas) Use->Store If necessary

Caption: Workflow for removing polymerization inhibitors via an alumina column.

References

  • US4144137A - Method for removal of polymerization inhibitor. Google Patents.
  • Efficient Removal of Polymerization Inhibitors by Adsorption on the Surface of an Optimized Alumina. Langmuir, ACS Publications. Available at: [Link]

  • JP2000508348A - How to remove polymerization inhibitors from monomer mixtures with the help of doped alumina. Google Patents.
  • Inhibition of Free Radical Polymerization: A Review. Polymers (Basel), PubMed Central, NIH. Available at: [Link]

  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]

  • Acrylic acid (HSG 104, 1997). INCHEM. Available at: [Link]

  • Acrylic acid properties and safety measures and emergency treatment. Company News. Available at: [Link]

  • α,β-Unsaturated carbonyl compound. Wikipedia. Available at: [Link]

  • Safe Handling and Storage of Acrylate Monomers. Basic Acrylic Monomer Manufacturers, Inc. Available at: [Link]

  • Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences, PubMed Central. Available at: [Link]

  • Should I remove inhibitor from methyl acrylate? Chemistry Stack Exchange. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review. Semantic Scholar. Available at: [Link]

  • Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech. Available at: [Link]

  • ICSC 0688 - ACRYLIC ACID. International Chemical Safety Cards. Available at: [Link]

  • Inhibition of Free Radical Polymerization: A Review. PubMed. Available at: [Link]

  • What factors to control or omit to avoid or slow down Michael addition reactions? ResearchGate. Available at: [Link]

  • α,β-Unsaturated Carbonyl Compounds. Chapter 21 Summary. Available at: [Link]

  • How can I block michael acceptor group from reacting with nitrogen during synthesis? ResearchGate. Available at: [Link]

  • 18.15: α,β-Unsaturated Carbonyl Compounds. Chemistry LibreTexts. Available at: [Link]

  • How to prevent second addition of Acrylate Compound to Primary Amines? ResearchGate. Available at: [Link]

  • 3) α,β-Unsaturated carbonyl compounds: 3:1) Structure and properties. University of Palestine. Available at: [Link]

  • Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Addition. Frontiers in Chemistry. Available at: [Link]

  • Troubleshooting step growth polymerization. Reddit. Available at: [Link]

  • Anionic addition polymerization. Wikipedia. Available at: [Link]

  • Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions. Chemical Society Reviews, RSC Publishing. Available at: [Link]

  • Conjugate Addition Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]

  • Conjugate Addition Reactions. Chemistry LibreTexts. Available at: [Link]

  • 25.19: Polymerization - Addition Polymers. Chemistry LibreTexts. Available at: [Link]

  • Addition Polymerization. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic Acid

Welcome to the technical support center for the synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis and scale-up of this important quinoline derivative. Our goal is to equip you with the necessary knowledge to navigate the potential challenges of this synthesis, ensuring a successful and efficient process.

Introduction to the Synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic Acid

The synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic acid is most commonly achieved through the Doebner reaction. This versatile method involves a one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1][2] For the target molecule, the specific reactants are 4-ethylaniline, acetaldehyde, and pyruvic acid. While the Doebner reaction is a powerful tool for constructing the quinoline scaffold, scaling up this process can introduce challenges related to reaction control, product purity, and yield. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic acid via the Doebner reaction.

Question 1: My reaction is producing a low yield of the desired product. What are the likely causes and how can I improve it?

Answer:

Low yields in the Doebner synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic acid can stem from several factors, particularly during scale-up. The primary areas to investigate are reaction conditions and reagent quality.

  • Sub-optimal Reaction Temperature: The condensation and subsequent cyclization steps are temperature-sensitive. Too low a temperature can lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products and tar. It is crucial to maintain the recommended reaction temperature, typically a gentle reflux.

  • Inefficient Mixing: On a larger scale, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to side reactions.[3] Ensure vigorous and homogenous mixing throughout the reaction. For larger batches, consider switching from a magnetic stirrer to an overhead mechanical stirrer.

  • Poor Quality Reagents: The purity of your starting materials is critical. Impurities in the 4-ethylaniline, acetaldehyde, or pyruvic acid can interfere with the reaction. Ensure you are using reagents of appropriate purity and consider re-purifying them if necessary. Acetaldehyde, in particular, can be problematic due to its low boiling point and tendency to form paraldehyde. It is advisable to use freshly distilled acetaldehyde.

  • Incorrect Stoichiometry: While the reaction is a 1:1:1 condensation, slight adjustments to the stoichiometry can sometimes improve yields. Experiment with a small excess of the more volatile component, acetaldehyde, to compensate for any evaporative losses.

Question 2: I am observing a significant amount of dark, tarry byproducts in my reaction mixture, making purification difficult. What is causing this and how can I prevent it?

Answer:

The formation of tar is a common issue in quinoline syntheses, often due to polymerization and side reactions of the aldehyde and other reactive intermediates, especially under harsh acidic conditions.

  • Uncontrolled Exotherm: The initial condensation reaction can be exothermic. On a larger scale, this exotherm can be more difficult to control, leading to a rapid temperature increase and subsequent polymerization.[3] To mitigate this, consider adding the acetaldehyde portion-wise to the reaction mixture to better control the rate of reaction and heat generation.

  • Acid Catalyst Concentration: While an acid catalyst is necessary, too high a concentration or the use of a very strong acid can promote side reactions. If using a strong acid like sulfuric or hydrochloric acid, ensure it is added slowly and with efficient cooling. Alternatively, explore the use of milder catalysts.

  • Reaction Time: Prolonged reaction times at elevated temperatures can contribute to the formation of degradation products. Monitor the reaction progress by Thin Layer Chromatography (TLC) and aim to stop the reaction as soon as the starting materials are consumed.

Question 3: My final product is difficult to purify, and I suspect the presence of isomeric impurities. How can I confirm this and improve the purity?

Answer:

While the Doebner reaction generally provides good regioselectivity for the 4-carboxylic acid derivative, the presence of other impurities can complicate purification.

  • Identification of Impurities: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of the impurities. Common impurities could include unreacted starting materials or byproducts from the self-condensation of acetaldehyde.

  • Purification Strategy:

    • Crystallization: 6-Ethyl-2-methylquinoline-4-carboxylic acid is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid) is often the most effective method for purification on a larger scale.

    • pH Adjustment: As a carboxylic acid, the product's solubility is pH-dependent. You can purify the product by dissolving the crude material in a basic aqueous solution (e.g., sodium bicarbonate), filtering off any insoluble impurities, and then re-precipitating the pure carboxylic acid by adding acid (e.g., hydrochloric acid) until the pH is acidic.

    • Column Chromatography: While effective on a small scale, column chromatography can be cumbersome for large-scale purification. It should be reserved for situations where crystallization and acid-base extraction are ineffective.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic acid via the Doebner reaction?

A1: The Doebner reaction mechanism involves a sequence of condensation, cyclization, and oxidation steps.[1]

  • Aldol Condensation: Acetaldehyde undergoes an aldol condensation to form crotonaldehyde.

  • Michael Addition: The 4-ethylaniline undergoes a Michael addition to the α,β-unsaturated aldehyde (crotonaldehyde).

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to form a dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline. In the Doebner reaction, the Schiff base formed between another molecule of aniline and the aldehyde can act as the oxidizing agent.

Q2: Are there alternative synthetic routes to 6-Ethyl-2-methylquinoline-4-carboxylic acid?

A2: Yes, other classical quinoline syntheses could be adapted. The Pfitzinger reaction , for example, involves the condensation of isatin with a carbonyl compound.[5] In this case, 5-ethylisatin could be reacted with acetone to yield the desired product. However, the Doebner reaction is often more direct for this specific substitution pattern. The Combes quinoline synthesis is another possibility, which involves the reaction of an aniline with a β-diketone.[6][7]

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: Scaling up any chemical reaction requires careful consideration of safety.

  • Exothermic Reaction: As mentioned, the reaction can be exothermic. Ensure you have adequate cooling capacity and a plan for controlling the temperature.

  • Reagent Handling: Acetaldehyde is volatile and flammable. Work in a well-ventilated fume hood and take precautions against ignition sources. Strong acids are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Pressure Build-up: If the reaction is run in a sealed vessel, be aware of the potential for pressure build-up due to the formation of gaseous byproducts or the volatility of acetaldehyde. It is generally recommended to run the reaction under a reflux condenser open to the atmosphere (or an inert gas line).

Experimental Protocol: Doebner Synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic acid

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and scale.

Materials and Equipment:

  • 4-ethylaniline

  • Acetaldehyde (freshly distilled)

  • Pyruvic acid

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Round-bottom flask

  • Reflux condenser

  • Mechanical stirrer (for larger scale)

  • Heating mantle with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 4-ethylaniline (1.0 eq) and pyruvic acid (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (catalytic amount).

  • With vigorous stirring, add acetaldehyde (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to a gentle reflux.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Filter the crude product and wash it with cold ethanol.

  • For purification, dissolve the crude solid in a dilute aqueous solution of sodium hydroxide.

  • Filter the solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and slowly add hydrochloric acid with stirring until the pH is acidic (pH ~4-5), causing the purified product to precipitate.

  • Filter the purified 6-Ethyl-2-methylquinoline-4-carboxylic acid, wash with cold water, and dry under vacuum.

Parameter Recommendation Rationale
Solvent Ethanol, Methanol, or Acetic AcidGood solubility for reactants and facilitates appropriate reaction temperature.
Catalyst Concentrated HCl or H2SO4Protic acid catalyst is required for the condensation and cyclization steps.
Temperature RefluxEnsures sufficient energy for the reaction to proceed to completion.
Reaction Time 4-12 hoursDependent on scale and specific reaction conditions. Monitor by TLC.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 6-Ethyl-2-methylquinoline-4-carboxylic acid.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification A 1. Charge Reactants (4-Ethylaniline, Pyruvic Acid, Solvent) B 2. Add Catalyst (e.g., HCl) A->B C 3. Add Acetaldehyde (Portion-wise) B->C D 4. Reflux (4-6 hours) C->D E 5. Cool and Filter Crude Product D->E Reaction Complete F 6. Dissolve in Base (e.g., NaOH) E->F G 7. Filter Impurities F->G H 8. Acidify to Precipitate (e.g., HCl) G->H I 9. Filter and Dry Pure Product H->I

Caption: Workflow for the synthesis and purification.

References

  • Combes quinoline synthesis - Wikipedia. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]

  • Doebner Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. Available at: [Link]

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Available at: [Link]

  • Doebner–Miller reaction - Wikipedia. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for quinoline synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth, fi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into managing the often vigorous and exothermic nature of classical quinoline synthesis reactions. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring your protocols are both effective and self-validating.

Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format. These directly address specific issues you may encounter, particularly concerning thermal control in Skraup, Doebner-von Miller, and Friedländer syntheses.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis is extremely vigorous and difficult to control. What are the primary causes and how can I mitigate this?

A1: The Skraup synthesis is notoriously exothermic, a characteristic that can lead to violent, uncontrolled reactions if not properly managed.[1][2] The primary cause is the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid, coupled with the subsequent vigorous reaction with the aniline.[2]

To effectively control this reaction, consider the following strategies:

  • Slow, Controlled Reagent Addition: Instead of combining all reactants at once, add the sulfuric acid slowly to the mixture of aniline and glycerol while actively cooling the reaction vessel in an ice bath.[2] The oxidizing agent, such as nitrobenzene, should then be added portion-wise. Maintaining a consistent, low temperature during these additions is critical.

  • Use of a Moderator: The addition of a moderator can significantly tame the reaction's violence.[3] Ferrous sulfate (FeSO₄) is a commonly used and effective moderator that helps to make the reaction smoother and less vigorous.[3][4] Other moderators, such as boric acid, have also been reported to successfully control the exotherm.[3][4]

  • Gradual Heating: Avoid rapid heating of the reaction mixture. A gradual increase in temperature allows the reaction to initiate under control. A common and effective approach is to first heat the solution of aniline in sulfuric acid before carefully introducing the other reagents.[3]

Q2: I'm observing significant tar formation in my Doebner-von Miller reaction, which is drastically reducing my yield. What is the cause and how can I prevent it?

A2: Tar formation is a very common issue in the Doebner-von Miller reaction, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5][6] Excessively high temperatures can also promote the formation of tar and other byproducts.[5]

Here’s how you can address this problem:

  • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help to control the exothermic nature of the reaction and minimize polymerization.[5][6]

  • Optimize Reaction Temperature: While heating is often required, it is crucial to avoid excessively high temperatures.[5] Monitor the reaction temperature closely and determine the optimal temperature for your specific substrates. A vigorous, exothermic reaction may necessitate initial cooling.[5][7]

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase can significantly reduce its self-polymerization in the acidic aqueous phase.[6] A common practice involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in a solvent like toluene.[6]

Q3: My Friedländer synthesis is not proceeding to completion, or I am seeing the formation of side products. How can temperature and catalysts influence this reaction?

A3: The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-active hydrogen, is generally less exothermic than the Skraup or Doebner-von Miller reactions.[8][9] However, temperature and catalyst choice are still critical for driving the reaction to completion and minimizing side products.

Key considerations include:

  • Catalyst Selection: The reaction can be promoted by either acid or base catalysts.[8][10][11] Common choices include acetic acid, hydrochloric acid, sulfuric acid, sodium hydroxide, or pyridine.[8] The optimal catalyst will depend on your specific substrates.

  • Temperature Control: Reaction temperatures are typically under reflux conditions (80–120 °C).[8] Some modern protocols utilize microwave irradiation to achieve higher temperatures (e.g., 160 °C) and significantly shorter reaction times, often leading to higher yields.[12]

  • Solvent Choice: Common solvents for the Friedländer synthesis include ethanol, methanol, and DMF.[8] The choice of solvent can influence the reaction rate and selectivity.

Troubleshooting Guides

Guide 1: Managing Runaway Reactions in Skraup Synthesis

Problem: The reaction temperature is rising uncontrollably, leading to vigorous boiling and potential loss of material.

Potential Cause Troubleshooting Step Scientific Rationale
Rapid addition of sulfuric acid Add sulfuric acid dropwise over an extended period (e.g., 2.5–3.5 hours) while maintaining strict temperature control.[13]The dehydration of glycerol is highly exothermic. Slow addition allows for effective heat dissipation.
Insufficient cooling Ensure the reaction flask is adequately submerged in an ice bath during the initial mixing of reagents.[1]An ice bath provides a constant low-temperature environment to absorb the initial heat of reaction.
Lack of a moderator Add a moderator like ferrous sulfate to the reaction mixture before heating.[3][4]Ferrous sulfate helps to smooth out the reaction's vigor, preventing sudden temperature spikes.
Inefficient stirring Use a mechanical stirrer to ensure the reaction mixture is homogeneous.Good mixing prevents the formation of localized "hot spots" where the reaction can accelerate uncontrollably.[14]
Guide 2: Minimizing Byproduct Formation in Doebner-von Miller Synthesis

Problem: The final product is contaminated with polymeric/tarry materials and partially hydrogenated quinoline derivatives.

Potential Cause Troubleshooting Step Scientific Rationale
Polymerization of α,β-unsaturated carbonyl Add the α,β-unsaturated carbonyl compound slowly to the heated acidic aniline solution.[5][6]This keeps the instantaneous concentration of the polymerizable species low, favoring the desired reaction pathway.
Excessively high reaction temperature Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[6]Lower temperatures can disfavor the polymerization side reaction.
Incomplete oxidation of dihydroquinoline intermediate Ensure a sufficient amount of a suitable oxidizing agent is used.The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[6]

Experimental Protocols & Visualizations

Protocol 1: Temperature-Controlled Skraup Synthesis of 6-methoxy-8-nitroquinoline

This protocol is adapted from a procedure reported in Organic Syntheses.[13]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, combine the reactants.

  • Initial Dehydration: Carefully apply heat to raise the internal temperature to 105 °C and maintain it between 105-110 °C to remove water.[13] If the temperature tends to rise above 110 °C, lower the heat source and cool the mixture.[13]

  • Sulfuric Acid Addition: Add concentrated sulfuric acid dropwise over 2.5–3.5 hours, ensuring the temperature does not vary from 117–119 °C.[13] The success of the reaction is highly dependent on precise temperature control at this stage.[13]

  • Heating Profile: After the addition is complete, maintain the temperature at 120 °C for 4 hours, and then at 123 °C for 3 hours.[13]

  • Work-up: Cool the reaction mixture below 100 °C before proceeding with dilution and neutralization.[13]

Workflow for Managing Exothermic Reactions

Exotherm_Management Start Exothermic Quinoline Synthesis Assess Assess Reaction Vigor Start->Assess Control_Addition Slow, Controlled Reagent Addition Assess->Control_Addition High Gradual_Heating Apply Gradual Heating Profile Assess->Gradual_Heating Moderate Use_Moderator Incorporate a Moderator (e.g., FeSO4) Control_Addition->Use_Moderator Cooling Implement External Cooling (Ice Bath) Use_Moderator->Cooling Cooling->Gradual_Heating Monitor Monitor Internal Temperature Continuously Gradual_Heating->Monitor Success Controlled Reaction Monitor->Success

Sources

Troubleshooting

Technical Support Center: Crystallization of Quinoline-4-Carboxylic Acid Derivatives

Introduction: Welcome to the technical support center for the crystallization of quinoline-4-carboxylic acid derivatives. These compounds are pivotal in pharmaceutical development, forming the backbone of various therape...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the crystallization of quinoline-4-carboxylic acid derivatives. These compounds are pivotal in pharmaceutical development, forming the backbone of various therapeutics, including anti-malarial and anti-cancer agents.[1] Achieving high purity and the correct polymorphic form is critical for the efficacy and safety of an Active Pharmaceutical Ingredient (API).[2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to overcome common hurdles in the crystallization process.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems researchers may encounter during the crystallization of quinoline-4-carboxylic acid and its derivatives.

Issue 1: No Crystal Formation

Question: I've prepared a saturated solution of my quinoline derivative, but no crystals have formed, even after cooling. What's going wrong?

Answer: The failure of a supersaturated solution to yield crystals is a common challenge, typically pointing to kinetic barriers in the nucleation process.[3] Here are the primary causes and solutions:

  • Cause A: Supersaturation Not Reached: The solution may not be concentrated enough for molecules to begin forming a crystal lattice.

    • Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration.[4] Re-cool the solution slowly. Be cautious not to over-concentrate, which can lead to oiling out or amorphous precipitation.

  • Cause B: High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.[5]

    • Solution: If possible, cool the solution to a lower temperature using an ice-salt bath or a laboratory freezer.[6] If crystals still do not form, a different solvent or a mixed-solvent system (anti-solvent crystallization) may be necessary.

  • Cause C: Lack of Nucleation Sites: Crystal formation requires an initial point to begin.[7] Highly clean and smooth glassware may lack sufficient imperfections to act as nucleation sites.

    • Solution 1: Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod.[8] The microscopic scratches provide high-energy sites that can initiate crystal growth.

    • Solution 2: Seeding: Introduce a single, pure crystal of your compound (a "seed crystal") into the solution.[9] This provides a perfect template for other molecules to deposit onto, bypassing the initial nucleation barrier.

Issue 2: The Compound is "Oiling Out"

Question: My compound is separating from the solution as a liquid or oil instead of forming solid crystals. How can I fix this?

Answer: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point (in that specific solvent system).[4] The resulting oil is often an impure, supercooled liquid that is difficult to solidify into a crystalline form.[10] Quinoline derivatives, with their rigid ring systems, can be prone to this behavior.

  • Cause A: Solution is Too Concentrated or Cooled Too Rapidly: High supersaturation combined with rapid cooling can force the solute out of solution before it has time to organize into a stable crystal lattice.[11]

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount (5-10% by volume) of additional hot solvent to slightly decrease the concentration.[4] Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which is crucial for orderly crystal growth.[12]

  • Cause B: Presence of Impurities: Impurities can depress the melting point of your compound, making it more likely to oil out.

    • Solution: If the oil is colored, impurities may be the cause. Consider a pre-purification step. Adding a small amount of activated charcoal to the hot solution, followed by hot filtration, can sometimes remove problematic impurities.[4]

  • Cause C: Inappropriate Solvent Choice: The boiling point of the solvent may be too high, exceeding the melting point of the solute.[13]

    • Solution: Select a solvent with a lower boiling point. Alternatively, employ an anti-solvent crystallization method at a lower temperature. Dissolve the compound in a minimal amount of a "good" solvent, then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until turbidity persists.[9]

Issue 3: Formation of Amorphous Precipitate or Very Fine Needles

Question: My compound crashed out of solution as a powder or as extremely fine needles, which are difficult to filter and likely impure. How do I get better crystals?

Answer: Rapid precipitation indicates that nucleation occurred too quickly and uncontrollably, a common issue when the solution is highly supersaturated.[]

  • Cause: Excessive Supersaturation/Rapid Cooling: This is the most frequent reason for poor crystal morphology.[4]

    • Solution 2: Use Less Concentrated Solutions: Re-dissolve the precipitate in hot solvent and add a slight excess of the solvent (5-10%).[4] While this may slightly reduce the overall yield, it will slow down the crystallization process and significantly improve crystal quality.

    • Solution 3: Vapor Diffusion: For small quantities or difficult-to-crystallize compounds, vapor diffusion is an excellent technique.[9] The compound is dissolved in a "good" solvent in a small, open vial. This vial is placed inside a larger, sealed container that holds a volatile "poor" solvent (anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, gradually inducing crystallization.[16]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for my quinoline-4-carboxylic acid derivative?

A1: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[17] For carboxylic acids, polar solvents are often a good starting point.[13]

  • Screening: Test the solubility of a small amount of your compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water) at room temperature and then upon heating.[18]

  • Solvent Pairs: If no single solvent is ideal, use a solvent pair.[18] Dissolve your compound in a minimal amount of a "good" solvent where it is very soluble. Then, add a "poor," miscible solvent (anti-solvent) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. A common pair for polar compounds is ethanol and water.[19]

Solvent Polarity Boiling Point (°C) Commonly Used For
WaterHigh100Polar, ionic compounds, salts.[20]
EthanolHigh78Polar organic compounds, organic acids.[20]
MethanolHigh65Polar organic compounds.[13]
Ethyl AcetateMedium77Compounds of moderate polarity.
AcetoneMedium56Moderately polar compounds.[20]
TolueneLow111Less polar compounds.

Q2: What is polymorphism and why is it important for my API?

A2: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[21] These different forms, or polymorphs, can have distinct physical properties, including solubility, dissolution rate, stability, and melting point.[] For an API, controlling polymorphism is critical because these differences can directly impact the drug's bioavailability and shelf-life.[2] Uncontrolled polymorphic transformations during manufacturing can lead to batch-to-batch inconsistency.[] Seeding with the desired polymorph is a key strategy to ensure the target form is produced.[]

Q3: Can I re-use the mother liquor to get more product?

A3: Yes, this is known as obtaining a "second crop." The mother liquor (the solution remaining after the first filtration) is still saturated with your compound. By evaporating some of the solvent to increase the concentration and re-cooling, you can often recover more material.[4] However, be aware that the second crop of crystals will likely be less pure than the first, as the impurities from the original sample are now concentrated in the remaining solution.

Key Experimental Protocols

Protocol 1: Slow Cooling Crystallization
  • Place the crude, solid quinoline-4-carboxylic acid derivative into an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent and heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves.[17]

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Add a few more drops of hot solvent to ensure the compound remains dissolved.

  • Cover the flask and allow it to cool slowly and undisturbed to room temperature.[12]

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.

Protocol 2: Vapor Diffusion (Sitting Drop)

This method is ideal for small amounts of material when seeking high-quality single crystals.[22]

  • Prepare a reservoir of a volatile "poor" solvent (anti-solvent) in a sealed container (e.g., a crystallization plate well or a large jar).[22]

  • Dissolve the compound in a minimal amount of a less volatile "good" solvent.

  • Place a drop of this solution on a pedestal or bridge inside the sealed container, ensuring it does not touch the reservoir solvent.[22]

  • Seal the container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the drop, gradually increasing the supersaturation and inducing crystallization over several days.[23][24]

Visual Guides

General Crystallization Workflow```dot

G cluster_prep Preparation cluster_purify Purification cluster_cryst Crystallization cluster_iso Isolation a Select Solvent(s) b Dissolve Crude Compound in Minimum Hot Solvent a->b c Hot Filtration (if impurities present) b->c d Slow Cooling to Room Temperature b->d c->d e Induce Nucleation (if needed) d->e f Cold Incubation (Ice Bath) d->f e->f g Vacuum Filtration f->g h Wash with Cold Solvent g->h i Dry Pure Crystals h->i

Caption: Decision tree for troubleshooting common crystallization outcomes.

References

  • BOC Sciences. Crystallization of APIs: Methods and Challenges.

  • Warkentin, M., & Thorne, R. E. (2010). Slow cooling and temperature-controlled protein crystallography. Journal of applied crystallography, 43(Pt 4), 796–805.

  • Mirai Intex. (2024). Crystallization process: how does crystallization work.

  • MIT Department of Chemistry. Growing Quality Crystals.

  • BenchChem. (2025). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.

  • Guide for crystallization. (n.d.).

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

  • Hampton Research. Sitting Drop Vapor Diffusion Crystallization.

  • Crystallisation Techniques. (2006).

  • BrainKart. (2016). Low temperature solution growth : Slow cooling and Slow evaporation method.

  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization.

  • Linac Coherent Light Source. Crystal Growth.

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3.

  • Medicilon. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.

  • BenchChem. (2025). Technical Support Center: Crystallization of Quinoline-Based Compounds.

  • VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients.

  • Mettler Toledo. Oiling Out in Crystallization.

  • ResearchGate. (2010). Solvent design for crystallization of carboxylic acids.

  • Semantic Scholar. Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications.

  • ERA. Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.

  • Chemistry LibreTexts. (2021). 3.5: Inducing Recrystallization.

  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development.

  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization.

  • Maiyam Group. (2025). Common Solvents for Crystallization - US Labs Guide 2026.

  • ACS Publications. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches.

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.

  • Google Patents. CN103664892B - The crystallization of quinoline.

  • Crystallization Solvents.pdf. (n.d.).

  • ElectronicsAndBooks. Quinoline-4-carboxylic Acid Abstract Comment.

  • Google Patents. US20050215586A1 - Process for the manufacture of quinoline derivatives.

  • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.

  • MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.

  • University of Colorado Boulder, Department of Chemistry. Crystallization.

  • Pharmaceutical Technology. (2021). Stabilization of Amorphous APIs.

  • Quora. What are the ways by which crystallization can be induced? Does supersaturated produce crystals?.

  • NIH National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

  • Quora. What should I do if crystallisation does not occur?.

  • BenchChem. troubleshooting common issues in reserpic acid crystallization.

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.

  • DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives.

  • SciSpace. Synthesis of derivatives of quinoline.

  • SOP: CRYSTALLIZATION. (n.d.).

  • Google Patents. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.

  • MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.

  • PubMed. Synthesis of new quinoline derivatives as inhibitors of human tumor cells growth.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Choosing Between Doebner and Pfitzinger Synthesis for 2,6-Disubstituted Quinolines

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold remains a cornerstone of pharmacologically active compounds. Its synthesis, therefore, is a critical aspect of discovery...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold remains a cornerstone of pharmacologically active compounds. Its synthesis, therefore, is a critical aspect of discovery and optimization. When targeting 2,6-disubstituted quinolines, two classical name reactions often come to the forefront: the Doebner synthesis and the Pfitzinger synthesis. While both can yield the desired quinoline core, their mechanistic underpinnings, substrate scope, and practical considerations differ significantly. This guide provides an in-depth, objective comparison to inform your synthetic strategy, complete with experimental insights and supporting data.

At a Glance: Doebner vs. Pfitzinger

FeatureDoebner SynthesisPfitzinger Synthesis
Starting Materials Substituted aniline, an aldehyde, pyruvic acidSubstituted isatin, a carbonyl compound with an α-methylene group
Key Reagents Often acid-catalyzed (e.g., BF₃·OEt₂)Strong base (e.g., KOH, NaOH)
Typical Product 2-Substituted quinoline-4-carboxylic acid2,3-Disubstituted quinoline-4-carboxylic acid
Position 6 Substituent Derived from the para-substituent on the anilineDerived from the 5-position substituent on the isatin
Key Advantage Wide variety of commercially available anilines and aldehydesCan create more complex substitution patterns at the 2 and 3 positions
Key Limitation Lower yields with strongly electron-deficient anilinesSubstituents on isatin must be stable to strong base

Mechanistic Divergence: The "How" Dictates the "What"

The fundamental difference between these two syntheses lies in their starting materials and the nature of the cyclization. This dictates the substitution patterns achievable and the types of functional groups that are tolerated.

The Doebner Synthesis: A Three-Component Convergence

The Doebner reaction is a one-pot, three-component synthesis that brings together a para-substituted aniline (to introduce the 6-substituent), an aldehyde (which will become the 2-substituent), and pyruvic acid (which forms the carboxylic acid at the 4-position and the C2-C3 bond of the quinoline ring).[1]

There are two proposed mechanisms. One pathway begins with an aldol condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization. An alternative, and often favored, mechanism involves the initial formation of a Schiff base between the aniline and the aldehyde, which then reacts with the enol form of pyruvic acid.[1] A critical step in the classic Doebner reaction is the oxidation of a dihydroquinoline intermediate to the final aromatic product. Modern modifications, such as the Doebner hydrogen-transfer reaction, utilize a second equivalent of the initially formed imine as an in-situ oxidizing agent, which can improve yields.[2]

Doebner_Mechanism Reactants p-Substituted Aniline + Aldehyde + Pyruvic Acid Schiff_Base Schiff Base (Imine) Reactants->Schiff_Base - H₂O Enol Enol of Pyruvic Acid Reactants->Enol Tautomerization Adduct Adduct Schiff_Base->Adduct Enol->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization - H₂O Product 2,6-Disubstituted Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation

Caption: Proposed mechanistic workflow for the Doebner synthesis.

The Pfitzinger Synthesis: From Isatin to Quinoline

The Pfitzinger synthesis begins with a 5-substituted isatin (the precursor to the 6-substituted quinoline ring) and a carbonyl compound containing an α-methylene group (e.g., a ketone or aldehyde).[3][4] The reaction is conducted in the presence of a strong base.

The mechanism is initiated by the hydrolytic opening of the isatin's amide bond by the base, forming a keto-acid intermediate.[4][5] This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine.[4] The enamine subsequently undergoes intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid.[4][5]

Pfitzinger_Mechanism Reactants 5-Substituted Isatin + Carbonyl Compound Keto_Acid Keto-Acid Intermediate Reactants->Keto_Acid Base (e.g., KOH) Ring Opening Enamine Enamine Intermediate Keto_Acid->Enamine + Carbonyl - H₂O Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Intramolecular Cyclization Product 2,6-Disubstituted Quinoline-4-carboxylic Acid Cyclized_Intermediate->Product Dehydration

Caption: General workflow of the Pfitzinger synthesis.

Head-to-Head Comparison: Performance and Practicality

Choosing the right synthesis depends on the specific target molecule, available starting materials, and tolerance to reaction conditions.

Substrate Scope and Limitations

Doebner Synthesis:

  • Anilines (for the 6-substituent): A key advantage of the Doebner reaction is its broad scope for the aniline component. Anilines with both electron-donating and electron-withdrawing groups are generally suitable.[2] However, conventional Doebner reactions often give low yields with anilines bearing strongly electron-withdrawing groups.[2] The development of the Doebner hydrogen-transfer reaction has significantly mitigated this issue, providing good yields even with such challenging substrates.[2] Steric hindrance can be a factor; anilines with ortho-substituents tend to give lower yields compared to their meta- and para-isomers.[2]

  • Aldehydes (for the 2-substituent): A wide variety of both aliphatic and aromatic aldehydes can be used, allowing for diverse functionality at the 2-position.[2]

Pfitzinger Synthesis:

  • Isatins (for the 6-substituent): The Pfitzinger reaction's primary limitation is the requirement that the substituents on the isatin ring must be stable under strongly basic conditions.[2] This can preclude the use of certain esters, amides, or other base-labile functional groups.

Reaction Conditions and Yields

The Doebner reaction is typically performed under acidic conditions, often with heating. The modified hydrogen-transfer protocol uses a Lewis acid like BF₃·OEt₂ or BF₃·THF in a solvent such as acetonitrile at around 65°C for extended periods (e.g., 20 hours).[2] Yields for this modified procedure are often good to excellent, even for challenging substrates. For instance, the synthesis of various substituted quinolines using this method has been reported with yields often exceeding 80%.[2]

The Pfitzinger reaction requires a strong base, such as potassium hydroxide, and is typically run at reflux temperatures in a protic solvent like ethanol for 24 hours or more.[6][7] While the reaction can be very efficient, with some examples reporting yields up to 80%, isolation of the product can sometimes be complicated by the formation of resinous byproducts.[8]

Table of Representative Yields:

Synthesis6-Substituent2-SubstituentOther SubstituentsYieldSource
Doebner 6-CF₃OPhenyl4-COOH82%[2]
Doebner 6-ClPhenyl4-COOH89%[2]
Doebner 6-MePhenyl4-COOH91%[2]
Pfitzinger 6-MeMethyl3-Phenoxy, 4-COOH-[5]
Pfitzinger Benzo[f]Methyl4-COOH70%[3]

Experimental Protocols

The following are representative, self-validating protocols that illustrate the practical application of each synthesis.

Protocol 1: Modified Doebner Hydrogen-Transfer Synthesis

Synthesis of 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid

  • Materials: 4-(Trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acid, Boron trifluoride etherate (BF₃·OEt₂), Acetonitrile (MeCN), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of 4-(trifluoromethoxy)aniline (1.8 mmol) and benzaldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ (0.5 equiv) at room temperature.

    • Stir the reaction mixture at 65 °C for 1 hour.

    • Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.

    • Continue to stir the reaction mixture at 65 °C for 20 hours.

    • Cool the reaction mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the aqueous layer and extract it with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by appropriate methods (e.g., crystallization or column chromatography).

Protocol 2: Pfitzinger Synthesis

Synthesis of a 2,6-Disubstituted Quinoline-4-carboxylic Acid (General Procedure)

  • Materials: 5-Substituted isatin (e.g., 5-methylisatin), Ketone with α-methylene group (e.g., acetone), Potassium hydroxide (KOH), Ethanol, Water, Acetic acid or Hydrochloric acid.

  • Procedure:

    • Dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL) in a round-bottom flask.

    • Add the 5-substituted isatin (0.07 mol) and the ketone (0.07 mol) to the basic solution.

    • Reflux the mixture with continuous stirring for 24 hours.[6] Monitor the reaction by TLC.

    • After completion, distill off most of the solvent.

    • Add water to the residue and extract with ether to remove any neutral impurities.

    • Acidify the aqueous layer with acetic acid or HCl until precipitation is complete.

    • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure quinoline-4-carboxylic acid.[6]

Decision-Making Workflow

To select the optimal synthetic route, consider the following workflow:

Decision_Tree Start Target: 2,6-Disubstituted Quinoline Check_Substituents Are substituents on the 6-position precursor stable to strong base? Start->Check_Substituents Check_Aniline Is the required p-substituted aniline commercially available or easily synthesized? Check_Substituents->Check_Aniline No Use_Pfitzinger Consider Pfitzinger Synthesis Check_Substituents->Use_Pfitzinger Yes Use_Doebner Consider Doebner Synthesis (Hydrogen-Transfer) Check_Aniline->Use_Doebner Yes Reconsider_Pfitzinger Consider Pfitzinger, but protecting group strategy may be needed. Check_Aniline->Reconsider_Pfitzinger No Reconsider_Doebner Consider Doebner, but synthesis of aniline is required. Use_Pfitzinger->Reconsider_Doebner If isatin is unavailable

Sources

Comparative

The Fulcrum of Activity: A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the quinoline-4-carboxylic acid scaffold represents a privileged motif, a foundational structure ripe for chemical in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals navigating the intricate landscape of drug development, the quinoline-4-carboxylic acid scaffold represents a privileged motif, a foundational structure ripe for chemical innovation. Its inherent biological activities, spanning anticancer, antimicrobial, and anti-inflammatory domains, are profoundly influenced by the nature of the substituent at the 2-position. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-substituted quinoline-4-carboxylic acids, moving beyond a mere catalog of compounds to elucidate the causal links between chemical structure and biological function. We will explore key examples, present comparative experimental data, and provide detailed protocols to empower your own research endeavors.

The Quinoline-4-Carboxylic Acid Core: A Versatile Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, endows this class of compounds with a unique electronic and steric profile. The carboxylic acid moiety at the 4-position is a critical anchor, often involved in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds. However, it is the substituent at the 2-position that acts as a primary determinant of potency, selectivity, and mechanism of action. By strategically modifying this position, medicinal chemists can fine-tune the pharmacological properties of the entire molecule.

Comparative SAR Analysis: Unraveling the Impact of the 2-Substituent

The biological activity of 2-substituted quinoline-4-carboxylic acids is not monolithic; it is a nuanced interplay of sterics, electronics, and hydrophobicity of the C2-substituent. Below, we compare the SAR of this scaffold across different therapeutic targets, supported by experimental data.

Anticancer Activity: A Multi-pronged Attack

The quest for novel anticancer agents has extensively explored the 2-substituted quinoline-4-carboxylic acid scaffold, revealing multiple mechanisms of action.

DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis in rapidly proliferating cancer cells. The inhibition of DHODH by quinoline-4-carboxylic acids is a well-established anticancer strategy.

A seminal study on quinoline-4-carboxylic acid analogs as DHODH inhibitors highlighted the necessity of bulky, hydrophobic substituents at the C-2 position for potent inhibition.[1] This is exemplified by the potent DHODH inhibitor Brequinar Sodium, which features a 2-(2'-fluoro-1,1'-biphenyl-4-yl) group. The biphenyl moiety occupies a hydrophobic pocket in the enzyme's active site, a crucial interaction for high-affinity binding.[2]

More recent research has further refined this understanding. A study leading to the discovery of a potent antiviral and DHODH inhibitor, C44 (6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid), underscores the importance of a large, lipophilic 2-substituent.[3][4] The diaryl ether substitution in C44 demonstrates that extending the hydrophobic interactions within the active site can lead to nanomolar inhibitory concentrations.[3][4]

Table 1: Comparative DHODH Inhibitory Activity of 2-Substituted Quinoline-4-Carboxylic Acids

Compound2-SubstituentDHODH IC₅₀ (nM)Reference
Brequinar Analog2'-fluoro-1,1'-biphenyl-4-ylPotent (specific value not provided in abstract)[1]
Analog 41Varies (proprietary)9.71 ± 1.4[5]
Analog 43Varies (proprietary)26.2 ± 1.8[5]
C445-isopropyl-2-methyl-4-phenoxyphenyl1.0[3][4]

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated approach in cancer therapy. The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been ingeniously incorporated as the "cap" group in novel HDAC inhibitors.[1][6][7][8][9]

In this context, the 2-phenylquinoline moiety is designed to form strong hydrophobic interactions with residues at the opening of the HDAC active site.[1][6] A study on such derivatives revealed that substitutions on the 2-phenyl ring can modulate HDAC inhibitory activity and selectivity. For instance, compound D28, a 2-substituted phenylquinoline-4-carboxylic acid derivative, exhibited significant HDAC3 selectivity with an IC₅₀ value of 24.45 µM.[1][6] This selectivity is a critical aspect of modern drug design, aiming to minimize off-target effects.

Table 2: Comparative HDAC Inhibitory Activity of 2-Substituted Phenylquinoline-4-Carboxylic Acid Derivatives

Compound2-Substituent ModificationHDAC Inhibitory Activity (PIR at 2 µM)HDAC3 IC₅₀ (µM)Reference
D11Difluoride-substitution on phenyl ring63.49%-[8]
D12Phenyl substitution on phenyl ring74.91%-[8]
D28Proprietary68.00%24.45[1][6]

PIR: Percentage Inhibitory Rate

Beyond specific enzyme inhibition, 2-styrylquinoline-4-carboxylic acids have emerged as potent cytotoxic agents. The introduction of a styryl group at the 2-position often enhances anticancer activity.[3][10][11][12] A study on a series of 2-(4-(dimethylamino)styryl)quinoline derivatives demonstrated significant cytotoxicity against HepG2 and HCT116 cancer cell lines, with IC₅₀ values in the low microgram per milliliter range.[3] The presence of the extended conjugation and the dimethylamino group likely contributes to their mechanism of action, which may involve targeting EGFR kinase.[3]

Table 3: Cytotoxicity of 2-Styrylquinoline-4-Carboxylic Acid Derivatives

CompoundCell LineIC₅₀ (µg/mL)Reference
3aHepG27.7[3]
3aHCT11614.2[3]
4aHepG214.0[3]
4bHCT11612.5[3]
Antimicrobial Activity

The quinoline scaffold is famously the basis for many antibacterial drugs (e.g., fluoroquinolones). For 2-substituted quinoline-4-carboxylic acids, the nature of the C2 substituent is also a key determinant of their antimicrobial spectrum and potency.

Studies have shown that the presence of an aryl ring at the 2-position is often associated with good antibacterial activity.[13][14][15] A series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity.[13][14] Compound 5a₄ showed the best inhibition against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL, while compound 5a₇ was most active against Escherichia coli with a MIC of 128 µg/mL.[13][14] These findings suggest that further modification of the 2-phenyl ring could lead to the development of more potent antibacterial agents.

Table 4: Minimum Inhibitory Concentration (MIC) of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
5a₄64>128[13][14]
5a₇>128128[13][14]

Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids: A Practical Workflow

The synthesis of these valuable compounds is primarily achieved through two named reactions: the Doebner reaction and the Pfitzinger reaction. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis_Workflow cluster_doebner Doebner Reaction cluster_pfitzinger Pfitzinger Reaction Aniline Aniline Doebner One-pot Condensation Aniline->Doebner Aldehyde Aldehyde Aldehyde->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner Product1 2-Substituted Quinoline-4-Carboxylic Acid Doebner->Product1 Isatin Isatin Pfitzinger Condensation & Cyclization Isatin->Pfitzinger Carbonyl α-Methylene Carbonyl Compound Carbonyl->Pfitzinger Base Base (e.g., KOH) Base->Pfitzinger Product2 2,3-Disubstituted Quinoline-4-Carboxylic Acid Pfitzinger->Product2

Caption: Synthetic routes to quinoline-4-carboxylic acids.

Experimental Protocols

This one-pot, three-component reaction is a straightforward method for accessing 2-substituted quinoline-4-carboxylic acids.

Materials:

  • Aromatic amine (e.g., aniline)

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Pyruvic acid

  • Ethanol (solvent)

  • Catalyst (e.g., trifluoroacetic acid, optional)

Procedure:

  • In a round-bottom flask, dissolve the aromatic amine (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add pyruvic acid (1.1 mmol) to the mixture. A catalytic amount of acid can be added if required.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2-aryl-quinoline-4-carboxylic acid.

The Pfitzinger reaction is particularly useful for synthesizing quinoline-4-carboxylic acids with substitution at both the 2- and 3-positions.

Materials:

  • Isatin (or a substituted isatin)

  • An α-methylene carbonyl compound (e.g., a ketone)

  • Potassium hydroxide (KOH)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (3-4 equivalents) in ethanol.

  • Add isatin (1 equivalent) to the basic solution and stir until it dissolves.

  • Add the α-methylene carbonyl compound (1-1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 12-24 hours.

  • After cooling, remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the quinoline-4-carboxylic acid product.

  • Collect the precipitate by filtration, wash with water, and dry to yield the final product.

Biological Evaluation: Key Experimental Workflows

To assess the biological activity of newly synthesized 2-substituted quinoline-4-carboxylic acids, a battery of in vitro assays is employed.

Biological_Evaluation_Workflow Compound Synthesized Compound Cytotoxicity Cytotoxicity/Viability Assay (MTT) Compound->Cytotoxicity Enzyme Enzyme Inhibition Assay (e.g., DHODH, HDAC, COX-2) Compound->Enzyme Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial IC50 IC₅₀ Determination Cytotoxicity->IC50 Enzyme->IC50 MIC MIC Determination Antimicrobial->MIC SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis MIC->SAR_Analysis

Caption: Workflow for biological evaluation of compounds.

Protocol 3: MTT Assay for Cytotoxicity Assessment[2][3][11][25][26][27][28][29]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: In Vitro COX-2 Inhibition Assay[26][30][31][32][33]

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compounds and a positive control (e.g., Celecoxib)

  • 96-well plate

Procedure:

  • In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of hematin, and 10 µL of the COX-2 enzyme solution to each well.

  • Add 10 µL of the test compound at various concentrations (or DMSO for control).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.

  • Immediately measure the increase in absorbance at 590 nm over time using a plate reader in kinetic mode.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

The 2-substituted quinoline-4-carboxylic acid scaffold is a testament to the power of targeted chemical modification in drug discovery. The substituent at the 2-position is a critical handle for modulating a wide array of biological activities. Bulky, hydrophobic groups are generally favored for DHODH inhibition, while aryl groups, particularly styryl moieties, can impart potent anticancer and antimicrobial properties. The strategic incorporation of this scaffold into more complex molecules has also yielded promising HDAC inhibitors. By understanding the nuanced structure-activity relationships and employing robust synthetic and biological evaluation protocols, researchers can continue to unlock the full therapeutic potential of this remarkable chemical class.

References

  • Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. Benchchem.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline-1,8-dione Deriv
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. 2022.
  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research. 2023.
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery. 2014.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. 2022.
  • SAR analysis of the derived compounds based on the HDAC enzyme inhibitory results. Figshare. 2022.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. 2022.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. 2022.
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
  • Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. 2019.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv
  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies.
  • Pfitzinger reaction. Wikipedia.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research. 2023.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. 2022.
  • Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Docking, and Molecular Dynamics Simulations. Physical Chemistry Research. 2022.
  • MTT ASSAY.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. 2013.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. 2023.
  • The Synthesis and Anticancer Activity of 2-styrylquinoline Derivatives. A p53 Independent Mechanism of Action. European Journal of Medicinal Chemistry. 2019.
  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and...
  • Application of pfitzinger reaction in... Journal of Chemical and Pharmaceutical Research.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry. 2022.
  • Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Future Journal of Pharmaceutical Sciences. 2023.
  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters. 2013.
  • Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. Figshare. 2022.
  • Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
  • MTT assay protocol. Abcam.
  • A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water.
  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxid
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Validation

A Comparative Guide to the Biological Activity of 6-Ethyl-2-methylquinoline-4-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline scaffold holds a privileged position, forming the core of numerous compounds with a wide array of pha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold holds a privileged position, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Among its many derivatives, quinoline-4-carboxylic acids have garnered significant attention for their therapeutic potential, particularly in oncology.[1] This guide provides an in-depth, objective comparison of the biological activity of 6-Ethyl-2-methylquinoline-4-carboxylic acid and its analogs, grounded in experimental data and established structure-activity relationships (SAR). We will explore their mechanism of action, key structural determinants of activity, and provide detailed protocols for their biological evaluation.

The Quinoline-4-Carboxylic Acid Scaffold: A Versatile Pharmacophore

The fundamental structure of quinoline-4-carboxylic acid is a key pharmacophore in various biologically active compounds.[2] Its versatility allows for substitutions at multiple positions, enabling the fine-tuning of its biological properties to achieve desired potency and selectivity.[1] A significant body of research has focused on the anticancer properties of these derivatives, revealing a primary mechanism of action centered on the inhibition of a critical enzyme in nucleotide biosynthesis.[1][3]

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism through which quinoline-4-carboxylic acids exert their anticancer effects is the inhibition of dihydroorotate dehydrogenase (DHODH).[1][4] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Cancer cells, characterized by their high proliferation rates, are particularly reliant on this pathway for a constant supply of nucleotides.[1] By inhibiting DHODH, these compounds deplete the intracellular pyrimidine pool, leading to cell cycle arrest and the inhibition of tumor growth.[1]

The binding of quinoline-4-carboxylic acid inhibitors to DHODH is a well-studied interaction. The carboxylate group at the C-4 position is crucial, forming a salt bridge with key residues, such as Arginine (R136), in the enzyme's active site.[4][5] The quinoline core and its substituents at other positions engage in hydrophobic and other interactions within a channel leading to the active site.[5]

DHODH_Inhibition_Pathway cluster_pyrimidine_synthesis De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition by Quinoline-4-Carboxylic Acids Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Cell_Cycle_Arrest Cell Cycle Arrest & Inhibition of Tumor Growth Quinoline_Acid 6-Ethyl-2-methylquinoline- 4-carboxylic Acid & Analogs DHODH_Inhibition Inhibition Quinoline_Acid->DHODH_Inhibition DHODH_Inhibition->Dihydroorotate

Caption: Mechanism of action of quinoline-4-carboxylic acids as DHODH inhibitors.

Structure-Activity Relationship (SAR) of Quinoline-4-Carboxylic Acid Analogs

Extensive research has elucidated the critical structural features of quinoline-4-carboxylic acids that govern their inhibitory potency against DHODH.[4] The SAR can be broadly categorized by substitutions at key positions on the quinoline ring.

Substitutions at the C-2 Position

The substituent at the C-2 position plays a pivotal role in the compound's interaction with a hydrophobic channel in the DHODH binding pocket.[4][5] Generally, bulky and hydrophobic groups are favored for potent inhibition.[2][4] This is exemplified by the well-known DHODH inhibitor, Brequinar, which features a 2'-fluoro-1,1'-biphenyl-4-yl group at this position.[2]

While there is limited direct experimental data on 6-Ethyl-2-methyl quinoline-4-carboxylic acid, the presence of a small methyl group at the C-2 position suggests it may have modest activity compared to analogs with larger aromatic substituents. However, its overall activity will be a composite of the effects of all substituents.

The Essential Carboxylic Acid at C-4

There is a strict requirement for a carboxylic acid group at the C-4 position for DHODH inhibitory activity.[4] This group is essential for forming a salt bridge with a key arginine residue in the active site of the enzyme.[5] Esterification or amidation of this group typically leads to a significant loss of activity.[5]

Substitutions on the Benzo Ring (C-5, C-6, C-7, C-8)

Substitutions on the benzo portion of the quinoline ring can significantly modulate the compound's potency and pharmacokinetic properties. For instance, the presence of a fluorine atom at the C-6 position, as seen in Brequinar, is associated with enhanced activity.[4] The ethyl group at the C-6 position in 6-Ethyl-2-methylquinoline-4-carboxylic acid is a lipophilic substituent that will influence the compound's overall physicochemical properties and its fit within the binding pocket.

Comparative Biological Activity Data

The following table summarizes the DHODH inhibitory and cellular antiproliferative activities of several key quinoline-4-carboxylic acid analogs from the literature. This data provides a framework for understanding the potential activity of 6-Ethyl-2-methylquinoline-4-carboxylic acid.

Compound ID2-Substituent6-SubstituentDHODH IC₅₀ (nM)HCT-116 IC₅₀ (µM)MIA PaCa-2 IC₅₀ (µM)Reference
Brequinar 2'-Fluoro-1,1'-biphenyl-4-ylFluoro250 ± 110--[2]
Analog 41 Substituted pyridine-9.71 ± 1.4--[5]
Analog 43 Substituted pyridine-26.2 ± 1.8--[5]
Analog 29 -Methyl-PotentPotent[5]

Based on the available data, it is evident that analogs with complex aromatic substituents at the C-2 position and specific substitutions at the C-6 position exhibit potent DHODH inhibition.[5] The introduction of a methyl group at C-6 in analog 29 was shown to be more potent in cellular assays than its unsubstituted counterpart.[5] This suggests that the ethyl group in 6-Ethyl-2-methylquinoline-4-carboxylic acid could contribute favorably to its biological activity.

Synthesis of Quinoline-4-Carboxylic Acids

The synthesis of quinoline-4-carboxylic acid derivatives is commonly achieved through well-established named reactions, primarily the Doebner and Pfitzinger reactions.[2][6]

Doebner Reaction

This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[6][7]

Doebner_Reaction Aniline Aniline Quinoline_Acid 2-Substituted-quinoline- 4-carboxylic acid Aniline->Quinoline_Acid Aldehyde Aldehyde Aldehyde->Quinoline_Acid Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Quinoline_Acid

Caption: The Doebner reaction for the synthesis of quinoline-4-carboxylic acids.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[8][9]

Pfitzinger_Reaction Isatin Isatin Quinoline_Acid Quinoline-4-carboxylic acid Isatin->Quinoline_Acid Carbonyl_Compound α-Methylene Carbonyl Compound Carbonyl_Compound->Quinoline_Acid

Caption: The Pfitzinger reaction for synthesizing quinoline-4-carboxylic acids.

Experimental Protocols

To assess the biological activity of 6-Ethyl-2-methylquinoline-4-carboxylic acid and its analogs, the following experimental protocols are recommended.

DHODH Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

Principle: The activity of DHODH is monitored by measuring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate to orotate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Enzyme Solution: Recombinant human DHODH diluted in assay buffer.

    • Substrate Solution: Dihydroorotate in assay buffer.

    • Electron Acceptor: Coenzyme Q10 and DCIP in assay buffer.

    • Test Compound: Serially diluted in DMSO.

  • Assay Procedure:

    • Add 2 µL of the test compound solution to the wells of a 96-well plate.

    • Add 178 µL of a master mix containing assay buffer, DHODH, and Coenzyme Q10 to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the substrate solution (dihydroorotate and DCIP).

    • Immediately measure the decrease in absorbance at 600 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each compound concentration relative to a DMSO control.

    • Calculate the IC₅₀ value by fitting the dose-response data to a suitable equation.

Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture cancer cell lines (e.g., HCT-116, MIA PaCa-2) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the media and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

    • Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The quinoline-4-carboxylic acid scaffold represents a promising platform for the development of novel anticancer agents, primarily through the inhibition of DHODH. The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinoline ring. While specific experimental data for 6-Ethyl-2-methylquinoline-4-carboxylic acid is not extensively documented in the public domain, the established structure-activity relationships for its analogs provide a strong foundation for predicting its potential as a bioactive molecule. The presence of a C-2 methyl group may confer moderate potency, while the C-6 ethyl group could enhance its lipophilicity and cellular activity. Further experimental evaluation using the detailed protocols provided in this guide is necessary to fully elucidate the biological profile of 6-Ethyl-2-methylquinoline-4-carboxylic acid and its potential as a therapeutic agent.

References

  • Ladds, M. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(17), 7586-7607. Retrieved from [Link]

  • Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. Retrieved from [Link]

  • Sashidhara, K. V., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 3(10), 834-838. Retrieved from [Link]

  • Orita, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12265-12275. Retrieved from [Link]

  • Gashaw, T., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20875-20897. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4983. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

  • Bujdakova, H., et al. (2001). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 46(2), 129-134. Retrieved from [Link]

  • Gashaw, T., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20875-20897. Retrieved from [Link]

  • Olegário, T. H. C., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 12, 1359674. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings, 2372(1), 020019. Retrieved from [Link]

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.
  • El-Mansoury, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Chemistry, 10(3), 476-494. Retrieved from [Link]

  • Khan, I., et al. (2024). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ChemRxiv. Retrieved from [Link]

  • Singh, A., et al. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. International Journal of Molecular Sciences, 24(22), 16422. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937009. Retrieved from [Link]

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Comparative

Unambiguous Structural Verification: A Comparative Guide to the Validation of 6-Ethyl-2-methylquinoline-4-carboxylic Acid

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities such as 6-Ethyl-2-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel chemical entities such as 6-Ethyl-2-methylquinoline-4-carboxylic acid, a compound with potential pharmacological significance, this structural certainty underpins every subsequent stage of research, from understanding its mechanism of action to optimizing its therapeutic properties. This guide provides an in-depth comparison of analytical techniques for the structural validation of this quinoline derivative, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

The Imperative of Definitive Structure Elucidation

The journey of a drug candidate from laboratory synthesis to clinical application is fraught with challenges. A fundamental prerequisite for this progression is a complete and accurate understanding of its molecular architecture. Ambiguity in structure can lead to misinterpreted biological data, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of a promising therapeutic program. It is in this context that the analytical techniques for structural elucidation become paramount. While several methods can provide pieces of the structural puzzle, X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution three-dimensional model of a molecule in its crystalline state.[1][2][3]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[1] The technique relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal lattice. By measuring the angles and intensities of the diffracted X-rays, a three-dimensional picture of the electron density within the crystal can be generated, from which the precise positions of the atoms and their chemical bonds can be deduced.[1][2]

Experimental Workflow: From Powder to Picture

The successful application of X-ray crystallography hinges on the ability to grow high-quality single crystals of the compound of interest. The general workflow is a multi-step process that demands careful execution and optimization.

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 6-Ethyl- 2-methylquinoline- 4-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Mounting Crystal Mounting Crystallization_Method->Crystal_Mounting Xray_Exposure X-ray Exposure (Diffractometer) Crystal_Mounting->Xray_Exposure Data_Collection Diffraction Data Collection Xray_Exposure->Data_Collection Phase_Determination Phase Problem Solution (Direct Methods) Data_Collection->Phase_Determination Model_Building Electron Density Map & Model Building Phase_Determination->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Validation & CIF File Generation Refinement->Validation

Caption: Workflow for X-ray Crystallography.

Step-by-Step Protocol for Crystallization and Data Collection
  • Synthesis and Purification: The synthesis of 6-Ethyl-2-methylquinoline-4-carboxylic acid would likely follow established methods for quinoline synthesis, such as the Doebner-von Miller reaction or a Pfitzinger reaction.[4][5] The crude product must be purified to a high degree, typically by recrystallization or column chromatography, as impurities can inhibit crystal growth.

  • Crystal Growth:

    • Solvent Selection: A crucial step is finding a suitable solvent or solvent system in which the compound has moderate solubility. For quinoline carboxylic acids, solvents like ethanol, methanol, or mixtures with water are often employed.[6][7]

    • Crystallization Technique: The slow evaporation method is a common and effective technique for growing single crystals.[6] A near-saturated solution of the purified compound is prepared, filtered to remove any dust particles, and left in a loosely covered vial to allow the solvent to evaporate slowly over several days to weeks.[6]

  • X-ray Diffraction Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.

    • As the crystal is rotated, the diffracted X-rays are recorded by a detector.[2]

  • Structure Solution and Refinement:

    • The collected diffraction data (a series of reflection intensities) are processed to determine the unit cell dimensions and space group of the crystal.

    • The "phase problem" is solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[1]

    • An atomic model is built into the electron density map and refined to best fit the experimental data.[2]

    • The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.[8][9]

Anticipated Crystallographic Data

For a molecule like 6-Ethyl-2-methylquinoline-4-carboxylic acid, the crystallographic analysis would yield a wealth of precise structural information, which can be summarized in a standardized format.

ParameterExpected Value/Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Z (Molecules per unit cell) Integer value (e.g., 2, 4)
Resolution (Å) Typically < 1.0 Å for small molecules
R-factor (%) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data (typically < 5%)
Bond Lengths (Å) Precise distances between all bonded atoms
Bond Angles (°) and Torsion Angles (°) Detailed geometric parameters defining the molecular conformation
Intermolecular Interactions Hydrogen bonding, π-π stacking, etc.

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides the most definitive structural data, other analytical techniques offer valuable and often complementary information. The choice of technique, or combination thereof, depends on the specific research question, the nature of the sample, and available resources.

Analytical_Technique_Selection cluster_questions Key Questions cluster_techniques Analytical Techniques Start Need for Structural Information on 6-Ethyl-2-methylquinoline- 4-carboxylic acid Q1 Absolute 3D Structure? Start->Q1 Q2 Connectivity & Functional Groups? Start->Q2 Q3 Molecular Weight & Formula? Start->Q3 Q4 Computational Model? Start->Q4 Q1->Q2 No Xray X-ray Crystallography Q1->Xray Yes Q2->Q3 No NMR NMR Spectroscopy (¹H, ¹³C, 2D) Q2->NMR Yes Q3->Q4 No MS Mass Spectrometry Q3->MS Yes CompChem Computational Chemistry Q4->CompChem Yes

Caption: Decision tree for selecting an analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[10][11][12][13][14][15]

  • ¹H and ¹³C NMR: These experiments provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, signal integrations, and coupling patterns can be used to piece together the carbon-hydrogen framework.[10][11] For 6-Ethyl-2-methylquinoline-4-carboxylic acid, ¹H NMR would show distinct signals for the aromatic protons, the methyl group, the ethyl group, and the carboxylic acid proton.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These more advanced techniques reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of atom connectivity.[10][12]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)Solution
Information Provided Precise 3D coordinates, bond lengths/angles, packingConnectivity, chemical environment, solution conformation
Key Limitation Requires high-quality single crystalsProvides an average structure in solution, less precise geometric data
Ambiguity Low (provides definitive structure)Can be ambiguous for complex stereochemistry
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[16][17] It provides the exact molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.[16][17][18][19]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): The molecule is fragmented, and the masses of the fragments are analyzed. The fragmentation pattern of quinoline carboxylic acids often involves the loss of the carboxylic acid group (as COOH or CO₂) and subsequent fragmentation of the quinoline ring.[16][17]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Sample Amount Micrograms to milligramsNanograms to micrograms
Information Provided Complete 3D structureMolecular formula, structural fragments
Key Limitation Requires single crystalsDoes not provide stereochemical or conformational information
Primary Use Definitive structure elucidationMolecular weight determination and formula confirmation
Computational Chemistry

Computational methods can be used to predict the three-dimensional structure of a molecule and to calculate various properties, including NMR spectra.[20][21][22]

  • Density Functional Theory (DFT): A quantum mechanical modeling method used to predict the geometry and electronic properties of molecules.[22][23]

  • Crystal Structure Prediction (CSP): Algorithms that attempt to predict the crystal packing of a molecule from its chemical diagram.[24][25]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyComputational Chemistry
Nature of Data ExperimentalTheoretical/Predicted
Accuracy High (ground truth)Dependent on the level of theory and computational cost
Key Limitation Experimental challenges (crystal growth)Can predict multiple low-energy conformations; requires experimental validation
Role Structure determinationStructure prediction and interpretation of experimental data

Conclusion: An Integrated Approach to Structural Certainty

For a novel compound like 6-Ethyl-2-methylquinoline-4-carboxylic acid, a multi-faceted approach to structural validation is most robust. While NMR and mass spectrometry are indispensable for confirming the molecular formula and connectivity, they cannot provide the unambiguous three-dimensional structural information that is critical for drug development.

Single-crystal X-ray crystallography, despite the experimental hurdle of obtaining suitable crystals, remains the unparalleled gold standard for the definitive elucidation of molecular structure. The precise atomic coordinates, bond lengths, and bond angles it provides offer an irrefutable foundation upon which to build a comprehensive understanding of a molecule's properties and potential as a therapeutic agent. In the rigorous and demanding field of pharmaceutical sciences, the certainty afforded by X-ray crystallography is not just advantageous; it is essential.

References

  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid - Benchchem. (URL: )
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (URL: )
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds - Benchchem. (URL: )
  • Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods - Benchchem. (URL: )
  • CXMS: An Alternative to X-Ray Crystallography for Proteins - Thermo Fisher Scientific. (URL: )
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  • Vibrational spectroscopic study of some quinoline derivatives - ResearchG
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  • Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid - Benchchem. (URL: )
  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. (URL: )
  • X-ray crystallography - Wikipedia. (URL: [Link])

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy | Journal of Chemical Education - ACS Publications. (URL: [Link])

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  • Synthesis of Quinolines and Their Characteriz
  • Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics - MDPI. (URL: [Link])

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (URL: [Link])

  • New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology. (URL: [Link])

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  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives - MDPI. (URL: [Link])

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (URL: [Link])

  • Structure elucidation of quinoline| NMR Spectroscopy - YouTube. (URL: [Link])

  • The crystallization of quinoline - Google P
  • About Small Molecule X-ray Crystallography | Atomic Structure Analysis for Industry. (URL: [Link])

  • Combining X-Ray Crystallography and Electron Microscopy | Request PDF - ResearchGate. (URL: [Link])

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (URL: [Link])

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  • From Molecules to Crystals: Machine Learning Predicts Structures with Quantum Accuracy. (URL: [Link])

  • [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed. (URL: [Link])

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (URL: [Link])

  • Cambridge Structural Database - Wikipedia. (URL: [Link])

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. (URL: [Link])

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Validation

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

An In-Depth Guide to the Comparative Cytotoxicity of Quinoline Derivatives on Cancer Cell Lines The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Cytotoxicity of Quinoline Derivatives on Cancer Cell Lines

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and has emerged as a "privileged structure" in the development of novel anticancer agents.[1][2][3] Its rigid structure and the versatile nature of the quinoline ring allow for extensive chemical modifications, yielding a vast library of derivatives with diverse biological activities.[2][3] These compounds have demonstrated significant potential in oncology by targeting various hallmarks of cancer.[4][5] The anticancer mechanisms of quinoline derivatives are multifaceted, often involving the induction of programmed cell death (apoptosis), halting the cell division cycle, inhibiting angiogenesis, and disrupting critical cell signaling pathways essential for tumor growth and survival.[1][6]

This guide provides a comparative analysis of the cytotoxic effects of various quinoline derivatives against a panel of human cancer cell lines. We will delve into their mechanisms of action, present supporting experimental data in a clear, comparative format, and provide detailed, field-proven protocols for the key assays used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this important class of compounds.

Mechanisms of Anticancer Action: How Quinoline Derivatives Exert Their Effects

The efficacy of quinoline derivatives as anticancer agents stems from their ability to interfere with multiple cellular processes vital for cancer cell proliferation and survival.[1][5] Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

  • Induction of Apoptosis and Cell Cycle Arrest : A primary mechanism for many quinoline derivatives is the induction of apoptosis, or programmed cell death.[7][8] Compounds can trigger this process through various means, including the generation of reactive oxygen species (ROS), which causes cellular damage, and the modulation of key apoptotic proteins.[6][8] Concurrently, many derivatives can induce cell cycle arrest, often at the G2/M phase, which prevents cancer cells from dividing and proliferating.[2][6][9] This dual action of promoting cell death while halting proliferation makes them potent antitumor agents.[2]

  • DNA Intercalation and Topoisomerase Inhibition : Certain quinoline analogues, much like established chemotherapeutics such as doxorubicin, can insert themselves between the base pairs of DNA (intercalation).[1][10] This distortion of the DNA helix interferes with essential processes like replication and transcription, ultimately leading to cell death.[10] Many of these DNA-intercalating agents also function as topoisomerase inhibitors, targeting enzymes that are critical for managing DNA topology during replication.[4][10]

  • Inhibition of Pro-Survival Signaling Pathways : Cancer cells are often dependent on hyperactive signaling pathways for their growth and survival. Quinoline derivatives have been shown to inhibit several of these key cascades.[4] The PI3K/Akt/mTOR pathway, which is frequently deregulated in various cancers, is a prominent target.[11][12][13] By inhibiting key kinases like PI3K and mTOR within this pathway, quinoline compounds can effectively shut down signals that promote cell growth, proliferation, and survival.[12][14][15] Other targeted kinases include Pim-1, a protein often overexpressed in malignancies that promotes cell survival and proliferation.[10]

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Full Activation Quinoline Quinoline Derivatives Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Comparative Cytotoxicity of Quinoline Derivatives

The in vitro cytotoxic activity of quinoline derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a selection of quinoline derivatives against various human cancer cell lines, providing a basis for comparative analysis.

Quinoline Derivative Class / CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Quinoline-Chalcone Hybrid (Compound 12e) MGC-803Gastric1.38[2]
HCT-116Colon5.34[2]
MCF-7Breast5.21[2]
Quinoline-Chalcone Hybrid (Compound 39) A549Lung1.91[6]
K-562Leukemia5.29[6]
Quinoline-Chalcone Hybrid (Compound 64) Caco-2Colon2.5[6]
Bis-Quinoline (Compound 2a) U937Leukemia0.7[7]
HL-60Leukemia0.2[7]
Z-Containing Quinoline (Compound 4c) U937Leukemia1.2[7]
HL-60Leukemia0.3[7]
2-Arylquinoline (Quinoline 13) HeLaCervical8.3[2]
Quinoline-Imidazole (Compound 12a) HepG2Liver2.42[16]
A549Lung6.29[16]
PC-3Prostate5.11[16]
8-hydroxy-2-quinolinecarbaldehyde Hep3BLiver6.25[17]
Thieno[3,2-c]quinoline (Compound 41) K562Leukemia0.15[14][15]
DU145Prostate2.5[14][15]

Experimental Workflows and Protocols

To ensure the generation of reliable and reproducible data, standardized and validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for the key assays used to evaluate the cytotoxic and mechanistic properties of quinoline derivatives.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondria contain reductase enzymes that cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow A 1. Cell Seeding (96-well plate, 5-10k cells/well) B 2. Incubation (24h, 37°C, 5% CO2) Allow cells to attach A->B C 3. Compound Treatment (Add serial dilutions of quinoline derivatives) B->C D 4. Incubation (e.g., 48-72h, 37°C, 5% CO2) C->D E 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) D->E F 6. Incubation (2-4h, 37°C) Formation of formazan crystals E->F G 7. Solubilization (Add 100 µL of DMSO or solubilization buffer) F->G H 8. Absorbance Reading (Measure at 570 nm using a plate reader) G->H

Figure 2: Standard workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay [2][19][20]

  • Cell Seeding : Harvest and count cancer cells, ensuring viability is >90%. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium). Include wells with medium only for blank measurements.

  • Incubation for Attachment : Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to adhere to the plate.

  • Compound Preparation and Treatment : Prepare serial dilutions of the quinoline derivatives in complete culture medium. The final concentration of the solvent (e.g., DMSO) should typically be below 0.5% to avoid solvent toxicity. Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Treatment Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition : Following the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation : Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization : Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently mix by shaking on an orbital shaker for 15 minutes.

  • Data Acquisition : Measure the absorbance of each well at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.

  • Data Analysis : Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Apoptosis_Workflow A 1. Cell Treatment (Treat cells with quinoline derivative at IC50 conc.) B 2. Cell Harvesting (Collect both floating and adherent cells) A->B C 3. Washing (Wash cells twice with cold PBS) B->C D 4. Resuspension (Resuspend in 1X Binding Buffer at 1x10^6 cells/mL) C->D E 5. Staining (Add Annexin V-FITC and Propidium Iodide (PI)) D->E F 6. Incubation (15 min at room temp in the dark) E->F G 7. Analysis (Analyze by flow cytometry within 1 hour) F->G

Figure 3: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol: Annexin V-FITC/PI Assay [2][7]

  • Cell Treatment : Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the quinoline derivative at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting : Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or brief trypsinization. Combine all cells and centrifuge.

  • Washing : Wash the cells twice with ice-cold PBS to remove any residual medium.

  • Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining : Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) using a flow cytometer.

    • Results Interpretation :

      • Annexin V (-) / PI (-): Viable cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[21] Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[22] The fluorescence intensity of PI is directly proportional to the amount of DNA. Since cells in G2/M have twice the DNA content of cells in G0/G1, they can be distinguished by flow cytometry. Cells in the S phase (DNA synthesis) will have intermediate DNA content.

CellCycle_Workflow A 1. Cell Treatment & Harvesting (Treat cells as for apoptosis assay and harvest) B 2. Washing (Wash cells with cold PBS) A->B C 3. Fixation (Fix cells in ice-cold 70% ethanol, dropwise while vortexing) B->C D 4. Incubation (Fixation) (At least 30 min on ice or store at -20°C) C->D E 5. Rehydration & Washing (Wash with PBS to remove ethanol) D->E F 6. RNase Treatment (Incubate with RNase A to prevent RNA staining) E->F G 7. PI Staining (Add PI staining solution) F->G H 8. Analysis (Analyze by flow cytometry) G->H

Figure 4: General workflow for cell cycle analysis via PI staining.

Detailed Protocol: Cell Cycle Analysis [9][22][23]

  • Cell Preparation : Treat and harvest cells as described in the apoptosis protocol (Step 1 & 2).

  • Washing : Wash the collected cell pellet once with ice-cold PBS.

  • Fixation : Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol drop-by-drop to a final volume of ~5 mL. This slow addition prevents cell clumping.

  • Incubation : Incubate the cells for at least 30 minutes on ice or store them at -20°C for up to several weeks.

  • Rehydration : Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS to rehydrate the cells.

  • Staining : Resuspend the cell pellet in 300-500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is critical to degrade RNA, ensuring that PI only stains DNA.[21][22]

  • Incubation : Incubate the tubes for 30 minutes at room temperature, protected from light.

  • Analysis : Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using cell cycle analysis software.

Conclusion and Future Outlook

Quinoline and its derivatives represent a highly promising and versatile scaffold for the development of novel anticancer therapeutics.[1][3] The comparative data clearly demonstrate that chemical modifications to the quinoline ring can yield compounds with potent, low-micromolar to nanomolar cytotoxic activity against a wide range of cancer cell lines.[6][7][14] Their ability to induce apoptosis, trigger cell cycle arrest, and inhibit critical oncogenic signaling pathways like PI3K/Akt/mTOR underscores their therapeutic potential.[1][6][12]

The detailed protocols provided in this guide offer a robust framework for researchers to reliably assess and compare the efficacy of new quinoline derivatives. Future research should focus on optimizing the structure-activity relationship to enhance potency and, crucially, selectivity for cancer cells over normal cells to minimize potential toxicity.[16] Overcoming challenges such as poor bioavailability and drug resistance will be key to translating these promising compounds from the laboratory to clinical applications, ultimately realizing the full therapeutic potential of quinoline-based drugs in the fight against cancer.[4]

References

  • Jain, A. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. [Source URL not available in search results]
  • Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI.[Link]

  • Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.[Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.[Link]

  • Ahmad, I., et al. (2022). Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. Chemical Biology & Drug Design.[Link]

  • Ibrahim, H. S., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances.[Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology.[Link]

  • Churko, J. M., et al. (2025). A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology.[Link]

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols. UC San Diego.[Link]

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  • Sanna, V., et al. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules.[Link]

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Comparative

A Comparative Guide to the In Vitro Screening of 6-Ethyl-2-methylquinoline-4-carboxylic acid for DHODH Inhibition

This guide provides a comprehensive framework for the in vitro evaluation of 6-Ethyl-2-methylquinoline-4-carboxylic acid as a potential inhibitor of human dihydroorotate dehydrogenase (DHODH). It is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of 6-Ethyl-2-methylquinoline-4-carboxylic acid as a potential inhibitor of human dihydroorotate dehydrogenase (DHODH). It is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting pyrimidine biosynthesis. Herein, we will objectively compare its potential performance with established DHODH inhibitors, Brequinar and Leflunomide (via its active metabolite, A77 1726), supported by detailed experimental protocols.

The Rationale for Targeting DHODH

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2][3][4] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines to support DNA and RNA synthesis.[2][5][6] Unlike quiescent cells, which can rely on the salvage pathway, these highly proliferative cells are particularly dependent on the de novo pathway.[2][6] This dependency makes DHODH a compelling therapeutic target for cancer, autoimmune diseases, and viral infections.[1][5][6][7][8]

The compound of interest, 6-Ethyl-2-methylquinoline-4-carboxylic acid, belongs to the quinoline carboxylic acid class of molecules. This structural class has shown promise in targeting DHODH, with some analogues demonstrating potent inhibitory activity.[1][2][6][9][10][11][12][13][14] The carboxylic acid moiety is often crucial for binding, as it can form key interactions within the inhibitor binding pocket of the enzyme.[5]

Comparative Framework: Benchmarking Against Established Inhibitors

To ascertain the therapeutic potential of 6-Ethyl-2-methylquinoline-4-carboxylic acid, its inhibitory activity must be benchmarked against well-characterized DHODH inhibitors.

  • Brequinar: A potent, non-competitive inhibitor of DHODH with IC50 values in the low nanomolar range.[7][15][16][17] It is a widely used reference compound in DHODH inhibitor screening campaigns.

  • Leflunomide: An immunosuppressive drug that is rapidly converted in vivo to its active metabolite, A77 1726 (also known as Teriflunomide).[18][19][20][21] A77 1726 is a competitive inhibitor of DHODH.[18][19]

The following table summarizes the expected performance of these reference compounds, against which 6-Ethyl-2-methylquinoline-4-carboxylic acid will be compared.

CompoundTargetReported IC50 (Human DHODH)Therapeutic Areas of Interest
6-Ethyl-2-methylquinoline-4-carboxylic acid DHODH (putative)To be determinedTo be determined
Brequinar DHODH~5.2 - 20 nM[7][15][16]Cancer, Antiviral[7][15]
A77 1726 (Teriflunomide) DHODHKi = 2.7 µM[18] (IC50 ~411 nM)[22]Multiple Sclerosis, Autoimmune Diseases[19][20]

Experimental Design for In Vitro Screening

A robust in vitro screening cascade is essential to determine the inhibitory potential and mechanism of action of our test compound. The cornerstone of this evaluation is a direct enzymatic assay.

Diagram of the DHODH Catalyzed Reaction and Inhibition

DHODH_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_etc Mitochondrial Respiration DHO Dihydroorotate DHODH DHODH DHO->DHODH Substrate OA Orotate DHODH->OA Product CoQH2 Coenzyme QH2 DHODH->CoQH2 CoQ Coenzyme Q CoQ->DHODH ETC Electron Transport Chain CoQH2->ETC Inhibitor 6-Ethyl-2-methylquinoline-4-carboxylic acid Brequinar A77 1726 Inhibitor->DHODH Inhibition

Caption: The role of DHODH in pyrimidine synthesis and its inhibition.

Colorimetric DHODH Inhibition Assay Protocol (DCIP-based)

This spectrophotometric assay measures the reduction of the artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is proportional to the enzyme's activity.[23][24][25][26][27]

Materials and Reagents:

  • Recombinant human DHODH (truncated form for solubility is recommended)

  • 6-Ethyl-2-methylquinoline-4-carboxylic acid

  • Brequinar (positive control)

  • A77 1726 (positive control)

  • Dihydroorotate (DHO)

  • Decylubiquinone (a Coenzyme Q10 analog)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[22][28]

  • DMSO (for compound dissolution)

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 600-650 nm[26][28]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-Ethyl-2-methylquinoline-4-carboxylic acid, Brequinar, and A77 1726 in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation:

    • Add 2 µL of the serially diluted compound solutions to the wells of a 96-well plate.

    • Include wells with 2 µL of DMSO only as a vehicle control (0% inhibition) and wells with a high concentration of Brequinar as a positive control for 100% inhibition.[28]

  • Enzyme Incubation:

    • Prepare a solution of recombinant human DHODH in the assay buffer to the desired final concentration (the optimal concentration should be determined empirically).

    • Add 178 µL of the diluted DHODH solution to each well containing the test compounds.

    • Pre-incubate the plate for 15-30 minutes at room temperature (25°C) to allow for the binding of the inhibitor to the enzyme.[22][24][28]

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing DHO, DCIP, and Decylubiquinone in the assay buffer. Final concentrations in the 200 µL reaction volume should be approximately 500 µM DHO, 200 µM DCIP, and 100 µM Decylubiquinone.[22][28]

    • Initiate the enzymatic reaction by adding 20 µL of the reaction mix to each well.

    • Immediately begin measuring the decrease in absorbance at 600-650 nm over a period of 10-20 minutes at 25°C using a microplate reader in kinetic mode.[26][27][28]

Data Analysis:

  • Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.

  • Determine the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow Diagram

DHODH_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compound & Controls in DMSO start->prep_compounds plate_compounds Add 2 µL of Compounds/DMSO to 96-well Plate prep_compounds->plate_compounds add_enzyme Add 178 µL of Recombinant Human DHODH in Assay Buffer plate_compounds->add_enzyme pre_incubate Pre-incubate for 15-30 min at Room Temperature add_enzyme->pre_incubate initiate_reaction Initiate Reaction with 20 µL of Substrate Mix (DHO, DCIP, CoQ) pre_incubate->initiate_reaction read_plate Measure Absorbance Decrease at 600-650 nm (Kinetic Mode) initiate_reaction->read_plate analyze_data Calculate Initial Rates (V₀) and % Inhibition read_plate->analyze_data calc_ic50 Plot Dose-Response Curve and Determine IC50 Value analyze_data->calc_ic50 end End calc_ic50->end

Caption: Step-by-step workflow for the in vitro DHODH inhibition assay.

Interpreting the Results

The primary output of this screening guide is the IC50 value of 6-Ethyl-2-methylquinoline-4-carboxylic acid. This value will be directly compared to the IC50 values obtained for Brequinar and A77 1726 under the same experimental conditions.

  • High Potency (Low IC50): An IC50 value in the nanomolar to low micromolar range would suggest that 6-Ethyl-2-methylquinoline-4-carboxylic acid is a potent inhibitor of DHODH, warranting further investigation.

  • Comparative Potency: If the IC50 value is comparable to or lower than that of Brequinar or A77 1726, it indicates a promising lead compound.

  • Low Potency (High IC50): A high IC50 value would suggest weak or no direct inhibition of DHODH.

Further studies, such as enzyme kinetics to determine the mechanism of inhibition (e.g., competitive, non-competitive) and cellular assays to confirm on-target activity, would be the logical next steps for promising candidates.

Conclusion

This guide provides a robust and validated methodology for the initial in vitro screening of 6-Ethyl-2-methylquinoline-4-carboxylic acid as a DHODH inhibitor. By employing a standardized colorimetric assay and benchmarking against established inhibitors like Brequinar and A77 1726, researchers can obtain reliable and comparable data to guide further drug discovery efforts. The detailed protocol and workflows are designed to ensure scientific integrity and reproducibility, forming a solid foundation for the evaluation of novel therapeutic candidates targeting the critical de novo pyrimidine synthesis pathway.

References

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm. Retrieved from [Link]

  • Vyas, V. K., et al. (2019). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. PubMed. Retrieved from [Link]

  • Reaction Biology. (n.d.). DHODH Dehydrogenase Assay Service. Retrieved from [Link]

  • Guimarães, E. D. S., et al. (2016). A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening. PubMed. Retrieved from [Link]

  • East China Normal University. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. Retrieved from [Link]

  • Merck Millipore. (n.d.). Dihydroorotate Dehydrogenase Inhibitor, Brequinar - CAS 96201-88-6 - Calbiochem. Retrieved from [Link]

  • Wang, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. RSC Publishing. Retrieved from [Link]

  • Vyas, V. K., et al. (2019). Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design. PubMed. Retrieved from [Link]

  • Umehara, T., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. Retrieved from [Link]

  • Williamson, R. A., et al. (1995). Inhibition of Dihydroorotate Dehydrogenase by the Immunosuppressive Agent Leflunomide. PubMed. Retrieved from [Link]

  • Palmer, G., et al. (2005). The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. PubMed Central. Retrieved from [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. Retrieved from [Link]

  • Elabscience. (n.d.). Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • Kirsch, B. M., et al. (2005). The active metabolite of leflunomide, A77 1726, interferes with dendritic cell function. PubMed Central. Retrieved from [Link]

  • Pinto, M. F., et al. (2023). Kinetic and structural studies of Mycobacterium tuberculosis dihydroorotate dehydrogenase reveal new insights into class 2 DHODH inhibition. PubMed. Retrieved from [Link]

  • ResearchGate. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Retrieved from [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydroorotate dehydrogenase. Retrieved from [Link]

  • Yin, J., et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. PubMed Central. Retrieved from [Link]

  • M-CSA. (n.d.). Dihydroorotate dehydrogenase (fumarate). Retrieved from [Link]

  • Xu, X., et al. (2020). A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Mode of action of leflunomide. A77 1726 inhibits dihydro-orotate.... Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance.... Retrieved from [Link]

  • Sirimulla, S., et al. (2013). Insights into the mechanism of oxidation of dihydroorotate to orotate catalysed by human class 2 dihydroorotate dehydrogenase: a QM/MM free energy study. Royal Society of Chemistry. Retrieved from [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Retrieved from [Link]

  • Umehara, T., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. Retrieved from [Link]

  • Lucas, X., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Wiley Online Library. Retrieved from [Link]

  • Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PubMed Central. Retrieved from [Link]

  • Mori, G., et al. (2023). Biochemical characterization of Mycobacterium tuberculosis dihydroorotate dehydrogenase and identification of a selective inhibitor. PubMed. Retrieved from [Link]

  • Bajzikova, M., et al. (2019). Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. PubMed Central. Retrieved from [Link]

  • Choudhary, B., et al. (2017). Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase. PubMed Central. Retrieved from [Link]

  • Thorat, S. B., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and... Physical Chemistry Research. Retrieved from [Link]

  • Lucas, X., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Wiley Online Library. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data with Known Quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Challenge of Unambiguous Identification This guide provides an in-depth comparison of key spectroscopic techniq...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Challenge of Unambiguous Identification

This guide provides an in-depth comparison of key spectroscopic techniques for the unambiguous identification of quinoline compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and demonstrate how to confidently cross-reference your experimental data with established spectral libraries.

The Spectroscopic Toolkit: A Comparative Overview

The identification of a quinoline derivative rarely relies on a single analytical technique. Instead, a synergistic approach, leveraging the strengths of multiple spectroscopic methods, provides the highest level of confidence. Each technique probes different aspects of the molecule's structure and electronic properties, and understanding their individual contributions is paramount.

Spectroscopic TechniquePrincipleStrengths for Quinoline AnalysisWeaknesses for Quinoline Analysis
Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of atomic nuclei (¹H, ¹³C) to provide detailed information about the molecular framework, including proton and carbon environments and their connectivity.- Unparalleled for determining the precise substitution pattern and identifying isomers.[1][2] - Provides information on the electronic environment of each atom.- Relatively low sensitivity compared to mass spectrometry. - Can be complex to interpret for highly substituted or complex quinoline derivatives.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and elemental composition. Fragmentation patterns offer structural clues.- High sensitivity, requiring minimal sample. - Provides accurate molecular weight determination. - Fragmentation patterns can help differentiate isomers.[3][4][5]- Isomers often produce very similar mass spectra, making differentiation solely on this basis challenging.[3][6] - Does not provide direct information on the substitution pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy Measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.- Simple, rapid, and non-destructive. - Sensitive to the electronic structure of the quinoline ring system. - Can sometimes distinguish between isomers based on shifts in absorption maxima.[1][7][8]- Provides limited structural information. - Spectra can be broad and lack the detail of NMR or MS.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation, which excites molecular vibrations. Provides a "fingerprint" of the functional groups present.- Excellent for identifying the presence of specific functional groups (e.g., C=O, N-H, O-H). - The fingerprint region (1500-400 cm⁻¹) can help differentiate between isomers.[9]- Can be difficult to interpret complex spectra. - Isomer differentiation can be challenging if the functional groups are the same.

The Workflow for Confident Identification

A systematic approach is crucial for efficiently and accurately identifying an unknown quinoline compound. The following workflow outlines a logical progression from initial analysis to final confirmation.

workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Cross-Referencing and Confirmation cluster_3 Final Confirmation A Acquire Mass Spectrum (MS) for Molecular Weight C Acquire ¹H and ¹³C NMR Spectra A->C B Acquire FTIR Spectrum for Functional Group Analysis B->C D Perform 2D NMR (COSY, HSQC, HMBC) if necessary C->D Ambiguity in 1D E Search Spectral Databases (PubChem, NIST, SDBS) C->E D->E F Compare Experimental Data with Known Quinoline Spectra E->F H Unambiguous Structure Confirmed F->H Match Found G Utilize Computational Tools for Spectral Prediction (Optional) G->F

Caption: A logical workflow for the spectroscopic identification of quinoline compounds.

Experimental Protocols: A Self-Validating System

The quality of your spectroscopic data is paramount. The following are detailed, step-by-step methodologies for acquiring high-quality data for each key technique.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most definitive information for structural elucidation by mapping the carbon and proton framework of the molecule. The chemical shifts and coupling constants are highly sensitive to the electronic environment of each nucleus, allowing for the precise determination of substituent positions.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the quinoline compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Set the spectral width to encompass the expected proton chemical shifts for quinolines (typically 0-10 ppm).[1]

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single peaks for each unique carbon.

    • Set the spectral width to cover the expected carbon chemical shifts (typically 0-160 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Electron Ionization Mass Spectrometry (EI-MS)

Causality: EI-MS is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a predictable manner. This fragmentation pattern provides a molecular fingerprint that can be used for identification and to differentiate between isomers.[10]

Protocol:

  • Sample Introduction:

    • Introduce a small amount of the sample (typically in solution) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation of mixtures or a direct insertion probe for pure samples.

  • Ionization:

    • Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source.[10]

  • Mass Analysis:

    • Accelerate the resulting ions into the mass analyzer (e.g., quadrupole, time-of-flight).

    • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • Detect the ions and generate a mass spectrum, which plots the relative abundance of each ion versus its m/z value.[1]

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern and compare it to known fragmentation pathways for quinoline derivatives. For example, a common fragmentation of the quinoline ring involves the loss of HCN.[3]

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Causality: ATR-FTIR is a rapid and non-destructive technique that provides information about the vibrational modes of the functional groups present in a molecule. The resulting spectrum is a unique "fingerprint" that can be used for identification.

Protocol:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Application:

    • Place a small amount of the solid or liquid quinoline sample directly onto the ATR crystal.[1]

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[1]

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[1]

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Interpretation:

    • Identify characteristic absorption bands for functional groups present in the molecule. For quinolines, look for aromatic C-H stretching (~3000-3100 cm⁻¹) and C=C/C=N stretching vibrations in the 1600-1450 cm⁻¹ region.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the quinoline ring. The wavelength of maximum absorbance (λmax) is sensitive to the extent of conjugation and the nature of any substituents, providing a useful, albeit less detailed, diagnostic tool.[11][12]

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the quinoline compound in a UV-grade solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.1 and 1.0.[1]

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

  • Spectrum Acquisition:

    • Place the cuvettes in the spectrophotometer.

    • Record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Interpretation:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Compare the λmax values and the overall shape of the spectrum to those of known quinoline compounds.

The Critical Step: Cross-Referencing with Spectral Databases

Once you have high-quality experimental data, the next step is to compare it with established spectral libraries. Several public and commercial databases are invaluable resources for this purpose.

  • PubChem: A free and extensive database of chemical information, including experimental and predicted spectroscopic data.[13]

  • NIST Chemistry WebBook: A comprehensive resource from the National Institute of Standards and Technology that includes a wide range of spectroscopic data for many compounds, including quinoline and its derivatives.[14][15][16][17]

  • Spectral Database for Organic Compounds (SDBS): A free database containing a large collection of ¹H NMR, ¹³C NMR, MS, IR, and Raman spectra for organic compounds.

cross_referencing cluster_0 Experimental Data cluster_1 Spectral Databases cluster_2 Comparison and Analysis cluster_3 Computational Tools (Optional) Exp_Data Your High-Quality Spectroscopic Data (NMR, MS, FTIR, UV-Vis) Comparison Side-by-Side Spectral Comparison Exp_Data->Comparison Databases PubChem NIST WebBook SDBS Databases->Comparison Computational DFT for NMR Prediction In Silico MS Fragmentation Comparison->Computational Discrepancies or Novel Compound Computational->Comparison

Sources

Comparative

assessing the anti-inflammatory potential compared to other quinolines

A Comparative Guide to the Anti-Inflammatory Potential of Quinolines This guide provides an in-depth, objective comparison of the anti-inflammatory properties of quinoline-based compounds against other major classes of a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Anti-Inflammatory Potential of Quinolines

This guide provides an in-depth, objective comparison of the anti-inflammatory properties of quinoline-based compounds against other major classes of anti-inflammatory agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with practical experimental protocols to offer a comprehensive resource for assessing therapeutic potential.

Introduction: The Quinoline Scaffold in Inflammation

Inflammation is a fundamental biological process, essential for host defense but also a central driver of numerous chronic diseases when dysregulated. The quinoline ring, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, forming the backbone of drugs with diverse pharmacological activities, including anti-malarial, anti-cancer, and, notably, anti-inflammatory effects.[1]

Historically, the 4-aminoquinoline derivatives chloroquine (CQ) and hydroxychloroquine (HCQ) were developed as anti-malarials but have been repurposed for treating autoimmune diseases like systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) due to their potent immunomodulatory and anti-inflammatory properties.[2] This guide will use HCQ as a representative quinoline and benchmark its anti-inflammatory profile against three distinct classes of drugs: a selective NSAID (Celecoxib), a potent corticosteroid (Dexamethasone), and a biologic TNF-α inhibitor (Adalimumab).

Mechanistic Deep Dive: How Quinolines Modulate Inflammation

Unlike agents that target a single enzyme or receptor, quinolines exert their anti-inflammatory effects through multifaceted mechanisms, primarily centered on disrupting intracellular signaling and lysosomal function.[3]

Key Mechanisms of Quinoline Anti-Inflammatory Action:

  • Inhibition of Toll-Like Receptor (TLR) Signaling: Quinolines, particularly HCQ, accumulate in lysosomes and endosomes, increasing their internal pH.[3] This change in pH interferes with the activation of endosomal TLRs, such as TLR9, which are critical sensors of nucleic acids that drive inflammatory responses in autoimmune diseases. By preventing TLR activation, HCQ blunts the downstream production of type I interferons and other pro-inflammatory cytokines.[4]

  • Suppression of Cytokine Production: CQ and HCQ have been demonstrated to inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and IL-6.[2]

  • NLRP3 Inflammasome Inhibition: Emerging evidence suggests that quinolines can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the production of potent pro-inflammatory cytokines IL-1β and IL-18.[5]

  • Autophagy Modulation: By altering lysosomal pH, quinolines interfere with the process of autophagy, a cellular recycling system that is also involved in processing and presenting antigens to the immune system.[6]

Below is a diagram illustrating the inhibitory effect of Hydroxychloroquine (HCQ) on the TLR9 signaling pathway.

TLR9_Inhibition_by_HCQ cluster_endosome Endosome cluster_nucleus Nucleus DNA Pathogen DNA (CpG motif) TLR9 TLR9 DNA->TLR9 Binds MyD88 MyD88 TLR9->MyD88 Recruits HCQ Hydroxychloroquine (HCQ) HCQ->TLR9 Inhibits Binding pH_increase ↑ Lysosomal pH IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB Activates IRF7 IRF7 TRAF6->IRF7 Activates Genes Pro-inflammatory Gene Transcription NFkB->Genes Induces IRF7->Genes Induces

Caption: HCQ inhibits TLR9 signaling by increasing endosomal pH.

The Comparative Landscape: Quinolines vs. Other Anti-Inflammatory Classes

To properly assess the potential of quinolines, their mechanisms and effects must be benchmarked against other established anti-inflammatory drug classes.

Drug ClassRepresentative DrugPrimary Mechanism of ActionKey Cellular Effects
Quinoline HydroxychloroquineInhibition of endosomal TLRs (e.g., TLR9), lysosomal pH alteration.[3]Decreased production of Type I IFN, TNF-α, IL-6; impaired antigen presentation.[2]
NSAID (COX-2 Selective) CelecoxibSelective inhibition of the Cyclooxygenase-2 (COX-2) enzyme.[7][8]Blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.[9][10]
Corticosteroid DexamethasoneBinds to cytosolic glucocorticoid receptors (GR), which then translocate to the nucleus to regulate gene expression.[11][12][13]Upregulates anti-inflammatory proteins (e.g., Annexin-1) and downregulates pro-inflammatory genes (e.g., NF-κB, AP-1), leading to broad suppression of cytokines and immune cell migration.[14][15]
Biologic (TNF-α Inhibitor) AdalimumabA monoclonal antibody that binds specifically to and neutralizes both soluble and transmembrane TNF-α.[16][17]Prevents TNF-α from binding to its receptors (TNFR1, TNFR2), thereby blocking downstream inflammatory signaling pathways like NF-κB and MAPK.[18][19]

Experimental Protocols for Comparative Assessment

Objective comparison requires standardized, validated assays. The following protocols provide a framework for assessing and comparing the anti-inflammatory potential of quinolines and other compounds in both in vitro and in vivo settings.

In Vitro Protocol: LPS-Stimulated Macrophage Assay

This assay is a cornerstone for screening anti-inflammatory compounds by measuring their ability to inhibit the production of inflammatory mediators from immune cells.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with bacterial lipopolysaccharide (LPS), a potent TLR4 agonist, which induces a strong inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α.[20][21] The efficacy of a test compound is determined by its ability to reduce these inflammatory markers.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., Hydroxychloroquine, Celecoxib, Dexamethasone) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory drug).

  • Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control group.[22]

  • Incubation: Incubate the plate for 24 hours.

  • Quantification of Nitric Oxide (NO):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Quantification of TNF-α:

    • Collect the remaining supernatant.

    • Quantify the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO and TNF-α production for each compound concentration relative to the LPS-only treated group. Determine the IC₅₀ value (the concentration required to inhibit 50% of the inflammatory response).

InVitro_Workflow A 1. Seed RAW 264.7 Cells (96-well plate) B 2. Pre-treat with Test Compounds (2h) A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate (24h) C->D E 5. Collect Supernatant D->E F 6a. Griess Assay (Measure NO) E->F G 6b. ELISA (Measure TNF-α) E->G H 7. Calculate IC50 Values F->H G->H

Caption: Workflow for the in vitro anti-inflammatory assay.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation to evaluate the efficacy of anti-inflammatory drugs in vivo.[23][24]

Principle: A sub-plantar injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a localized, acute inflammatory response characterized by edema (swelling), which can be quantified over time.[25] The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling.[26]

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., Saline)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test Compound (e.g., Hydroxychloroquine at various doses, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: After 60 minutes, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Quantitative Data Summary & Interpretation

The table below summarizes representative data that could be obtained from the experimental protocols described, allowing for a direct comparison of potency.

CompoundClassIn Vitro IC₅₀ (TNF-α)In Vivo % Inhibition (Paw Edema @ 3h)
Hydroxychloroquine Quinoline~ 25 µM~ 45% at 50 mg/kg
Celecoxib NSAID~ 5 µM~ 60% at 30 mg/kg
Dexamethasone Corticosteroid~ 10 nM~ 75% at 1 mg/kg
Adalimumab Biologic~ 50 pMNot applicable (different models used)
Indomethacin (Std.) NSAID~ 1 µM~ 70% at 10 mg/kg

Interpretation of Results:

  • Potency: The data clearly show a hierarchy of potency. Dexamethasone is the most potent small molecule in both assays, followed by the NSAIDs (Celecoxib/Indomethacin). Hydroxychloroquine demonstrates moderate but significant anti-inflammatory activity. Adalimumab, as a biologic, shows extremely high potency in vitro due to its high-affinity binding to its specific target, TNF-α.

  • Mechanistic Correlation: The potent, broad-spectrum activity of Dexamethasone reflects its genomic mechanism that suppresses a wide array of inflammatory genes.[14] The strong effect of Celecoxib highlights the critical role of prostaglandins in these inflammatory models.[27] The moderate activity of Hydroxychloroquine is consistent with its role as an immunomodulator that acts upstream on signaling pathways rather than directly inhibiting a key inflammatory enzyme or cytokine.[3]

Therapeutic Potential, Limitations, and Future Directions

This comparative analysis reveals that while quinolines like hydroxychloroquine may not possess the immediate, high-potency anti-inflammatory effects of corticosteroids or some NSAIDs, their value lies in their unique immunomodulatory mechanism.

Advantages of Quinolines:

  • Unique Mechanism: Their ability to modulate TLR signaling and lysosomal function provides a therapeutic avenue distinct from COX inhibition or broad immunosuppression.[4]

  • Disease-Modifying Properties: In autoimmune diseases like SLE, HCQ is considered a cornerstone, disease-modifying antirheumatic drug (DMARD) that can reduce disease flares and improve long-term outcomes.[2][3]

  • Steroid-Sparing Effect: They can be used in combination with other agents to reduce the required dose and associated side effects of more potent drugs like corticosteroids.

Limitations:

  • Slower Onset of Action: Due to their indirect, modulatory mechanism, the clinical effects of quinolines can take weeks to months to become apparent.

  • Potential for Toxicity: Long-term, high-dose use is associated with a risk of retinopathy, requiring regular ophthalmological monitoring.

  • Moderate Potency: They are generally not suitable for managing acute, severe inflammation as a monotherapy.

Future Directions:

The quinoline scaffold remains a fertile ground for drug discovery.[28][29] Future research is focused on developing novel quinoline derivatives with improved potency and safety profiles. The goal is to design molecules that retain the beneficial immunomodulatory effects while minimizing off-target effects and toxicity, potentially by targeting specific inflammatory pathways with greater selectivity.[25]

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Adalimumab - Wikipedia. [Link]

  • Celecoxib - Wikipedia. [Link]

  • Dexamethasone - StatPearls - NCBI Bookshelf - NIH. [Link]

  • What is the mechanism of action of Dexamethasone? - Patsnap Synapse. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • Drug focus: adalimumab in the treatment of moderate to severe psoriasis - PubMed Central. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. [Link]

  • What is the mechanism of action of dexamethasone? - Dr.Oracle. [Link]

  • dexamethasone | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Pharmacology Of Adalimumab ; Pharmacokinetics, Mechanism of action, Uses, Effects. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • Mechanism of Action of Adalimumab (Humira) - Pharmacy Freak. [Link]

  • What is the mechanism of action of Adalimumab? - Patsnap Synapse. [Link]

  • Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC - PubMed Central. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. [Link]

  • Hydroxychloroquine: An old drug with new relevance | Cleveland Clinic Journal of Medicine. [Link]

  • Models of Inflammation: Carrageenan Air Pouch - PMC - NIH. [Link]

  • Chloroquine/hydroxychloroquine: an inflammasome inhibitor in severe COVID-19? - PMC. [Link]

  • Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine - PMC - PubMed Central. [Link]

  • Invivo screening methods for anti inflammatory agents | PPTX - Slideshare. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. [Link]

  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives | Bentham Science Publishers. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. [Link]

  • The Role of Chloroquine and Hydroxychloroquine in Immune Regulation and Diseases. [Link]

  • In vitro anti-inflammatory and antioxidant evaluation in LPS-stimulated... - ResearchGate. [Link]

  • Comparative pharmacokinetic study of the five anti-inflammatory active ingredients of Inula cappa in a normal and an LPS-induced inflammatory cell model - NIH. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. [Link]

  • Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - MDPI. [Link]

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Validation

A Comparative Guide to the Lipophilicity of 2-Aryl Quinoline-4-Carboxylic Acids: A Key Physicochemical Parameter in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, understanding the physicochemical properties of novel compounds is paramount to predicting their pharmacokinetic and pharmacodynamic behavior. A...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the physicochemical properties of novel compounds is paramount to predicting their pharmacokinetic and pharmacodynamic behavior. Among these properties, lipophilicity stands out as a critical determinant of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth comparison of the lipophilicity of various 2-aryl quinoline-4-carboxylic acids, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] By presenting and analyzing experimental data, this guide aims to elucidate the structure-lipophilicity relationships within this class of compounds, offering valuable insights for the rational design of future drug candidates.

The Indispensable Role of Lipophilicity in Drug Design

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), describes the differential solubility of a compound in a biphasic system, typically octanol and water, mimicking the lipid and aqueous environments in the body. A delicate balance of lipophilicity is crucial for a drug's success. Sufficient lipophilicity is required for the molecule to traverse cellular membranes and reach its target, yet excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Consequently, the meticulous modulation of lipophilicity is a cornerstone of modern drug discovery.

The 2-aryl quinoline-4-carboxylic acid scaffold presents a versatile platform for tuning lipophilicity. The nature and position of substituents on the 2-aryl ring can significantly impact the overall lipophilic character of the molecule, thereby influencing its biological activity. A comprehensive understanding of these structure-lipophilicity relationships is, therefore, essential for optimizing the therapeutic potential of this promising class of compounds.

Experimental Determination of Lipophilicity: The RP-HPLC Method

While several methods exist for the experimental determination of lipophilicity, reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as a rapid, reliable, and resource-sparing technique for measuring log P values.[2][3] This method is predicated on the principle that the retention time of a compound on a nonpolar stationary phase is directly proportional to its lipophilicity.

Experimental Protocol: RP-HPLC for log P Determination

The following protocol outlines a general procedure for determining the lipophilicity of 2-aryl quinoline-4-carboxylic acids using RP-HPLC. This self-validating system ensures reproducibility and accuracy.

1. Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Test compounds and a set of reference standards with known log P values.

  • Methanol or a suitable solvent for sample preparation.

2. Preparation of Solutions:

  • Mobile Phases: Prepare the aqueous and organic mobile phases and degas them thoroughly before use.

  • Reference Standards: Prepare stock solutions of at least five reference standards with a range of known log P values that bracket the expected log P of the test compounds.

  • Test Compounds: Prepare stock solutions of the 2-aryl quinoline-4-carboxylic acid derivatives in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 50 µg/mL in a 50:50 mixture of acetonitrile and water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the compounds (typically around 325 nm for the quinoline scaffold).

  • Injection Volume: 10 µL.

  • Gradient Elution: A typical gradient would be from 60% to 95% Mobile Phase B over 15 minutes, followed by a re-equilibration step.

4. Data Acquisition and Analysis:

  • Inject the reference standards and record their retention times (t_R).

  • Inject the test compounds and record their retention times.

  • Calculate the capacity factor (k) for each compound using the formula:

    • k = (t_R - t_0) / t_0

    • where t_0 is the void time (retention time of a non-retained compound).

  • Plot a calibration curve of the known log P values of the reference standards against their corresponding log k values.

  • Determine the log P of the test compounds by interpolating their log k values on the calibration curve.

Caption: Workflow for experimental log P determination using RP-HPLC.

Comparative Analysis of Lipophilicity in 2-Aryl Quinoline-4-Carboxylic Acids

The following table summarizes the experimentally determined and calculated lipophilicity values for a selection of 2-aryl quinoline-4-carboxylic acids. It is important to note that experimental values are preferable for accurate assessment, as in silico predictions can have a degree of error. The data presented here has been compiled from various sources, and while efforts have been made to ensure consistency, slight variations may exist due to different experimental conditions.

Compound ID2-Aryl SubstituentExperimental log P (Method)Calculated log P (cLogP)Reference
1 Phenyl-3.3[4][5]
2 4-Methylphenyl--[6][7]
3 4-Methoxyphenyl-3.3[4][5]
4 4-Chlorophenyl--[8][9]
5 4-Bromophenyl--[10]
6 2-Fluorophenyl--[11]
7 3,5-Difluorophenyl--[11]

Structure-Lipophilicity Relationships and Their Implications

The lipophilicity of 2-aryl quinoline-4-carboxylic acids is intricately linked to the electronic and steric properties of the substituents on the 2-aryl ring. Understanding these relationships is key to designing molecules with the desired ADMET properties.

G cluster_0 Core Structure cluster_1 2-Aryl Substituent (R) cluster_2 Impact on Lipophilicity (log P) Quinoline-4-Carboxylic Acid Quinoline-4-Carboxylic Acid A Electron-donating group (e.g., -OCH3, -CH3) B Electron-withdrawing group (e.g., -Cl, -F) C Bulky/Hydrophobic group D Increase in log P (Higher Lipophilicity) A->D Generally increases lipophilicity due to increased nonpolar character B->D Halogens increase lipophilicity due to their hydrophobic nature C->D Significantly increases lipophilicity E Decrease in log P (Lower Lipophilicity)

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Profile of Novel Quinoline Derivatives

Introduction: Beyond Potency—The Critical Role of Pharmacokinetics in Quinoline Drug Development The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of powerful thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Potency—The Critical Role of Pharmacokinetics in Quinoline Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of powerful therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1][2] However, the journey from a potent, lab-synthesized molecule to a clinically effective drug is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage failures.[3] Pharmacokinetics (PK), the study of how an organism affects a drug, is defined by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME).[4] A comprehensive understanding of a novel quinoline derivative's ADME profile is not merely an academic exercise; it is a critical, predictive science that informs candidate selection, dose regimen design, and the ultimate success or failure of a therapeutic program.[5][6]

This guide provides a strategic, field-proven framework for evaluating the pharmacokinetic profile of novel quinoline derivatives. We will move beyond simply listing protocols to explaining the causality behind experimental choices, ensuring that each step generates robust, actionable data. The narrative follows a logical progression from early, predictive assessments to definitive in vivo studies, mirroring the decision-making process in a modern drug discovery environment.

The Pharmacokinetic Evaluation Workflow

A successful PK evaluation follows a tiered approach, starting with high-throughput, cost-effective methods to screen and prioritize candidates, and progressing to more resource-intensive studies for the most promising compounds. This "fail early, fail cheap" philosophy is central to efficient drug development.

PK_Workflow cluster_0 Phase 1: Early Screening & Prediction cluster_1 Phase 2: Mechanistic Understanding cluster_2 Phase 3: In Vivo Confirmation in_silico In Silico ADMET (Computational Prediction) in_vitro_phys In Vitro Physicochemical (Solubility, LogP) in_silico->in_vitro_phys Prioritize Candidates in_vitro_adme High-Throughput In Vitro ADME (Permeability, Metabolic Stability) in_vitro_phys->in_vitro_adme Inform Assay Conditions cyp_inhibition CYP450 Inhibition & ID (Drug-Drug Interaction Risk) in_vitro_adme->cyp_inhibition Select Promising Compounds protein_binding Plasma Protein Binding (Distribution Effects) cyp_inhibition->protein_binding in_vivo_pk In Vivo Pharmacokinetics (Rodent Model - IV & PO) protein_binding->in_vivo_pk Final Candidate Selection bioanalysis Bioanalytical Method (LC-MS/MS Quantification) in_vivo_pk->bioanalysis Quantify Exposure

Caption: A tiered workflow for pharmacokinetic evaluation of novel drug candidates.

Part 1: The Predictive Foundation: In Silico and Early In Vitro Profiling

The initial phase focuses on using predictive models and rapid, high-throughput assays to build a foundational ADME profile. This allows for the efficient screening of a large number of analogues to identify those with the highest probability of success.

In Silico ADMET Prediction

Expertise & Experience: Before committing to wet lab synthesis and experimentation, computational tools provide a crucial first pass.[7] By analyzing the chemical structure, we can predict a range of ADME and toxicity (ADMET) properties, allowing us to flag compounds with likely liabilities, such as poor absorption or potential toxicity.[8][9] This step is not about getting definitive values, but about prioritizing which derivatives to advance.

Trustworthiness (Self-Validating Protocol):

  • Obtain the chemical structure of the novel quinoline derivatives in a computer-readable format (e.g., SMILES or SDF).

  • Utilize a validated, publicly available web server such as pkCSM or SWISSADME.[7][8] Using multiple servers can provide a consensus prediction and increase confidence.

  • Input the structures and run the prediction analysis for key drug-like properties.

  • Analyze the output , paying close attention to Lipinski's Rule of Five, predicted aqueous solubility, Caco-2 permeability, gastrointestinal (GI) absorption, and cytochrome P450 (CYP) inhibition.[10]

  • Benchmark against a known drug: Always run the same analysis on a successful quinoline drug (e.g., Chloroquine) to provide context for the predicted values of your novel compounds.

Data Presentation: Comparative In Silico ADMET Profile

ParameterQuinoline Derivative AQuinoline Derivative BChloroquine (Reference)Desired Profile
Molecular Weight ( g/mol )450.5580.7319.9< 500
LogP (Lipophilicity)3.86.24.61 - 5
H-Bond Donors242< 5
H-Bond Acceptors6113< 10
Lipinski Violations0200
GI Absorption PredictionHighLowHighHigh
CYP2D6 InhibitorYesYesYesNo

Based on this predictive data, Derivative A would be prioritized over Derivative B due to its more favorable drug-like properties and predicted high GI absorption.

In Vitro Metabolic Stability

Expertise & Experience: A drug's susceptibility to metabolism, particularly "first-pass" metabolism in the liver, is a primary determinant of its oral bioavailability and half-life.[4] An in vitro metabolic stability assay using liver microsomes is the industry-standard first experimental step. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, especially Cytochrome P450s (CYPs).[11][12] This assay measures the rate at which a compound is depleted over time, providing a quantitative measure of its intrinsic clearance.

Trustworthiness (Self-Validating Protocol):

  • Prepare Reagents: Thaw pooled human liver microsomes (HLM) and an NADPH-regenerating system (contains NADP+, glucose-6-phosphate, and G6P-dehydrogenase) on ice. Prepare the test compound stock solution in a compatible organic solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, pre-warm a mixture of HLM (final concentration ~0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C.

  • Initiate Reaction: Add the test compound (final concentration ~1 µM) to the HLM mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system. The final DMSO concentration should be <0.5% to avoid enzyme inhibition.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile) containing an internal standard for analytical quantification.

  • Controls:

    • Negative Control (-NADPH): A parallel incubation without the NADPH-regenerating system to account for non-enzymatic degradation.

    • Positive Control: A compound with known metabolic liability (e.g., Verapamil) to ensure the HLM and cofactor system are active.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to determine the percentage of the parent compound remaining at each time point.[13][14]

  • Data Calculation: Plot the natural log of the percent parent compound remaining versus time. The slope of this line (k) is the degradation rate constant. From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Data Presentation: Comparative Metabolic Stability

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg)Predicted Hepatic Clearance
Derivative A > 60< 10Low
Derivative B 8150High
Verapamil (Control) 1295High

Derivative A shows high metabolic stability, suggesting it is less likely to be rapidly cleared by the liver and may have good oral bioavailability. Derivative B is rapidly metabolized and would likely be a poor oral drug candidate.

Part 2: The Mechanistic Deep Dive: Cytochrome P450 Interaction

Expertise & Experience: Cytochrome P450 (CYP) enzymes are responsible for the metabolism of over 90% of clinical drugs.[15] Beyond metabolic stability, it is crucial to understand how a novel quinoline derivative interacts with these enzymes. Specifically, does it inhibit any major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2)?[16] Inhibition can lead to dangerous drug-drug interactions (DDIs), where co-administration of one drug causes the concentration of another to rise to toxic levels. This is a major safety concern for regulatory agencies. Studies have shown that quinoline metabolism can involve multiple CYP isoforms, making this assessment critical.[12][17]

CYP_Metabolism cluster_0 CYP450 Catalytic Cycle Quinoline Quinoline Derivative (Drug) CYP_Fe3 CYP450 [Fe³⁺] Quinoline->CYP_Fe3 1. Binding Complex1 Enzyme-Substrate Complex [Fe³⁺] CYP_Fe3->Complex1 Complex2 [Fe²⁺] Complex1->Complex2 2. Reduction Electron1 e⁻ (from NADPH) Electron1->Complex1 Complex3 [Fe²⁺-O₂] Complex2->Complex3 3. O₂ Binding Oxygen O₂ Oxygen->Complex2 Complex4 [Fe³⁺-OOH] Complex3->Complex4 4. Reduction Electron2 e⁻ (from NADPH) Electron2->Complex3 Protons 2H⁺ Protons->Complex4 Water H₂O Complex4->Water Complex5 [FeO]³⁺ (Oxidizing Species) Complex4->Complex5 5. Water Elimination Complex5->CYP_Fe3 7. Product Release Metabolite Metabolite (e.g., Hydroxylated Quinoline) Complex5->Metabolite 6. Substrate Oxidation

Caption: Generalized catalytic cycle of CYP450-mediated drug metabolism.

Trustworthiness (Protocol): CYP450 Inhibition Assay (Fluorogenic Probe)

  • Assay Setup: In a 96-well plate, add phosphate buffer (pH 7.4), human liver microsomes, and a specific fluorogenic probe substrate for the CYP isoform of interest (e.g., Midazolam for CYP3A4).

  • Inhibitor Addition: Add the novel quinoline derivative at a range of concentrations (e.g., 0.01 to 100 µM).

  • Initiate Reaction: Pre-warm the plate to 37°C, then initiate the reaction by adding an NADPH-regenerating system.

  • Fluorescence Reading: Monitor the production of the fluorescent metabolite over time using a plate reader. The rate of fluorescence increase is proportional to enzyme activity.

  • Controls:

    • 100% Activity Control: No inhibitor added.

    • 0% Activity Control: A known, potent inhibitor for that specific isoform (e.g., Ketoconazole for CYP3A4).

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that causes 50% inhibition).

Data Presentation: Comparative CYP450 Inhibition Profile

CompoundCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)DDI Risk
Derivative A > 5025> 50Low
Derivative C 0.8> 5015High (CYP3A4)
Ketoconazole 0.05> 100> 100Potent 3A4 Inhibitor

Derivative A shows weak inhibition of major CYP isoforms, indicating a low risk for clinically significant drug-drug interactions. Derivative C is a potent CYP3A4 inhibitor and would be a high-risk candidate.

Part 3: The Definitive Test: In Vivo Pharmacokinetic Studies

Expertise & Experience: While in vitro and in silico data are highly predictive, the ultimate test of a compound's pharmacokinetic profile is in a living organism.[11] In vivo studies, typically conducted in rodents (e.g., Sprague-Dawley rats), are essential to understand the complex interplay of ADME processes and to determine key parameters like oral bioavailability (F%), maximum concentration (Cmax), and half-life (t½).[18][19] This is the gold standard for confirming the predictions made in earlier stages.

InVivo_PK_Workflow cluster_0 Study Conduct cluster_1 Sample Processing & Analysis cluster_2 Data Analysis Dosing_IV Group 1: Administer IV Bolus Dose Sampling Serial Blood Sampling (e.g., via tail vein) at defined time points Dosing_IV->Sampling Dosing_PO Group 2: Administer PO Gavage Dose Dosing_PO->Sampling Process Harvest Plasma (Centrifugation) Sampling->Process Extract Extract Drug & IS (e.g., Protein Precipitation) Process->Extract Quantify Quantify Concentration (LC-MS/MS) Extract->Quantify Plot Plot Plasma Conc. vs. Time Curve Quantify->Plot NCA Non-Compartmental Analysis (NCA) using software (e.g., Phoenix WinNonlin) Plot->NCA Params Determine PK Parameters (AUC, Cmax, Tmax, t½, CL, Vd, F%) NCA->Params

Caption: Step-by-step workflow for a typical in vivo pharmacokinetic study.

Trustworthiness (Protocol): Rat Pharmacokinetic Study

  • Acclimatization & Dosing: Acclimatize male Sprague-Dawley rats for at least 3 days. Fast animals overnight before dosing. Divide animals into two groups (n=3-5 per group).

    • Group 1 (IV): Administer the compound formulated in a suitable vehicle (e.g., 20% Solutol in saline) as a single bolus dose via the tail vein (e.g., 1 mg/kg).

    • Group 2 (PO): Administer the compound formulated as a suspension or solution via oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Collect sparse blood samples (~100 µL) from each animal at specified time points post-dose (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hr; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hr) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the quinoline derivative in rat plasma.[14] This involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis:

    • Calculate the mean plasma concentration at each time point for both IV and PO groups.

    • Use non-compartmental analysis (NCA) software to calculate key PK parameters.

    • Area Under the Curve (AUC): A measure of total drug exposure.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes.

    • Half-life (t½): The time required for the plasma concentration to decrease by half.

    • Oral Bioavailability (F%): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation: Comparative In Vivo Pharmacokinetic Parameters in Rat

ParameterUnitsQuinoline Derivative AChloroquine (Reference)
IV Dose (1 mg/kg)
AUC₀-infngh/mL25003200
CLmL/min/kg6.75.2
VdL/kg4.521.5
h7.841.1
PO Dose (5 mg/kg)
Cmaxng/mL850450
Tmaxh2.03.0
AUC₀-infngh/mL75006400
Bioavailability (F%) % 60 40

This in vivo data confirms that Derivative A has a favorable pharmacokinetic profile. Its clearance is low, it has a reasonable half-life, and most importantly, it demonstrates good oral bioavailability (60%), making it a strong candidate for further development.

Conclusion

Evaluating the pharmacokinetic profile of a novel quinoline derivative is a multi-faceted process that integrates computational prediction, in vitro mechanistic studies, and definitive in vivo validation. By following a structured, tiered approach, researchers can make informed, data-driven decisions, efficiently weeding out compounds with poor ADME properties and focusing resources on those with the highest likelihood of becoming safe and effective medicines. A thorough understanding of a compound's absorption, distribution, metabolism, and excretion is not an obstacle in drug discovery, but rather the essential roadmap to clinical success.

References

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  • Wiley Online Library. (2022).
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  • PubMed Central. (n.d.). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging.
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  • Lund University Research Portal. (n.d.).
  • ResearchGate. (n.d.). Evaluation of Drug Candidates for Preclinical Development: Pharmacokinetics, Metabolism, Pharmaceutics, and Toxicology | Request PDF.
  • Oxford Academic. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline.
  • Journal of Pharmaceutical Negative Results. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
  • ResearchGate. (n.d.). (PDF)
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  • ResearchGate. (2025). (PDF)
  • MDPI. (n.d.). Quinoline-Based Hybrid Compounds with Antimalarial Activity.
  • MDPI. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics.
  • MDPI. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.
  • NCBI Bookshelf. (n.d.). Prediction of Drug-Like Properties.
  • Oriental Journal of Chemistry. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 6-Ethyl-2-methylquinoline-4-carboxylic acid

Hazard Identification and Risk Assessment: Understanding the "Why" Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with 6-Ethyl-2-methylquinoline-4-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with 6-Ethyl-2-methylquinoline-4-carboxylic acid is paramount. Based on data from related quinoline and carboxylic acid compounds, we can infer the following hazard profile.

Inferred Hazard Profile:

Hazard ClassificationDescriptionPotential Effects
Acute Toxicity Harmful if swallowed or in contact with skin.[1][2]May cause systemic effects if ingested or absorbed through the skin.
Skin Corrosion/Irritation Causes skin irritation.[2][3]Direct contact can lead to redness, itching, and inflammation.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4][5]Contact with eyes can result in significant and potentially lasting damage.
Specific Target Organ Toxicity May cause respiratory irritation.[2][3][5]Inhalation of dust or aerosols can irritate the respiratory tract.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[1][6]Improper disposal can lead to environmental contamination.

This table synthesizes data from SDSs of structurally similar quinoline carboxylic acids and quinoline.

The carboxylic acid functional group suggests that this compound is acidic and could cause burns upon contact with skin or eyes.[7][8] The quinoline core, a heterocyclic aromatic compound, can present its own set of toxicological concerns, including potential harm to aquatic life.[6] Therefore, the disposal plan must mitigate these risks at every step.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling 6-Ethyl-2-methylquinoline-4-carboxylic acid for disposal. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecificationRationale for Use
Eye/Face Protection Tightly fitting safety goggles or a face shield.[9][10]To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[10][11]To prevent skin contact, which can cause irritation and absorption of the harmful substance.
Body Protection A lab coat or chemical-resistant apron.[10][11]To protect the skin on the arms and body from accidental spills.
Respiratory Protection A NIOSH-approved respirator if dust is generated.[10][11]To prevent inhalation of airborne particles that can cause respiratory tract irritation.

Disposal Protocol: A Step-by-Step Workflow

The disposal of 6-Ethyl-2-methylquinoline-4-carboxylic acid must be conducted in strict accordance with local, state, and federal regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] The following protocol outlines a compliant and safe disposal process.

Step 1: Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is a cornerstone of laboratory safety and regulatory compliance.[12]

  • Hazardous Waste Determination : Due to its inferred hazardous properties (irritant, harmful, and ecotoxic), 6-Ethyl-2-methylquinoline-4-carboxylic acid must be classified as hazardous waste.

  • Waste Segregation : This waste must be segregated from non-hazardous waste. Furthermore, it should not be mixed with incompatible materials. For instance, as a carboxylic acid, it should not be combined with strong bases or oxidizing agents in the same waste container to avoid potentially violent chemical reactions.[5][9]

Step 2: Containerization and Labeling
  • Container Selection : Use a designated, leak-proof, and chemically compatible container for solid waste. For solutions, use a container that will not react with the acidic nature of the compound; avoid metal containers for acidic waste.[13] The container must be in good condition and have a secure lid.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("6-Ethyl-2-methylquinoline-4-carboxylic acid"), and a clear description of its hazards (e.g., "Irritant," "Harmful," "Ecotoxic").[13] The accumulation start date must also be clearly marked on the label.

Step 3: On-Site Accumulation and Storage
  • Accumulation Point : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel.[14]

  • Storage Conditions : The storage area should be cool, dry, and well-ventilated.[4][10] It must be away from sources of ignition and incompatible materials. Secondary containment is highly recommended to prevent the spread of material in case of a leak.[13]

  • Time Limits : Adhere to the strict time limits for waste accumulation as defined by your institution's generator status (e.g., 90 days for Large Quantity Generators).[13][15]

Step 4: Final Disposal
  • Professional Disposal Service : The final disposal of 6-Ethyl-2-methylquinoline-4-carboxylic acid must be handled by a licensed hazardous waste disposal company.[9][16] Do not attempt to dispose of this chemical down the drain or in regular trash.[16][17]

  • Documentation : Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance and inspections.

The following diagram illustrates the decision-making process for the disposal of 6-Ethyl-2-methylquinoline-4-carboxylic acid.

Caption: Disposal workflow for 6-Ethyl-2-methylquinoline-4-carboxylic acid.

Emergency Procedures: Planning for the Unexpected

In the event of an accidental spill or exposure, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[18] Ventilate the area. Do not wash spills into the sewer system.[18]

Conclusion: A Culture of Safety and Compliance

The proper disposal of 6-Ethyl-2-methylquinoline-4-carboxylic acid is not merely a procedural task; it is a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By understanding the hazards, utilizing appropriate protective measures, and adhering to a structured disposal protocol, researchers can ensure that their work contributes to scientific advancement without compromising the well-being of themselves, their colleagues, or the environment.

References

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Handling

Comprehensive Safety Protocol: Handling 6-Ethyl-2-methylquinoline-4-carboxylic Acid in a Research Environment

As a Senior Application Scientist, it is my experience that establishing robust, proactive safety protocols is not a procedural formality but the very foundation of innovative and reproducible research. Handling speciali...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my experience that establishing robust, proactive safety protocols is not a procedural formality but the very foundation of innovative and reproducible research. Handling specialized reagents like 6-Ethyl-2-methylquinoline-4-carboxylic acid, a heterocyclic building block, requires a nuanced understanding of its potential hazards and the implementation of a self-validating safety workflow. This guide provides the essential logistical and safety information tailored for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each critical step.

Hazard Assessment: Understanding the Compound

6-Ethyl-2-methylquinoline-4-carboxylic acid is a solid, combustible substance.[1] While comprehensive toxicological data for this specific molecule is limited, its structural class—quinoline carboxylic acids—necessitates careful handling. The primary known hazard is serious eye irritation.[1] However, based on data from structurally similar compounds such as 2-methylquinoline-4-carboxylic acid and other quinoline derivatives, we must assume it also poses a risk of skin and respiratory irritation.[2][3][4] The compound is also classified with a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water.[1]

Table 1: Hazard Profile of 6-Ethyl-2-methylquinoline-4-carboxylic acid and Analogues

Hazard Classification 6-Ethyl-2-methylquinoline-4-carboxylic acid Structural Analogues (General) Rationale & References
Acute Oral Toxicity Data not available Harmful if swallowed A common hazard for quinoline derivatives.[3][5]
Skin Irritation Data not available Causes skin irritation A consistent finding for quinoline carboxylic acids.[2][6]
Eye Irritation Causes serious eye irritation Causes serious eye irritation Confirmed for the target compound and its analogues.[1][2][3][6]
Respiratory Irritation Data not available May cause respiratory irritation Inhalation of the powdered form is a primary concern.[3][4]

| Aquatic Hazard | WGK 3 (severely hazardous to water) | Harmful to aquatic life | Assumed based on WGK rating and analogue data.[1][5] |

The Core of Safety: Personal Protective Equipment (PPE) Strategy

A multi-layered PPE approach is non-negotiable. The selection of PPE is directly dictated by the hazards identified above and the specific laboratory operation being performed.

Table 2: Required PPE for Handling 6-Ethyl-2-methylquinoline-4-carboxylic acid

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene Gloves Provides a primary barrier against skin contact, a known risk for this chemical class.[7] Inspect gloves for any signs of degradation or punctures before use.[7] Primary
Eye Protection Chemical Splash Goggles Protects eyes from accidental splashes of solutions or contact with airborne powder, addressing the compound's primary hazard of serious eye irritation.[1][7][8] Primary
Body Protection Laboratory Coat Protects skin and personal clothing from contamination.[7] Must be fully buttoned. Primary
Respiratory Protection N95 (or higher) Particulate Respirator For handling the solid, powdered form to prevent inhalation of dust particles and subsequent respiratory irritation.[7][8] Task-Dependent
Air-purifying respirator with organic vapor cartridges For handling solutions in volatile solvents where vapors may be generated.[7] Task-Dependent
Face Protection Face Shield To be worn over chemical splash goggles when there is a high risk of splashes, such as when handling larger quantities or during vigorous mixing.[8][9] Secondary

| Secondary Body Protection | Chemical-resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashing.[7][10] | Secondary |

Operational Workflow: A Step-by-Step Guide

Adherence to a strict, sequential workflow is critical to minimize exposure and ensure a safe laboratory environment. All operations involving this compound must be conducted within a certified chemical fume hood.[7]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Cleanup & Disposal Don_PPE Don Primary PPE (Coat, Goggles, Gloves) Prepare_Hood Prepare & Verify Fume Hood Don_PPE->Prepare_Hood Assess_Resp Assess Need for Respiratory PPE Prepare_Hood->Assess_Resp Weigh_Solid Weigh Solid Compound (Minimize Dust) Assess_Resp->Weigh_Solid Prep_Solution Prepare Solution (Slow Addition) Weigh_Solid->Prep_Solution Run_Reaction Conduct Reaction (Use Shielding) Prep_Solution->Run_Reaction Decontaminate Decontaminate Glassware & Surfaces Run_Reaction->Decontaminate Dispose_Waste Segregate & Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE in Designated Area Dispose_Waste->Doff_PPE

Caption: Step-by-step workflow for the safe handling of 6-Ethyl-2-methylquinoline-4-carboxylic acid.

1. Preparation & Engineering Controls

  • Verify Fume Hood Certification: Before beginning, ensure the chemical fume hood has been certified within the last year. Check the airflow monitor to confirm it is functioning correctly.

  • Don PPE: Put on your laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.[7]

  • Prepare Work Surface: Line the work area inside the fume hood with absorbent bench paper to contain any potential spills.

2. Handling the Solid Compound (Weighing)

  • Respiratory Protection: If weighing more than a few milligrams of the solid powder, an N95 particulate respirator is mandatory to prevent inhalation.[7][8]

  • Minimize Dust: Use a micro-spatula to handle the solid. Avoid any actions that could create airborne dust, such as dropping the solid from a height or rapid movements. Perform this task deep within the fume hood.

3. Solution Preparation

  • Solvent Selection: If using a volatile solvent, an air-purifying respirator with organic vapor cartridges may be necessary.[7]

  • Procedure: To prevent splashing, add the solid 6-Ethyl-2-methylquinoline-4-carboxylic acid slowly and carefully to the solvent with gentle stirring.[7]

4. Post-Procedure & Decontamination

  • Glassware: All glassware that has come into contact with the compound must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) into a designated hazardous liquid waste container, followed by a thorough washing.[7]

  • Surfaces: Wipe down the work surface in the fume hood and any contaminated equipment with a suitable solvent. Dispose of the cleaning materials as solid hazardous waste.

Emergency Procedures

In the event of an accidental exposure, immediate and correct action is vital.

Exposure RouteImmediate Action
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap. If skin irritation occurs, seek medical attention.[2][5]
Eye Contact Immediately rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do so, and continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[5]
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison center or doctor.[5]
Disposal Plan: A Critical Final Step

All waste streams containing 6-Ethyl-2-methylquinoline-4-carboxylic acid are to be considered hazardous. Cross-contamination of waste streams must be avoided.

G cluster_solid Solid Waste cluster_liquid Liquid Waste Waste Waste Generated PPE Contaminated Gloves, Papers, Weigh Boats Waste->PPE Liquid_Waste Contaminated Solvents, Reaction Mixtures Waste->Liquid_Waste Solid_Waste_Bin Solid Hazardous Waste Container PPE->Solid_Waste_Bin Liquid_Waste_Bin Liquid Hazardous Waste Container Liquid_Waste->Liquid_Waste_Bin

Caption: Waste segregation and disposal decision process.

  • Solid Waste: All contaminated single-use items, including gloves, weigh boats, and absorbent paper, must be placed in a clearly labeled hazardous solid waste container.[7]

  • Liquid Waste: All solutions, reaction mixtures, and solvent rinses containing the compound must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container.[7]

  • Regulations: Do not pour any waste containing this compound down the drain.[7] All disposal must be in accordance with your institution's environmental health and safety office and local regulations.[7][11]

By integrating these safety measures into your daily laboratory practice, you ensure not only personal safety but also the integrity of your research.

References

  • Personal Protective Equipment (PPE). CHEMM. Available from: [Link]

  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. Available from: [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available from: [Link]

  • Process for the preparation of a quinoline carboxylic acid. European Patent Office.
  • Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. Available from: [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. National Safety Mirror. Available from: [Link]

  • Safety data sheet - 2-Methylquinoline. CPAchem. Available from: [Link]

  • Proper Disposal of Expired Lab Reagents: Regulations and Best Practices for Healthcare Facilities. Needle.Tube. Available from: [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available from: [Link]

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  • Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Chemos GmbH & Co.KG. Available from: [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available from: [Link]

  • Quinoline Derivatives in Discovery and Development of Pesticides. PubMed. Available from: [Link]

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Sources

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